molecular formula C8H15N B3103804 7-Octyn-1-amine CAS No. 14502-43-3

7-Octyn-1-amine

Cat. No.: B3103804
CAS No.: 14502-43-3
M. Wt: 125.21 g/mol
InChI Key: REQFTYFGWVLWOQ-UHFFFAOYSA-N
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Description

7-Octyn-1-amine is a useful research compound. Its molecular formula is C8H15N and its molecular weight is 125.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oct-7-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-3-4-5-6-7-8-9/h1H,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQFTYFGWVLWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90902862
Record name NoName_3436
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90902862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14502-43-3
Record name 7-Octyn-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14502-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Introduction: The Strategic Value of a Bifunctional Linker

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 7-Octyn-1-amine

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, molecules that offer dual reactivity are of paramount importance. This compound emerges as a distinguished member of this class, possessing a linear eight-carbon backbone terminating in two of the most versatile functional groups in organic chemistry: a primary amine (-NH₂) and a terminal alkyne (-C≡CH). This unique bifunctional architecture positions this compound as a powerful building block and molecular linker. The primary amine serves as a nucleophilic handle for amide bond formation, reductive amination, and alkylation, while the terminal alkyne provides a gateway to a host of transformations, most notably the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry".[1][2]

This guide offers an in-depth exploration of the chemical properties, reactivity, and practical applications of this compound, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of facts to explain the causality behind its reactivity and provide actionable protocols for its deployment in the laboratory.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic characteristics is fundamental to its successful application.

Physicochemical Properties

The essential properties of this compound are summarized below. These data are critical for reaction planning, purification, and safe handling.

PropertyValueSource
Molecular Formula C₈H₁₅N[3][4]
Molecular Weight 125.22 g/mol [1][3]
CAS Number 14502-43-3[3][4]
IUPAC Name oct-7-yn-1-amine[3]
Boiling Point 182.5 ± 23.0 °C (Predicted)[4]
Density 0.845 ± 0.06 g/cm³ (Predicted)[4]
pKa (Conjugate Acid) 10.60 ± 0.10 (Predicted)[4]
XLogP3 1.7[4]
Canonical SMILES C#CCCCCCCN[3]

Handling and Storage: this compound should be stored at 2-8°C under an inert gas atmosphere, protected from light.[1][5] Proper handling in a well-ventilated chemical fume hood with personal protective equipment is essential to avoid inhalation and contact with skin and eyes.[6]

Spectroscopic Signature

The bifunctional nature of this compound gives it a distinct spectroscopic fingerprint, which is invaluable for reaction monitoring and product characterization.

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by sharp, diagnostic peaks.

    • N-H Stretch : Two distinct bands are expected for the primary amine (symmetric and asymmetric stretches) in the 3400-3300 cm⁻¹ region.[7][8][9]

    • ≡C-H Stretch : A sharp, strong absorption around 3300 cm⁻¹ indicates the terminal alkyne proton.[7]

    • C≡C Stretch : A weak but sharp absorption appears in the 2150-2100 cm⁻¹ range.[7]

    • N-H Bend : A bending vibration (scissoring) typically appears in the 1650-1580 cm⁻¹ region.[10]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ≡C-H : The alkynyl proton typically appears as a triplet around δ 1.9-2.1 ppm, coupled to the adjacent methylene protons.

    • -CH₂-N : The methylene protons alpha to the nitrogen atom are deshielded and appear around δ 2.7-2.9 ppm.[11]

    • -NH₂ : The amine protons often present as a broad singlet between δ 1.0-3.0 ppm; their chemical shift is highly dependent on solvent and concentration.[9][11] The signal will disappear upon D₂O exchange.[8][9]

    • Aliphatic -CH₂- : The remaining methylene protons of the carbon chain will appear as a complex multiplet in the δ 1.3-1.6 ppm region.

  • Mass Spectrometry (MS) :

    • Nitrogen Rule : As a compound with a single nitrogen atom, this compound will exhibit a molecular ion peak (M⁺) at an odd mass-to-charge ratio (m/z = 125).[7][8]

    • Fragmentation : The dominant fragmentation pathway is typically alpha-cleavage, where the C-C bond adjacent to the nitrogen is broken, leading to a resonance-stabilized iminium cation.[8][11]

Part 2: The Dual-Reactivity Manifold

The synthetic utility of this compound stems from the distinct and complementary reactivity of its amine and alkyne functionalities. These groups can be addressed selectively or used in concert to construct complex molecular architectures.

Caption: Dual reactivity of this compound.

Reactions of the Terminal Alkyne

The terminal alkyne is arguably the molecule's most prized feature, primarily for its role in bioorthogonal and materials chemistry.

  • Acidity and Nucleophilicity : The proton on the sp-hybridized carbon is weakly acidic (pKa ≈ 25), far more so than protons on sp² or sp³ carbons.[12][13] This allows for its selective deprotonation by a strong base (e.g., NaNH₂, NaH, n-BuLi) to form a potent carbon nucleophile, the acetylide anion.[13][14] This anion readily participates in SN2 reactions with primary alkyl halides, enabling carbon chain extension and the synthesis of internal alkynes.[14][15]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is the quintessential "click" reaction. In the presence of a copper(I) catalyst, the terminal alkyne reacts with an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[2] The reaction is characterized by its high yield, stereospecificity, mild reaction conditions (often proceeding in water), and tolerance of a wide range of functional groups. This has made this compound a go-to linker for conjugating molecules to biomolecules, polymers, or surfaces.[1]

  • Electrophilic Additions : Like alkenes, alkynes undergo electrophilic addition. The reaction with hydrogen halides (HX) can proceed once to yield a vinyl halide or twice to give a geminal dihalide, typically following Markovnikov's rule where the halide adds to the more substituted carbon.[13][16] Hydration, catalyzed by mercuric salts, also follows Markovnikov's rule to produce a methyl ketone via an enol intermediate.[14] Conversely, hydroboration-oxidation results in anti-Markovnikov addition to yield an aldehyde.[14]

Reactions of the Primary Amine

The primary amine functions as a classic nucleophile and base, providing a robust handle for covalent modification.

  • Basicity and Salt Formation : As a primary alkylamine, it is a weak base (pKa of conjugate acid ≈ 10.6) and will readily react with acids to form ammonium salts, such as this compound hydrochloride.[4][5] This property is often exploited for purification and to improve aqueous solubility.

  • N-Acylation : The amine readily reacts with acylating agents such as acyl chlorides and anhydrides to form stable amide bonds. This is one of the most common reactions for incorporating the octynylamine scaffold.

  • Reductive Amination : In a highly efficient and controlled process, the amine can react with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ (e.g., with NaBH₄, NaBH(OAc)₃) to yield a secondary or tertiary amine.[17] This method is a cornerstone of medicinal chemistry for building molecular complexity.

Part 3: Experimental Protocol: A Practical Guide to CuAAC

To illustrate the practical utility of this compound, this section provides a representative protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Objective: To conjugate this compound with Benzyl Azide to form 1-(6-aminohexyl)-4-phenyl-1H-1,2,3-triazole.

Disclaimer: This protocol is for illustrative purposes. All laboratory work should be conducted under the supervision of a qualified chemist in a suitable chemical fume hood with appropriate personal protective equipment.

Materials:

  • This compound (125.22 g/mol )

  • Benzyl Azide (133.15 g/mol )

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (249.68 g/mol )

  • Sodium ascorbate (198.11 g/mol )

  • tert-Butanol (t-BuOH)

  • Deionized Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 eq, e.g., 250 mg, 2.0 mmol) and Benzyl Azide (1.05 eq, 279 mg, 2.1 mmol) in a 1:1 mixture of t-BuOH and water (20 mL).

  • In a separate vial, prepare the catalyst solution. Dissolve copper(II) sulfate pentahydrate (0.05 eq, 25 mg, 0.1 mmol) in 1 mL of deionized water.

  • In another vial, dissolve sodium ascorbate (0.15 eq, 60 mg, 0.3 mmol) in 1 mL of deionized water.

  • To the stirred solution of alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution. The solution may turn from blue to a yellowish-green or orange hue.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed (typically 2-6 hours).

  • Work-up: Once the reaction is complete, add 20 mL of water and extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50% ethyl acetate) to afford the pure triazole product.

Caption: Experimental workflow for a CuAAC reaction.

Conclusion

This compound is a quintessential example of a modern synthetic building block, offering a powerful combination of robust reactivity and strategic versatility. Its primary amine and terminal alkyne groups provide orthogonal handles for covalent modification, enabling its use as a linker in bioconjugation, a monomer in polymer synthesis, and a key intermediate in the construction of complex bioactive molecules. A comprehensive understanding of its physicochemical properties, spectroscopic signatures, and distinct reactivity profile, as detailed in this guide, is essential for leveraging its full potential in accelerating discovery programs in chemistry, biology, and materials science.

References

  • PubChem. This compound | C8H15N | CID 18762022. [Link]

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  • LookChem. This compound. [Link]

  • Chemistry LibreTexts. 10.8: Alkynes. [Link]

  • Michigan State University Department of Chemistry. Alkyne Reactivity. [Link]

  • Chemistry LibreTexts. 10.3: Reactions of Alkynes - Addition of HX and X₂. [Link]

  • Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes. [Link]

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An In-Depth Technical Guide to 7-Octyn-1-amine: A Key Bifunctional Linker in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-Octyn-1-amine, a bifunctional linker of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, synthetic strategies, spectroscopic characterization, and critical applications, with a focus on its role in constructing advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

Molecular Structure and Physicochemical Properties

This compound is a linear eight-carbon chain functionalized with a primary amine at one terminus (C1) and a terminal alkyne at the other (C7). This unique architecture allows for orthogonal chemical modifications, making it a valuable building block in convergent synthetic strategies.

The primary amine serves as a versatile nucleophile or a point for amide bond formation, while the terminal alkyne is a key participant in highly efficient and bioorthogonal "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2]

Molecular Formula and Key Identifiers:
  • Chemical Formula: C₈H₁₅N[3][4]

  • IUPAC Name: oct-7-yn-1-amine[3]

  • CAS Number: 14502-43-3[3][4]

  • Canonical SMILES: C#CCCCCCCN[3]

Physicochemical Data Summary:

Experimental data for this compound is not widely published. The following table summarizes key properties computed from validated cheminformatics models, providing reliable estimates for experimental planning.

PropertyPredicted ValueSource
Molecular Weight 125.21 g/mol PubChem[3]
Boiling Point 182.5 ± 23.0 °C at 760 mmHgLookChem[4]
Density 0.845 ± 0.06 g/cm³LookChem[4]
pKa (Conjugate Acid) 10.60 ± 0.10LookChem[4]
XLogP3 1.7PubChem[3]
Topological Polar Surface Area 26 ŲAlfa Chemistry[5]

Synthesis of this compound: Rationale and Methodologies

While a specific, high-yield synthesis for this compound is not extensively detailed in peer-reviewed literature, its structure lends itself to several reliable and well-established synthetic strategies starting from commercially available precursors like 7-octyn-1-ol. The choice of method depends on scale, available reagents, and tolerance for specific reaction conditions.

The overall synthetic logic involves the transformation of the terminal hydroxyl group of a C8 alkyne precursor into a primary amine.

Synthesis_Logic cluster_path1 Path A: Nucleophilic Substitution cluster_path2 Path B: Reductive Amination Start 7-Octyn-1-ol Intermediate1 7-Octynyl Halide or Sulfonate (e.g., Tosylate) Start->Intermediate1 Activation (TsCl, PBr₃) Intermediate2 7-Octynal Start->Intermediate2 Oxidation (PCC, Swern) Product This compound Intermediate1->Product Amination (Gabriel, Azide Reduction) Intermediate2->Product Reductive Amination (NH₃, NaBH₃CN)

Caption: Plausible synthetic pathways to this compound from 7-octyn-1-ol.

Method A: Via Nucleophilic Substitution (Gabriel Synthesis)

This classic and robust method reliably converts primary alkyl halides to primary amines, preventing the over-alkylation often seen with direct ammonolysis.[6] The causality here is the use of the phthalimide anion as a protected, non-basic nitrogen nucleophile that can only alkylate once.[7]

Step 1: Activation of the Hydroxyl Group The hydroxyl group of 7-octyn-1-ol is a poor leaving group and must first be converted into a good one, such as a tosylate.

  • Protocol:

    • Dissolve 7-octyn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine at 0 °C under an inert atmosphere (N₂ or Ar).

    • Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise.

    • If using DCM, add triethylamine (1.2 eq) or pyridine (catalytic to solvent amount) to scavenge the HCl byproduct.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours until TLC/LC-MS analysis shows complete consumption of the starting alcohol.

    • Work up the reaction by washing with cold dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield 7-octynyl tosylate.

Step 2: Gabriel Synthesis The tosylate is displaced by potassium phthalimide in an Sₙ2 reaction.

  • Protocol:

    • Dissolve the crude 7-octynyl tosylate (1.0 eq) in anhydrous dimethylformamide (DMF).

    • Add potassium phthalimide (1.2 eq).

    • Heat the mixture to 70-80 °C and stir for 4-6 hours, monitoring by TLC/LC-MS.

    • After cooling, pour the reaction mixture into ice water to precipitate the N-(7-octynyl)phthalimide. Filter and wash the solid.

Step 3: Deprotection with Hydrazine The final amine is liberated by hydrazinolysis.

  • Protocol:

    • Suspend the N-(7-octynyl)phthalimide (1.0 eq) in ethanol.

    • Add hydrazine hydrate (N₂H₄·H₂O, 2-4 eq).

    • Reflux the mixture for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

    • Cool the mixture, acidify with aqueous HCl to dissolve the amine product, and filter off the phthalhydrazide solid.

    • Make the filtrate basic (pH > 12) with concentrated NaOH or KOH and extract the product, this compound, with an organic solvent like ether or DCM.

    • Dry the combined organic extracts, concentrate, and purify by distillation or column chromatography.

Spectroscopic Characterization: A Predictive Analysis

Infrared (IR) Spectroscopy

The IR spectrum provides a quick diagnostic for the key functional groups.

  • Terminal Alkyne (C≡C-H): A sharp, strong C-H stretch around 3300 cm⁻¹ and a weaker C≡C stretch near 2120 cm⁻¹ . The presence of the sharp peak at 3300 cm⁻¹ is a definitive marker for a terminal alkyne.[8][9]

  • Primary Amine (R-NH₂): A characteristic doublet (two sharp peaks) between 3400-3250 cm⁻¹ due to asymmetric and symmetric N-H stretching. These peaks may overlap with the alkyne C-H stretch but should be distinguishable. An N-H bending vibration (scissoring) is also expected around 1650-1580 cm⁻¹ .[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive structural map of the molecule. Chemical shifts (δ) are predicted relative to TMS at 0.00 ppm.

¹H NMR Spectroscopy:

  • Alkyne Proton (H-8): A triplet around δ 1.9-2.1 ppm (coupling to the C6 methylene protons).

  • Methylene adjacent to Alkyne (H-6): A triplet of doublets around δ 2.1-2.3 ppm .

  • Methylene adjacent to Amine (H-1): A triplet around δ 2.6-2.8 ppm , deshielded by the electronegative nitrogen.

  • Amine Protons (-NH₂): A broad singlet, typically between δ 1.0-2.5 ppm . Its chemical shift is variable and depends on concentration and solvent. This signal will disappear upon D₂O exchange.

  • Internal Methylene Protons (H-2 to H-5): A complex multiplet in the aliphatic region, approximately δ 1.3-1.6 ppm .

¹³C NMR Spectroscopy:

  • Alkyne Carbons: C-8 (≡CH) at ~δ 68-72 ppm and C-7 (-C≡) at ~δ 82-86 ppm .[11]

  • Carbon adjacent to Amine (C-1): Deshielded, appearing around ~δ 40-43 ppm .

  • Other Aliphatic Carbons (C-2 to C-6): Expected in the range of ~δ 18-33 ppm .

Core Application: The "Click Chemistry" Reaction

The primary utility of this compound in drug development is to serve as a linker, connecting two molecular entities via its orthogonal functional groups. The alkyne moiety is most often employed in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly reliable and efficient click reaction.[1][12]

CuAAC_Workflow cluster_reactants Reactants cluster_reagents Catalytic System Alkyne This compound Derivative (Amine end coupled to Molecule A) Product Molecule A - Linker - Triazole - Molecule B (Final Conjugate) Alkyne->Product Azide Azide-functionalized Molecule B Azide->Product Copper Cu(II) Source (e.g., CuSO₄) Copper->Product Forms Cu(I) in situ ReducingAgent Reducing Agent (e.g., Sodium Ascorbate) ReducingAgent->Copper Ligand Ligand (optional) (e.g., THPTA, TBTA) Ligand->Copper Stabilizes Cu(I)

Caption: General workflow for a CuAAC "click" reaction using an alkyne-functionalized molecule.

Exemplary Protocol: CuAAC Conjugation

This protocol describes a general procedure for conjugating an azide-containing molecule (e.g., a peptide, a fluorescent dye, or an E3 ligase ligand) to this compound (which would typically be pre-functionalized on its amine end).

  • Rationale: The reaction is catalyzed by Cu(I), which is generated in situ from a stable Cu(II) salt (like CuSO₄) by a reducing agent (sodium ascorbate). This avoids handling unstable Cu(I) salts. A ligand like THPTA is often used in biological applications to stabilize the Cu(I) and improve reaction efficiency in aqueous media.[13]

  • Step-by-Step Methodology:

    • Preparation of Stock Solutions:

      • Azide-Molecule: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO, water).

      • Alkyne-Molecule (derivative of this compound): Prepare a 10 mM stock solution in a compatible solvent.

      • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

      • THPTA Ligand (or TBTA): Prepare a 100 mM stock solution in water (for THPTA) or DMSO (for TBTA).

      • Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water immediately before use , as it is prone to oxidation.

    • Reaction Assembly: In a microcentrifuge tube, add the components in the following order:

      • 50 µL of the Alkyne-Molecule solution (adjust volume based on desired scale).

      • 5-10 µL of the THPTA solution (to achieve ~5 eq relative to copper).

      • 10 µL of the CuSO₄ solution (final concentration ~1-2 mM). Vortex briefly.

      • 55 µL of the Azide-Molecule solution (to achieve 1.1-1.5 eq relative to the alkyne).

    • Initiation:

      • Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to initiate the reaction.

      • Vortex the mixture gently.

    • Incubation:

      • Protect the reaction from light (if using fluorescent molecules).

      • Allow the reaction to proceed at room temperature for 30-60 minutes. For complex biomolecules, longer reaction times (2-4 hours) or gentle heating (30-40 °C) may be beneficial.

    • Analysis and Purification:

      • Monitor the reaction progress by LC-MS or HPLC.

      • Upon completion, the product can be purified using methods appropriate for the final conjugate, such as HPLC, size-exclusion chromatography, or precipitation.

Role in Drug Development: The PROTAC Revolution

This compound is explicitly marketed as a PROTAC linker, highlighting its importance in this cutting-edge therapeutic modality.[1][14] PROTACs are heterobifunctional molecules designed to hijack the cell's own protein disposal system (the ubiquitin-proteasome system) to destroy a specific target protein.[12][15]

A PROTAC consists of three parts:

  • A ligand that binds to the target Protein of Interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A chemical linker that connects the two ligands.

The linker is not merely a spacer; its length, flexibility, and chemical composition are critical for enabling the formation of a stable and productive ternary complex (E3 ligase-PROTAC-POI), which is a prerequisite for target degradation.[15] this compound provides a synthetically tractable "alkane-like" linker. The amine end can be coupled to one ligand (e.g., via amide bond formation), and the alkyne end can be "clicked" to the other, allowing for a modular and efficient assembly of PROTAC libraries to screen for optimal linker length and composition.[16][17]

Safety and Handling

As a primary amine, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood. It is expected to be corrosive and may cause skin and eye irritation. Incompatible materials include strong oxidizing agents and acids.[14] Always consult the Safety Data Sheet (SDS) provided by the supplier before handling.

References

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  • Fan, R. H., et al. (2002). Synthesis of aziridines from amines. ResearchGate. [Link]

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  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Farnaby, W., et al. (2021). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. PMC. [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

  • Li, Y., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. PMC. [Link]

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Introduction: The Strategic Importance of 7-Octyn-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 7-Octyn-1-amine for Researchers and Drug Development Professionals

This compound is a valuable bifunctional molecule that serves as a versatile building block in organic synthesis.[1][2] Its structure incorporates a terminal alkyne and a primary amine, making it a key intermediate for the construction of more complex molecules in pharmaceutical and agrochemical research. The terminal alkyne functionality is particularly notable for its utility in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific conjugation of molecules.[3] The primary amine provides a nucleophilic handle for a wide array of chemical transformations, including amidation, alkylation, and reductive amination.

This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers and drug development professionals. As a senior application scientist, the focus is not merely on procedural steps but on the underlying chemical principles, the rationale for methodological choices, and the practical considerations for achieving high purity and yield. We will explore robust and scalable methods, address potential challenges such as over-alkylation and the need for protecting groups, and provide detailed, self-validating protocols.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing a synthesis begins with retrosynthesis. By conceptually breaking down the target molecule, this compound, we can identify key precursor molecules and the strategic bond formations required. The primary disconnection focuses on the carbon-nitrogen bond, suggesting precursors where the nitrogen is introduced via nucleophilic substitution or reduction.

G cluster_precursors Key Precursors cluster_reagents Nitrogen Source T This compound D1 C-N Bond Disconnection T->D1 Retrosynthesis P1 8-Halo-1-octyne (X = Br, I, OTs) D1->P1 R1 Azide Ion (N3-) D1->R1 R2 Phthalimide D1->R2 R3 Ammonia (NH3) D1->R3 P2 8-Azido-1-octyne P1->P2 + NaN3 P3 N-(7-Octynyl)phthalimide P1->P3 + Potassium Phthalimide P2->T Reduction (e.g., LiAlH4, H2/Pd) P3->T Hydrazinolysis P4 7-Octyn-1-ol P4->P1 Halogenation or Tosylation

Caption: Retrosynthetic analysis of this compound.

This analysis reveals two primary strategies starting from an 8-carbon chain with a terminal alkyne and a reactive functional group at the other end (e.g., a halide or tosylate):

  • Azide Pathway: Introduction of an azide group followed by reduction.

  • Gabriel Pathway: Alkylation of phthalimide followed by hydrolysis.

A third practical approach involves starting from the more stable and commercially available 7-octyn-1-ol, which can be readily converted into the required halo- or tosyl-alkyne.

Core Synthetic Pathways

Pathway 1: Synthesis via Azide Reduction

This two-step route is highly efficient and generally provides excellent yields. It is often the preferred method due to the clean conversion and the reliability of both steps. The key intermediate is 8-azido-1-octyne.

Step 1: Synthesis of 8-Azido-1-octyne

The first step is a standard SN2 reaction where a halide (or other suitable leaving group) is displaced by the azide anion. 8-Bromo-1-octyne is a common starting material.

G cluster_workflow Workflow: Azide Formation Start 8-Bromo-1-octyne Reagent + NaN3 (Sodium Azide) Start->Reagent Solvent Solvent (e.g., DMF, DMSO) Reagent->Solvent Product 8-Azido-1-octyne Solvent->Product Workup Aqueous Workup & Extraction Product->Workup

Caption: Workflow for the synthesis of 8-azido-1-octyne.

Causality in Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF or DMSO is chosen to dissolve the ionic sodium azide and to accelerate the SN2 reaction by solvating the cation (Na+) while leaving the azide anion highly nucleophilic.

  • Temperature: The reaction is typically heated (e.g., 60-80 °C) to ensure a reasonable reaction rate, but excessive heat should be avoided to minimize potential side reactions or decomposition of the azide product.

Step 2: Reduction of 8-Azido-1-octyne to this compound

The reduction of the alkyl azide to the primary amine is the final step. Several methods are available, each with distinct advantages and disadvantages. The choice of reagent is critical and depends on the presence of other functional groups and the desired reaction conditions.[4]

Reduction MethodReagentsTypical Yield (%)Key AdvantagesKey Disadvantages
Metal Hydride LiAlH4 in THF or Et2O>90Rapid, powerful, and highly effective.[5]Lacks chemoselectivity; reacts with many other functional groups. Requires anhydrous conditions and careful quenching.
Staudinger Reaction 1) PPh32) H2O80-95Extremely mild and highly chemoselective. Tolerates a wide range of functional groups.[4]Produces a stoichiometric amount of triphenylphosphine oxide byproduct, which can complicate purification.
Catalytic Hydrogenation H2, Pd/C or PtO285-99High yields, clean reaction (byproduct is N2 gas), and scalable.[4]May also reduce the alkyne functionality if not carefully controlled (e.g., using a poisoned catalyst like Lindlar's catalyst, though this is more for stopping at the alkene).[6]

For the synthesis of this compound, both LiAlH4 reduction and the Staudinger reaction are excellent choices because they do not affect the terminal alkyne. Catalytic hydrogenation can be used, but care must be taken to select conditions that favor azide reduction over alkyne reduction.

Pathway 2: The Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, effectively avoiding the over-alkylation issues common with direct amination.[7][8][9] The method uses the phthalimide anion as an ammonia surrogate.[10]

G cluster_gabriel Gabriel Synthesis Pathway Start 8-Bromo-1-octyne Step1 Potassium Phthalimide (DMF, Heat) Start->Step1 Intermediate N-(7-Octynyl)phthalimide Step1->Intermediate Step2 Hydrazine (N2H4) (EtOH, Reflux) Intermediate->Step2 Product This compound Step2->Product Byproduct Phthalhydrazide (Precipitate) Step2->Byproduct

Caption: The Gabriel synthesis pathway for this compound.

Causality in Experimental Choices:

  • Phthalimide as a Nitrogen Source: The nitrogen in phthalimide is non-nucleophilic after the initial alkylation due to the electron-withdrawing effect of the two adjacent carbonyl groups.[9] This elegantly prevents the resulting N-alkylphthalimide from reacting further with the alkyl halide, thus stopping the reaction at the desired mono-alkylation stage.

  • Deprotection with Hydrazine: While acidic hydrolysis is an option, the Ing-Manske procedure using hydrazine is often preferred.[7] It proceeds under milder conditions and results in the formation of phthalhydrazide, a stable precipitate that can be easily removed by filtration, simplifying the product work-up.

Alternative Starting Material: 7-Octyn-1-ol

Often, the corresponding alcohol, 7-octyn-1-ol, is a more stable and readily available starting material than its halide counterpart.[11] The synthesis can therefore begin with the conversion of the alcohol's hydroxyl group into a better leaving group.

  • Conversion to an Alkyl Bromide: This can be achieved using reagents like phosphorus tribromide (PBr3) or carbon tetrabromide (CBr4) with triphenylphosphine (PPh3).

  • Conversion to an Alkyl Tosylate: A more common and often cleaner method is the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine. The resulting tosylate is an excellent leaving group for the subsequent SN2 reaction with either sodium azide or potassium phthalimide.

Protecting Group Strategies

For many applications, the synthesis of this compound is sufficient. However, if further modifications are required where the amine or alkyne could interfere, a protecting group strategy is necessary.

  • Amine Protection (N-Boc): The primary amine can be protected with a tert-butyloxycarbonyl (Boc) group. This is easily achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)2O).[12][13] The Boc group is robust under many reaction conditions but can be easily removed with a strong acid, such as trifluoroacetic acid (TFA) or HCl in an organic solvent.[14]

  • Alkyne Protection (Silyl Ethers): The terminal alkyne has an acidic proton (pKa ≈ 25) that can be deprotonated by strong bases (e.g., Grignard or organolithium reagents).[15] If such reagents are to be used elsewhere in the molecule, the alkyne should be protected. Trialkylsilyl groups, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS), are commonly used.[6][16] They are typically introduced by deprotonating the alkyne with a base like n-BuLi followed by the addition of the silyl chloride. Deprotection is readily achieved using a fluoride source like tetrabutylammonium fluoride (TBAF) or under mild basic/acidic conditions.[16]

Experimental Protocols

Protocol 1: Synthesis via Azide Reduction starting from 7-Octyn-1-ol

Part A: Synthesis of 8-Bromo-1-octyne from 7-Octyn-1-ol

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add triphenylphosphine (1.2 eq) and dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add carbon tetrabromide (1.2 eq) portion-wise to the stirred solution.

  • Substrate Addition: Dissolve 7-octyn-1-ol (1.0 eq) in DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO3 and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 8-bromo-1-octyne.

Part B: Synthesis of 8-Azido-1-octyne

  • Setup: In a round-bottom flask, dissolve 8-bromo-1-octyne (1.0 eq) in dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (NaN3, 1.5 eq) to the solution.

  • Reaction: Heat the mixture to 60 °C and stir for 12-16 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash with brine (3x) to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate carefully under reduced pressure to yield 8-azido-1-octyne, which can often be used in the next step without further purification.

Part C: Reduction to this compound (LiAlH4 Method)

  • Setup: To a dry three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH4, 1.5 eq) in anhydrous tetrahydrofuran (THF).[4]

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 8-azido-1-octyne (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH4 suspension, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

  • Quenching (Fieser workup): Cool the reaction back to 0 °C. Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 in grams. A granular precipitate should form.

  • Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake with THF.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by distillation or column chromatography on silica gel (using a DCM/methanol/NH4OH gradient).

Protocol 2: Gabriel Synthesis starting from 8-Bromo-1-octyne

Part A: Synthesis of N-(7-Octynyl)phthalimide

  • Setup: In a round-bottom flask, suspend potassium phthalimide (1.1 eq) in DMF.

  • Substrate Addition: Add 8-bromo-1-octyne (1.0 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 6-8 hours, monitoring by TLC.

  • Work-up: Cool the mixture to room temperature and pour it into ice-water. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash it thoroughly with water, and dry it to obtain crude N-(7-octynyl)phthalimide, which can be purified by recrystallization from ethanol if necessary.

Part B: Hydrazinolysis to this compound

  • Setup: Suspend the N-(7-octynyl)phthalimide (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add hydrazine monohydrate (1.5-2.0 eq) to the suspension.[7]

  • Reaction: Heat the mixture to reflux. A thick white precipitate (phthalhydrazide) will form. Continue refluxing for 2-4 hours.

  • Work-up: Cool the reaction to room temperature. Acidify the mixture with concentrated HCl to dissolve the amine product and ensure complete precipitation of phthalhydrazide.

  • Isolation: Remove the phthalhydrazide precipitate by filtration. Concentrate the filtrate under reduced pressure.

  • Purification: Make the residue basic with aqueous NaOH and extract the free amine into diethyl ether or DCM. Dry the organic layer over anhydrous K2CO3 or Na2SO4, filter, and concentrate to yield this compound. Further purification can be done by distillation.

References

  • Pearson. (n.d.). Gabriel Synthesis Explained. Retrieved from [Link]

  • Wikipedia. (2023). Gabriel synthesis. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Synthesis of Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]

  • Orita, A., & Otera, J. (2011). Recent Progress of Protecting Groups for Terminal Alkynes. Progress in Chemical and Biochemical Research, 4(1), 1-10.
  • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Retrieved from [Link]

  • Kamal, A., et al. (2013). Mild and efficient reduction of azides to amines: Synthesis of fused [2,1-b]quinazolinones. Tetrahedron Letters, 54(32), 4289-4293.
  • Química Organica.org. (n.d.). Preparation of amines by reduction of azides. Retrieved from [Link]

  • ResearchGate. (2017). Different approaches for the synthesis of α-amino alkynes. Retrieved from [Link]

  • CureFFI.org. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. Retrieved from [Link]

  • Hays, D. S., & Fu, G. C. (2000). Development of Bu3SnH-Catalyzed Processes: Efficient Reduction of Azides to Amines. The Journal of Organic Chemistry, 65(7), 2010-2011.
  • Bosch, I., et al. (2000).
  • Scribd. (n.d.). Alkyne Protecting Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). Synthesis of Amines by Alkylation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Alkylation of ammonia. Retrieved from [Link]

  • Wikipedia. (2023). Amine alkylation. Retrieved from [Link]

  • Chem Simplfied. (2025). Alkylation of Ammonia. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Oct-7-yn-1-amine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Rational, yet simple, design and synthesis of an antifreeze-protein inspired polymer for cellular cryopreservation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]

  • SciSpace. (2011). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • ChemRxiv. (2020). A convenient way for the synthesis of mono N-alkylated ethanolamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Synthesis of Amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (r)-(+)-1-octyn-3-ol. Retrieved from [Link]

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  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. Retrieved from [Link]

Sources

A Technical Guide to 7-Octyn-1-amine (CAS 14502-43-3): Properties, Synthesis, and Applications in Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction

In the landscape of modern drug development and chemical biology, the precise and stable linking of molecules is paramount. 7-Octyn-1-amine, identified by CAS number 14502-43-3, has emerged as a critical tool for researchers in these fields. It is a heterobifunctional linker molecule, possessing two chemically distinct reactive groups: a terminal alkyne and a primary amine. This unique architecture allows for sequential, orthogonal conjugations, making it an invaluable building block for constructing complex molecular architectures such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1][2][3] The terminal alkyne group serves as a versatile handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction renowned for its high efficiency, specificity, and biocompatibility.[1][4] Simultaneously, the primary amine provides a nucleophilic site for traditional conjugation chemistries, most commonly amide bond formation with activated carboxylic acids. This guide provides an in-depth analysis of this compound, covering its physicochemical properties, a logical synthetic approach, core reactivity, detailed experimental protocols, and safety considerations to empower researchers in its effective application.

Section 2: Physicochemical and Spectroscopic Properties

The utility of this compound is rooted in its distinct molecular structure and predictable chemical properties. A comprehensive understanding of these characteristics is essential for its successful application in synthesis and bioconjugation.

Physical and Chemical Data

The key quantitative properties of this compound are summarized below for quick reference. These values are critical for reaction planning, including stoichiometry calculations and purification strategy development.

PropertyValueSource(s)
CAS Number 14502-43-3[5][6][7][8]
Molecular Formula C₈H₁₅N[5][6][7][8][9]
Molecular Weight 125.21 g/mol [5][6][7]
Density ~0.845 g/cm³ (Predicted)[5][6][9]
Boiling Point ~182.5 °C at 760 mmHg (Predicted)[5][6][9]
pKa ~10.60 (Predicted)[5][6][9]
Canonical SMILES C#CCCCCCCN[7][8][9]
InChIKey REQFTYFGWVLWOQ-UHFFFAOYSA-N[7][8]
Storage Conditions 2-8°C, under inert gas, protected from light[1][10]
Spectroscopic Profile

Structural verification is a cornerstone of chemical synthesis. The following is a guide to the expected spectroscopic data for this compound, based on the principles of organic spectroscopy.[11][12][13]

  • Infrared (IR) Spectroscopy : The IR spectrum provides a direct fingerprint of the key functional groups.

    • N-H Stretch : As a primary amine, it will exhibit a characteristic pair of sharp to medium intensity bands around 3450 cm⁻¹ and 3350 cm⁻¹.[11]

    • ≡C-H Stretch : A sharp, strong absorption around 3300 cm⁻¹ is indicative of the terminal alkyne C-H bond.

    • C≡C Stretch : A weak absorption is expected in the 2100-2150 cm⁻¹ region.

    • C-N Stretch : A band in the 1000-1250 cm⁻¹ range corresponds to the aliphatic amine C-N stretch.[12]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • The proton of the terminal alkyne (HC≡C-) typically appears as a triplet around 1.9-2.5 ppm.

    • The two protons on the carbon adjacent to the amine group (-CH₂-NH₂) will be deshielded, appearing around 2.7-2.9 ppm.

    • The protons of the primary amine (-NH₂) often present as a broad singlet, the chemical shift of which is concentration-dependent. This signal will disappear upon the addition of D₂O due to proton-deuterium exchange.[13]

    • The remaining methylene protons of the alkyl chain will appear as multiplets in the 1.3-1.7 ppm range.

  • ¹³C NMR Spectroscopy :

    • The two carbons of the alkyne (C≡C) will appear between 68-90 ppm.

    • The carbon atom bonded to the nitrogen (-CH₂-NH₂) will be deshielded and appear around 40-45 ppm.[11]

  • Mass Spectrometry (MS) :

    • In accordance with the Nitrogen Rule , the odd molecular weight (125.12 amu) is consistent with the presence of a single nitrogen atom.[11]

    • The molecule is expected to undergo a characteristic α-cleavage, where the C-C bond nearest to the nitrogen atom breaks, leading to a resonance-stabilized nitrogen-containing cation.[11]

Section 3: Synthesis and Workflow

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and alternative derivatizations. A common and logical synthetic strategy involves the nucleophilic substitution of a suitable haloalkane with an acetylene source, followed by functional group manipulation to install the amine.

Proposed Synthetic Pathway

A plausible and efficient route starts from 6-bromo-1-hexanol. This choice is strategic as it provides the correct carbon backbone and a hydroxyl group that can be readily converted into an amine.

Synthetic_Pathway_7_Octyn_1_amine start 6-Bromo-1-hexanol step1 Protection (e.g., TBDMS-Cl, Imidazole) start->step1 protected TBDMS-protected 6-bromo-1-hexanol step1->protected step2 Alkynylation (e.g., Lithium acetylide) protected->step2 alkyne Protected 7-octyn-1-ol step2->alkyne step3 Deprotection (e.g., TBAF) alkyne->step3 alcohol 7-Octyn-1-ol step3->alcohol step4 Mesylation (MsCl, Et3N) alcohol->step4 mesylate 7-Octyn-1-yl mesylate step4->mesylate step5 Azide Substitution (NaN3) mesylate->step5 azide 8-Azidooct-1-yne step5->azide step6 Reduction (e.g., H2/Pd-C or LiAlH4) azide->step6 product This compound step6->product

Caption: Proposed synthetic workflow for this compound from 6-bromo-1-hexanol.

Causality of Experimental Choices:

  • Protection: The hydroxyl group of the starting material is protected (e.g., as a TBDMS ether) to prevent it from interfering with the subsequent alkynylation step, where the acetylide anion could act as a base and deprotonate the alcohol.

  • Alkynylation: Lithium acetylide (or a similar acetylide source) is used as a strong nucleophile to displace the bromide, forming the key carbon-carbon bond and installing the terminal alkyne.[6]

  • Deprotection: The protecting group is removed to reveal the primary alcohol.

  • Conversion to Amine: A robust two-step sequence is employed. The alcohol is first converted to a good leaving group (e.g., a mesylate). This is crucial because hydroxide is a poor leaving group. The mesylate is then displaced by sodium azide, a highly efficient nucleophile. The resulting alkyl azide is then cleanly reduced to the primary amine using methods like catalytic hydrogenation or LAH reduction. This sequence is often preferred over direct amination to avoid over-alkylation.

Section 4: Core Reactivity and Applications in Drug Development

The power of this compound lies in the orthogonal reactivity of its two functional groups. This allows for a modular approach to building complex molecules.

The Alkyne Moiety: A Gateway to Click Chemistry

The terminal alkyne is the substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is central to the "click chemistry" paradigm due to its high yield, stereospecificity (forming only the 1,4-disubstituted triazole), mild reaction conditions, and tolerance of a wide variety of functional groups, making it ideal for biological applications.[4][14]

CuAAC_Mechanism cluster_reactants Reactants Alkyne R1-C≡CH (e.g., this compound derivative) Copper Cu(I) Catalyst + Ligand (e.g., THPTA) Alkyne->Copper Azide R2-N3 (Azide-modified molecule) Azide->Copper Product 1,2,3-Triazole Linkage Copper->Product Cycloaddition

Caption: Simplified schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Amine Moiety: A Reliable Anchor Point

The primary amine (pKa ~10.6) is a potent nucleophile at neutral or slightly basic pH. Its most common application is in forming stable amide bonds with carboxylic acids. This reaction typically requires activation of the carboxylic acid, for example, as an N-hydroxysuccinimide (NHS) ester or through the use of coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). This chemistry is fundamental for attaching this compound to proteins (via lysine side chains or the N-terminus) or other small molecules to "install" an alkyne handle for a subsequent click reaction.[2]

Application Spotlight: Antibody-Drug Conjugates (ADCs)

In ADC development, a linker connects a potent cytotoxic drug to a monoclonal antibody (mAb) that targets a specific tumor antigen. This compound is an ideal component for such linkers.[3][15] For instance, the amine group can be acylated by a drug-containing carboxylic acid, and the alkyne can then be "clicked" to an azide-modified antibody, creating a stable, precisely defined conjugate.

ADC_Concept cluster_Antibody Targeting Antibody (mAb) cluster_Payload Drug Payload mAb mAb azide N3 (Azide Handle) mAb->azide Modified with linker This compound Linker Core azide->linker 'Clicked' via Triazole Link drug Cytotoxic Drug drug->linker Attached to

Caption: Conceptual role of this compound as a linker core in an Antibody-Drug Conjugate.

Section 5: Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific substrates and experimental goals.

Protocol 1: Installation of an Alkyne Handle onto a Protein via Amide Coupling

This protocol describes the conjugation of this compound to a protein with available carboxylic acid groups (e.g., aspartate, glutamate side chains) using EDC/NHS chemistry.

Materials:

  • Protein solution in an amine-free buffer (e.g., MES buffer, pH 6.0).

  • This compound hydrochloride (convert to free base before use or account for HCl in pH adjustment).

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

  • N-Hydroxysuccinimide (NHS).

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Buffer Exchange: Ensure the protein is in the Activation Buffer at a concentration of 1-10 mg/mL.

  • Activator Preparation: Prepare fresh stock solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in anhydrous DMSO or water immediately before use.

  • Carboxyl Activation: Add NHS to the protein solution to a final concentration of 5 mM, followed by EDC to a final concentration of 2 mM. Incubate for 15-30 minutes at room temperature with gentle mixing. Causality: NHS is added first to react with the EDC-activated carboxyls, forming a more stable amine-reactive NHS-ester, which reduces side reactions.

  • Amine Coupling: Add this compound to the activated protein solution to a final concentration of 10-20 mM. Adjust pH to 7.2-7.5 if necessary. Incubate for 2 hours at room temperature.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to consume any unreacted NHS esters. Incubate for 15 minutes.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm conjugation and determine the degree of labeling using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of the alkyne-modified substrate from Protocol 1 to an azide-containing molecule (e.g., a fluorescent probe, biotin-azide).[14][16]

Materials:

  • Alkyne-modified protein (from Protocol 1) in PBS, pH 7.4.

  • Azide-containing molecule of interest.

  • Catalyst Premix Component A: Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water).

  • Catalyst Premix Component B: Ligand solution, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 100 mM in water). Causality: The THPTA ligand stabilizes the catalytic Cu(I) oxidation state and protects the protein from potential copper-induced damage.[16]

  • Reducing Agent: Sodium Ascorbate solution (e.g., 300 mM in water, prepared fresh).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein (e.g., to a final concentration of 10-50 µM) and the azide-containing molecule (use 5-10 molar equivalents relative to the protein).

  • Catalyst Premix Preparation: In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution in a 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO₄ and 10 µL of 100 mM THPTA). Let this stand for 2-3 minutes to allow for complexation.

  • Add Catalyst: Add the catalyst premix to the protein/azide mixture. A typical final concentration is 0.5-1.0 mM CuSO₄.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction (final concentration ~5 mM). Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state in situ.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the newly formed conjugate using size-exclusion chromatography or dialysis to remove the catalyst and excess reagents.

Section 6: Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety. While a full Safety Data Sheet (SDS) should always be consulted, the following provides key guidance.[17][18][19]

Hazard CategoryGHS Information (for hydrochloride salt)Precautionary Measures
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
  • Handling : Always use this compound in a well-ventilated chemical fume hood.[17] Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation.[17]

  • Storage : Keep containers tightly closed in a dry, cool (2-8°C), and well-ventilated place under an inert atmosphere (e.g., argon or nitrogen).[1][10] Protect from light.

  • Incompatibilities : Avoid contact with strong oxidizing agents.[17]

Section 7: Conclusion

This compound (CAS 14502-43-3) is a powerful and versatile chemical tool. Its defining feature—a linear C8 backbone functionalized with a primary amine at one terminus and a reactive alkyne at the other—provides an elegant solution for the modular construction of complex bioconjugates. By enabling robust amide bond formation and highly efficient click chemistry, it serves as a cornerstone linker in the design of next-generation therapeutics and advanced probes for chemical biology. The protocols and technical information provided in this guide are intended to equip researchers with the foundational knowledge to confidently and effectively integrate this valuable molecule into their research and development workflows.

Section 8: References

  • ChemBK. oct-7-yn-1-amine. [Link]

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  • Resyn Biosciences. MSDS Amine. [Link]

  • Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

  • PubMed Central. Chemical Conjugation in Drug Delivery Systems. [Link]

  • ScienceDirect. Recent developments in bioconjugation: From strategies to design and clinical applications. [Link]

  • OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]

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  • SpringerLink. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions. [Link]

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  • PubMed Central. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. [Link]

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  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

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An In-depth Technical Guide to the Physical Properties of Oct-7-yn-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

Oct-7-yn-1-amine is a bifunctional organic molecule that holds significant promise in the realms of medicinal chemistry and materials science. Its structure, featuring a terminal alkyne and a primary amine, makes it a versatile building block for the synthesis of more complex molecules. The terminal alkyne group is particularly amenable to "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific conjugation of this molecule to other entities. The primary amine provides a nucleophilic center and a site for amide bond formation, further expanding its synthetic utility.[1] A thorough understanding of the physical properties of oct-7-yn-1-amine is paramount for its effective use in research and development, influencing everything from reaction conditions and purification strategies to its handling and storage. This guide provides a comprehensive overview of the known and predicted physical properties of oct-7-yn-1-amine, alongside detailed experimental protocols for their determination and interpretation of its spectral data.

Molecular Structure and Key Physicochemical Properties

The molecular structure of oct-7-yn-1-amine consists of an eight-carbon chain with a terminal triple bond between carbons 7 and 8, and a primary amine group attached to carbon 1.

dot graph Oct_7_yn_1_amine_Structure { layout=neato; node [shape=none, fontsize=10, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];

// Atom nodes N [label="NH₂", fontcolor="#FFFFFF", fillcolor="#4285F4", style=filled, shape=circle]; C1 [label="CH₂"]; C2 [label="CH₂"]; C3 [label="CH₂"]; C4 [label="CH₂"]; C5 [label="CH₂"]; C6 [label="CH₂"]; C7 [label="C"]; C8 [label="CH"];

// Positioning N [pos="0,0!"]; C1 [pos="1,0!"]; C2 [pos="2,0!"]; C3 [pos="3,0!"]; C4 [pos="4,0!"]; C5 [pos="5,0!"]; C6 [pos="6,0!"]; C7 [pos="7,0!"]; C8 [pos="8,0!"];

// Bonds N -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8 [style=bold, len=1.2]; // Triple bond C7 -- C8 [style=bold, len=1.2, pos="7.5,0.1!"]; C7 -- C8 [style=bold, len=1.2, pos="7.5,-0.1!"]; } dot Caption: Molecular Structure of Oct-7-yn-1-amine

A summary of the key physical and chemical properties of oct-7-yn-1-amine is presented in the table below. It is important to note that many of these values are predicted through computational models and await experimental verification.

PropertyValueSource
Molecular Formula C₈H₁₅N[2][3][4][5]
Molecular Weight 125.21 g/mol [2][3][4]
CAS Number 14502-43-3[2][3][4][5]
Appearance Solid (predicted)[5]
Boiling Point (Predicted) 182.5 ± 23.0 °C[2][3]
Density (Predicted) 0.845 ± 0.06 g/cm³[2][3]
pKa (Predicted) 10.60 ± 0.10[3]
XLogP3 (Predicted) 1.7[3]
Vapor Pressure (Predicted) 0.808 mmHg at 25°C[3]

Experimental Workflow for Physicochemical Characterization

The comprehensive characterization of a novel or sparsely studied compound like oct-7-yn-1-amine follows a logical progression of experiments. The following workflow outlines the key steps a researcher would take to determine its physical properties.

Experimental_Workflow cluster_0 Synthesis & Purification cluster_1 Physical Property Determination cluster_2 Spectroscopic Analysis Synthesis Synthesis Purification Purification Synthesis->Purification e.g., Distillation, Chromatography Boiling_Point Boiling Point Determination Purification->Boiling_Point Melting_Point Melting Point Determination Purification->Melting_Point Solubility Solubility Assessment Purification->Solubility Density Density Measurement Purification->Density NMR NMR (¹H, ¹³C) Purification->NMR IR FTIR Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation Boiling_Point->Data_Analysis Melting_Point->Data_Analysis Solubility->Data_Analysis Density->Data_Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Technical_Report Technical_Report Data_Analysis->Technical_Report Documentation

Spectroscopic Characterization: An Interpretive Guide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of oct-7-yn-1-amine would exhibit characteristic signals for the protons in different chemical environments.

    • Alkyne Proton (H-8): A triplet around δ 1.9-2.5 ppm. The terminal alkyne proton is shielded due to the magnetic anisotropy of the triple bond.[7][8][9] It would likely appear as a triplet due to coupling with the two adjacent protons on C-6.

    • Methylene Protons Adjacent to Amine (H-1): A triplet around δ 2.7-3.0 ppm. These protons are deshielded by the electron-withdrawing nitrogen atom.[10]

    • Methylene Protons Adjacent to Alkyne (H-6): A triplet of doublets or a multiplet around δ 2.1-2.3 ppm, deshielded by the triple bond.

    • Other Methylene Protons (H-2, H-3, H-4, H-5): A complex multiplet in the aliphatic region, likely between δ 1.3-1.7 ppm.

    • Amine Protons (-NH₂): A broad singlet that can appear over a wide range (δ 0.5-5.0 ppm), the chemical shift of which is dependent on concentration and solvent.[10][11] This signal would disappear upon the addition of D₂O.[10][11]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and types of carbon atoms.

    • Alkyne Carbons (C-7 and C-8): Two distinct signals in the range of δ 65-90 ppm. The terminal carbon (C-8) would be expected at the lower end of this range, while the internal carbon (C-7) would be slightly downfield.[12]

    • Carbon Adjacent to Amine (C-1): A signal around δ 40-45 ppm, deshielded by the nitrogen.

    • Other Methylene Carbons: Signals in the aliphatic region (δ 18-35 ppm).

Infrared (IR) Spectroscopy

FTIR spectroscopy is invaluable for identifying the functional groups present in a molecule.

  • N-H Stretch: As a primary amine, oct-7-yn-1-amine should exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹.[13][14][15][16] The presence of two bands is a hallmark of the -NH₂ group (symmetric and asymmetric stretching).[13][14][15][16]

  • C≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ is characteristic of the stretching of the hydrogen atom attached to a terminal alkyne.[7][13]

  • C≡C Stretch: A weak to medium absorption band in the range of 2100-2140 cm⁻¹ is indicative of the carbon-carbon triple bond stretch.[7][13]

  • N-H Bend: A bending vibration for the primary amine group is expected to appear in the 1590-1650 cm⁻¹ region.[15]

  • C-N Stretch: An absorption corresponding to the C-N stretching vibration would be present in the 1000-1250 cm⁻¹ range for an aliphatic amine.[10][15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z).[17][18] For oct-7-yn-1-amine (C₈H₁₅N), the molecular ion peak would be expected at m/z = 125.

  • Alpha-Cleavage: A dominant fragmentation pathway for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage).[17][18][19][20] This would result in the formation of a stable iminium ion. For oct-7-yn-1-amine, this would lead to a prominent peak at m/z = 30, corresponding to [CH₂=NH₂]⁺.

Experimental Protocols for Physical Property Determination

The following sections detail standardized, self-validating protocols for determining key physical properties of oct-7-yn-1-amine.

Determination of Boiling Point (Micro-Scale Method)

The Thiele tube method is a reliable and material-sparing technique for determining the boiling point of a liquid.[21]

Methodology:

  • Sample Preparation: Place a small amount (0.5-1 mL) of purified oct-7-yn-1-amine into a small test tube.

  • Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end down.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Insert this assembly into a Thiele tube containing a high-boiling mineral oil, making sure the rubber band is above the oil level.

  • Heating: Gently heat the arm of the Thiele tube with a microburner or hot air gun.[22] The design of the Thiele tube ensures even heat distribution through convection currents.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue gentle heating until a steady stream of bubbles is observed.

  • Boiling Point Determination: Remove the heat source. The liquid will begin to cool, and the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[22]

  • Pressure Correction: Record the atmospheric pressure. If the pressure is not 760 mmHg, a correction to the observed boiling point will be necessary.

Determination of Solubility

The "like dissolves like" principle generally governs solubility.[23] Given its structure with a polar amine head and a nonpolar eight-carbon tail, oct-7-yn-1-amine is expected to be sparingly soluble in water but soluble in organic solvents.

Methodology (Shake-Flask Method):

  • Preparation: Add an excess amount of oct-7-yn-1-amine to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane). The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.[24]

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed until the undissolved solid has settled. Alternatively, centrifuge the samples to expedite phase separation.

  • Quantification: Carefully withdraw a known volume of the supernatant (the saturated solution) and determine the concentration of the dissolved oct-7-yn-1-amine using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a suitable detector, or by gravimetric analysis after solvent evaporation.

  • Data Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity.

Conclusion

Oct-7-yn-1-amine is a molecule of significant interest due to its dual functionality, which makes it a valuable tool in synthetic chemistry. This guide has provided a comprehensive overview of its physical properties, drawing from both predicted data and the established chemical principles governing its constituent functional groups. The detailed experimental protocols and interpretive guide to its spectroscopic characteristics offer researchers and drug development professionals a solid foundation for the effective handling, characterization, and application of this versatile compound. The pursuit of experimental verification for the predicted properties remains a key step in fully elucidating the chemical profile of oct-7-yn-1-amine.

References

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  • Physical Properties of Amines. (2026). CK-12 Foundation. Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3. Non-Aliphatic Amines. (2012). AIP Publishing. Retrieved from [Link]

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  • Novel Dinuclear NHC-Gold(I)-Amido Complexes and Their Application in Energy Transfer Photocatalysis. (n.d.). Retrieved from [Link]

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Spectroscopic Characterization of 7-Octyn-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Octyn-1-amine is a bifunctional linear organic molecule featuring a terminal alkyne and a primary amine. This guide provides a detailed analysis of the key spectroscopic data essential for the structural elucidation and quality control of this compound. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding the analysis in fundamental principles and established methodologies. This document is intended for researchers and scientists in chemical synthesis and drug development who require a robust understanding of how to verify the identity and purity of this compound through modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, we can construct a detailed map of the molecule's connectivity.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum of this compound provides a wealth of information through chemical shifts, signal multiplicity (splitting), and integration. The presence of the electron-withdrawing amino group and the magnetically anisotropic alkyne group creates a distinct pattern of signals across the spectrum.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

PositionStructure FragmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
1-CH₂-NH₂~ 2.75Triplet (t)2H~ 6.8
8-C≡C-H~ 1.95Triplet (t)1H~ 2.6
6-CH₂-C≡C-~ 2.18Triplet of Triplets (tt)2H~ 7.0, ~ 2.6
2-CH₂-CH₂-NH₂~ 1.48Quintet2H~ 7.0
5-CH₂-CH₂-C≡C-~ 1.55Quintet2H~ 7.0
3, 4-CH₂-CH₂-CH₂-~ 1.38Multiplet (m)4H-
--NH₂~ 1.15Broad Singlet (br s)2H-

Interpretation and Causality:

  • Position 1 (-CH₂-NH₂): The protons on the carbon directly attached to the nitrogen atom are deshielded due to the inductive effect of the electronegative nitrogen, causing them to appear downfield around 2.75 ppm[1]. The signal is split into a triplet by the two adjacent protons on carbon 2.

  • Position 8 (-C≡C-H): The terminal alkynyl proton is a highly characteristic signal. Its chemical shift around 1.95 ppm is a result of the magnetic field induced by the circulating π-electrons of the triple bond, which opposes the applied external field in the region of the proton, causing a shielding effect relative to vinylic protons[2]. It appears as a triplet due to long-range coupling with the two protons on carbon 6.

  • Position 6 (-CH₂-C≡C-): These propargylic protons are adjacent to the triple bond and show a characteristic shift around 2.18 ppm. The signal is a triplet of triplets, resulting from coupling to both the adjacent methylene protons at position 5 and long-range coupling to the terminal alkynyl proton at position 8.

  • Aliphatic Chain (Positions 2, 3, 4, 5): The remaining methylene protons in the alkyl chain appear as overlapping multiplets in the typical aliphatic region of ~1.3-1.6 ppm[2].

  • Amine Protons (-NH₂): The protons of the primary amine typically appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. The chemical shift is highly variable and depends on concentration, solvent, and temperature[1]. This signal will disappear upon the addition of D₂O, a key diagnostic test.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

PositionStructure FragmentPredicted Chemical Shift (δ, ppm)
7-C≡C-H~ 84.5
8-C≡C-H~ 68.3
1-CH₂-NH₂~ 42.3
2-CH₂-CH₂-NH₂~ 33.5
5-CH₂-CH₂-C≡C-~ 28.5
4-CH₂-CH₂-CH₂-C≡C-~ 28.4
3-CH₂-CH₂-CH₂-NH₂~ 26.2
6-CH₂-C≡C-~ 18.4
*Note: Assignments for C4 and C5 may be interchangeable.

Interpretation and Causality:

  • Alkynyl Carbons (C7, C8): The sp-hybridized carbons of the terminal alkyne are the most characteristic signals, appearing in the midfield region. The internal carbon (C7) is typically more downfield (~84.5 ppm) than the terminal, proton-bearing carbon (C8, ~68.3 ppm)[3].

  • Alpha-Carbon (C1): The carbon atom directly bonded to the amino group is deshielded and appears around 42.3 ppm[1].

  • Aliphatic Carbons (C2-C6): The remaining sp³-hybridized carbons of the chain appear in the upfield region of the spectrum (~18-34 ppm), consistent with a standard aliphatic environment[3].

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a probe temperature of 298 K.

    • Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Collect 16-32 scans for adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Collect a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay) with Fourier transformation. Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.


}

Figure 1: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is an indispensable technique for rapidly identifying the functional groups present in a molecule. This compound possesses two highly characteristic functional groups—a primary amine and a terminal alkyne—which give rise to distinct absorption bands.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration ModeIntensity
~ 3380 and ~ 3300Primary Amine (R-NH₂)Asymmetric & Symmetric N-H StretchMedium
~ 3310Terminal Alkyne (-C≡C-H)≡C-H StretchStrong, Sharp
2960 - 2850Alkyl C-HC-H StretchStrong
~ 2120Terminal Alkyne (-C≡C-)C≡C StretchWeak to Medium, Sharp
~ 1620Primary Amine (R-NH₂)N-H Bend (Scissoring)Medium
1250 - 1020Aliphatic AmineC-N StretchMedium
910 - 665Primary Amine (R-NH₂)N-H WagBroad, Strong
~ 630Terminal Alkyne (-C≡C-H)≡C-H BendStrong, Broad

Interpretation and Causality:

  • N-H and ≡C-H Stretching Region (~3300 cm⁻¹): This region is particularly diagnostic. Primary amines characteristically show two distinct peaks resulting from asymmetric and symmetric N-H stretching vibrations[4][5]. The terminal alkyne exhibits a strong, sharp absorption band around 3310 cm⁻¹ due to the stretching of the sp-hybridized C-H bond[6][7]. It is highly probable that the sharp ≡C-H stretch will be superimposed on or adjacent to the broader symmetric N-H stretching band.

  • Triple Bond Region (~2120 cm⁻¹): The C≡C triple bond stretch for a terminal alkyne gives a sharp, and typically weak, signal in a relatively clear part of the spectrum[8]. Its presence is a strong confirmation of the alkyne functionality.

  • Amine Bending Vibrations: The scissoring deformation of the N-H bond in the primary amine group results in a medium-intensity band around 1620 cm⁻¹[4]. Additionally, a broad and strong N-H wagging band is expected between 910-665 cm⁻¹[4][5].

Experimental Protocol: FTIR Data Acquisition (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

  • Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Post-Acquisition: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance IR spectrum. Clean the crystal thoroughly after analysis.


}

Figure 2: Workflow for FTIR spectroscopic analysis using ATR.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Key Mass Spectrometry Data

m/zIonDescription / Origin
125[C₈H₁₅N]⁺˙Molecular Ion (M⁺˙)
124[M-H]⁺Loss of the acidic alkynyl hydrogen
30[CH₂NH₂]⁺Base Peak; α-cleavage of the C1-C2 bond
39[C₃H₃]⁺Propargyl cation from cleavage

Interpretation and Causality:

  • Molecular Ion (M⁺˙): The molecular formula of this compound is C₈H₁₅N[9]. According to the Nitrogen Rule , a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight[10][11]. The expected molecular ion peak at m/z 125 confirms the presence of a single nitrogen atom. The exact mass is 125.1204 Da[9][12].

  • Base Peak (m/z 30): The most characteristic fragmentation pathway for primary aliphatic amines is alpha-cleavage , where the bond between the α-carbon (C1) and β-carbon (C2) breaks[10][13]. This homolytic cleavage is driven by the formation of a stable, resonance-stabilized iminium cation. For this compound, this results in the loss of a C₇H₁₃˙ radical and the formation of the [CH₂NH₂]⁺ ion at m/z 30, which is expected to be the base peak (the most intense signal) in the spectrum.

  • Alkyne Fragmentation: Terminal alkynes often undergo fragmentation pathways that include the loss of the terminal hydrogen, resulting in a prominent M-1 peak (m/z 124)[14]. Another common fragmentation involves cleavage that produces the resonance-stabilized propargyl cation, [C₃H₃]⁺, at m/z 39[14].

Experimental Protocol: Electron Ionization (EI) MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or through the output of a Gas Chromatography (GC) system.

  • Ionization: In the ion source, vaporized sample molecules are bombarded with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming an energetically unstable molecular ion (M⁺˙).

  • Fragmentation: The excess energy in the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector counts the number of ions at each m/z value, and the data is plotted as a mass spectrum showing relative intensity versus m/z.


}

Figure 3: Primary fragmentation pathways for this compound in MS.

Conclusion

The structural identity of this compound can be unequivocally confirmed through a synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR provide a detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical primary amine and terminal alkyne functional groups, and mass spectrometry verifies the molecular weight while revealing characteristic fragmentation patterns consistent with the proposed structure. Together, these techniques form a self-validating system for the comprehensive characterization of this compound, ensuring its suitability for research and development applications.

References

  • JoVE. (2024). Mass Spectrometry: Alkyne Fragmentation. Retrieved from JoVE. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18762022, this compound. Retrieved from PubChem. [Link]

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  • Chrominfo. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from Chrominfo. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from Wikipedia. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from UCLA Chemistry & Biochemistry. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Retrieved from Spectroscopy Online. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from MSU Chemistry. [Link]

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  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from Organic Chemistry Data. [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Octanamine. In NIST Chemistry WebBook. Retrieved from NIST. [Link]

  • YouTube. (2023). FTIR-16 || IR spectrum of alkynes. Retrieved from YouTube. [Link]

  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from ResearchGate. [Link]

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Commercial availability and suppliers of 7-Octyn-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability, Synthesis, and Application of 7-Octyn-1-amine for Researchers and Drug Development Professionals

Introduction: The Utility of a Bifunctional Linker

This compound is a valuable bifunctional molecule for researchers in chemistry, biology, and drug development. Its structure is characterized by a terminal alkyne group on one end of a C8 carbon chain and a primary amine on the other. This unique arrangement makes it an exemplary heterobifunctional linker. The terminal alkyne serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent "click chemistry" reaction. The primary amine provides a versatile site for conjugation to various molecules, such as proteins, peptides, or surfaces, through well-established amine-reactive chemistries (e.g., NHS esters, isothiocyanates). This dual functionality allows for the elegant and efficient construction of complex molecular architectures, making this compound a key building block in the synthesis of antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized biomaterials.

Commercial Availability and Sourcing Strategy

Direct commercial availability of this compound as a free base is limited. However, its hydrochloride salt (this compound HCl) and its immediate precursor, 7-Octyn-1-ol, are readily available from several chemical suppliers. For many applications, particularly those requiring subsequent derivatization of the amine, the hydrochloride salt can be used, often with the addition of a non-nucleophilic base to liberate the free amine in situ.

For researchers requiring the free amine in substantial quantities or desiring greater control over purity, a more practical and cost-effective strategy is the synthesis from the commercially abundant 7-Octyn-1-ol.

Sourcing Decision Workflow

The following diagram outlines a logical workflow for sourcing this compound, guiding the decision between direct purchase of the hydrochloride salt and chemical synthesis from the alcohol precursor.

start Project Requirement: Need this compound functionality decision1 Is the hydrochloride salt (this compound HCl) suitable for my reaction? start->decision1 purchase_hcl Purchase this compound HCl decision1->purchase_hcl  Yes   decision2 Is a multi-step synthesis feasible in-house? decision1->decision2  No   end_product This compound (Free Base) purchase_hcl->end_product Use with base to free amine purchase_ol Purchase 7-Octyn-1-ol decision2->purchase_ol  Yes   no_source Re-evaluate synthetic route or project scope decision2->no_source  No   synthesis Synthesize this compound (See Protocol Below) purchase_ol->synthesis synthesis->end_product

Caption: Sourcing workflow for this compound.

Table 1: Commercial Suppliers of this compound Hydrochloride
SupplierProduct NameCatalog NumberPurityAvailable Quantities
BiosynthThis compound hydrochlorideFO182684Not specifiedCustom Synthesis
Activate ScientificThis compound95+%1 g

Note: Data is subject to change. Please refer to supplier websites for the most current information.

Table 2: Commercial Suppliers of 7-Octyn-1-ol
SupplierProduct NameCatalog NumberPurityAvailable Quantities
Sigma-Aldrich7-Octyn-1-ol, AldrichCPRSYX00205Not specified1 g
TCI America7-Octyn-1-olO0445>98.0% (GC)1 mL, 5 mL
Fisher Scientific7-Octyn-1-ol 98.0+%, TCI America™O04451ML>98.0% (GC)1 mL, 5 mL
MedChemExpress7-Octyn-1-olHY-W018185Not specified100 mg, 500 mg, 1 g
LGC Standards7-Octyn-1-olTRC-O297500Not specified100 mg
Jaydev Chemical Industries7-OCTYN-1-olNot specifiedBulk quantities

Note: Data is subject to change. Please refer to supplier websites for the most current information.

Synthesis of this compound from 7-Octyn-1-ol

The conversion of a primary alcohol to a primary amine is a fundamental transformation in organic synthesis. A robust and widely applicable method involves a two-step sequence: conversion of the alcohol to an alkyl azide, followed by reduction of the azide to the amine. This approach avoids common pitfalls of direct amination, such as over-alkylation. The Mitsunobu reaction is an excellent choice for the first step, as it proceeds under mild conditions with a clean inversion of stereochemistry (though not relevant for this achiral substrate).[1] The subsequent reduction of the azide can be efficiently achieved via the Staudinger reaction or catalytic hydrogenation.[2][3]

Synthetic Pathway Overview

sub 7-Octyn-1-ol step1 Step 1: Azidation (Mitsunobu Reaction) Reagents: - Triphenylphosphine (PPh₃) - DIAD or DEAD - Diphenylphosphoryl azide (DPPA) sub->step1 int 7-Octynyl Azide step2 Step 2: Reduction (Staudinger Reaction) Reagents: - Triphenylphosphine (PPh₃) - Water (H₂O) int->step2 prod This compound step1->int step2->prod

Caption: Two-step synthesis of this compound from 7-Octyn-1-ol.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 7-Octynyl Azide via Mitsunobu Reaction

This protocol is adapted from general Mitsunobu procedures for converting alcohols to azides using diphenylphosphoryl azide (DPPA) as the azide source.[4][5]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-Octyn-1-ol (1.0 eq.), triphenylphosphine (PPh₃, 1.5 eq.), and diphenylphosphoryl azide (DPPA, 1.5 eq.) in anhydrous tetrahydrofuran (THF, ~0.2 M concentration relative to the alcohol).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. To this stirred solution, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise over 15-20 minutes. The dropwise addition is crucial to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired product along with triphenylphosphine oxide and the hydrazine byproduct. Add diethyl ether to the residue and stir. The triphenylphosphine oxide will precipitate and can be removed by filtration. Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 7-octynyl azide can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield a clear oil.

Step 2: Reduction of 7-Octynyl Azide to this compound (Staudinger Reaction)

This protocol follows the general principles of the Staudinger reduction.[2]

  • Preparation: Dissolve the purified 7-octynyl azide (1.0 eq.) in a mixture of THF and water (e.g., 9:1 v/v).

  • Reaction: Add triphenylphosphine (1.1 eq.) to the solution at room temperature. The mixture is then typically heated to a moderate temperature (e.g., 50-65 °C) and stirred for 8-16 hours. Monitor the reaction by TLC for the disappearance of the azide.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.

  • Purification: The resulting mixture contains the desired amine and triphenylphosphine oxide. Acidify the aqueous residue with 1M HCl and wash with diethyl ether or ethyl acetate to remove the triphenylphosphine oxide. Then, basify the aqueous layer with 1M NaOH until pH > 10 and extract the free amine with diethyl ether or dichloromethane. Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by distillation if necessary.

Application in Bioconjugation: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of click chemistry, enabling the specific and efficient covalent ligation of an alkyne (like this compound) to an azide-modified molecule.[6][7] This reaction is highly bioorthogonal, meaning it does not interfere with native biological functional groups, making it ideal for labeling complex biomolecules like proteins in aqueous environments.[]

Workflow for Protein Labeling using this compound

start Azide-Modified Protein mix Combine Protein and This compound in Buffer start->mix reagent This compound reagent->mix reaction Initiate Click Reaction: Add Catalyst Mix to Protein/Alkyne Solution mix->reaction catalyst Prepare Catalyst Mix: - CuSO₄ - Ligand (e.g., THPTA) - Reducing Agent (e.g., Sodium Ascorbate) catalyst->reaction incubation Incubate at Room Temp (30-60 min) reaction->incubation purification Purify Conjugate (e.g., Size-Exclusion Chromatography) incubation->purification product Labeled Protein Conjugate purification->product

Caption: Workflow for CuAAC-mediated protein labeling.

Experimental Protocol: Labeling of an Azide-Modified Protein

This protocol provides a general method for labeling a protein that has been modified to contain an azide group (e.g., through metabolic labeling with an azido-sugar or site-specific incorporation of an azido-amino acid).[9][10]

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Avoid buffers containing azides.

  • This compound

  • Catalyst Stock Solutions:

    • Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.

    • Ligand (e.g., THPTA - tris(3-hydroxypropyltriazolylmethyl)amine): 100 mM in deionized water.

    • Reducing Agent (Sodium Ascorbate): 300 mM in deionized water (must be freshly prepared).

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification system (e.g., size-exclusion chromatography column).

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the following:

    • 50 µL of protein lysate or purified protein solution (typically 1-5 mg/mL).

    • 100 µL of PBS buffer.

    • An appropriate volume of a stock solution of this compound to achieve a final concentration of ~20-50 µM. The optimal concentration may need to be determined empirically.

  • Add Ligand: Add 10 µL of the 100 mM THPTA solution to the reaction mixture and vortex briefly. The ligand stabilizes the Cu(I) catalyst and prevents protein damage.[11]

  • Add Copper: Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.

  • Initiate Reaction: To start the click reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution. Vortex briefly to mix. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species.

  • Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.

  • Purification: After incubation, the labeled protein must be separated from excess reagents. Size-exclusion chromatography (e.g., using a desalting column) is a common and effective method to remove small molecules like the copper catalyst, ligand, and unreacted this compound, yielding the purified protein conjugate.

  • Analysis: The success of the labeling can be confirmed by methods such as SDS-PAGE with in-gel fluorescence scanning (if a fluorescent azide was used initially or if this compound was pre-functionalized with a fluorophore) or mass spectrometry.

Safety and Handling

  • This compound and its hydrochloride salt: These are expected to be irritants to the skin, eyes, and respiratory system.[12] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

  • 7-Octyn-1-ol: May cause skin and eye irritation.

  • Reagents for Synthesis:

    • DIAD/DEAD: These are toxic and potential sensitizers. Handle with extreme care in a fume hood.

    • Azide-containing compounds (DPPA, 7-octynyl azide): Organic azides can be explosive, especially with heat or shock. Avoid heating concentrated solutions. Use appropriate shielding.

    • Triphenylphosphine: Irritant.

  • Always consult the Safety Data Sheet (SDS) for each chemical before use and follow standard laboratory safety procedures.

Conclusion

This compound is a potent chemical tool for researchers engaged in creating complex bioconjugates. While its direct commercial availability as a free base is sparse, its hydrochloride salt and, more significantly, its alcohol precursor 7-Octyn-1-ol are widely accessible. The straightforward, two-step synthesis from the alcohol provides a reliable and scalable route to the free amine. Once obtained, this compound serves as an effective partner in CuAAC reactions, enabling the precise and stable labeling of azide-modified biomolecules, thereby facilitating advancements in drug discovery, diagnostics, and materials science.

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Jaydev Chemical Industries. (n.d.). 7-Octyn-1-ol. Retrieved from [Link]

  • Activate Scientific. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Alcohol to Azide - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Deiters, A., et al. (2012). Covalent protein-oligonucleotide conjugates by copper-free click reaction. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction. Retrieved from [Link]

  • Al-Huniti, M. H., & Li, X. (2012). The chemistry of amine-azide interconversion: catalytic diazotransfer and regioselective azide reduction. PubMed. Retrieved from [Link]

  • Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Retrieved from [Link]

  • Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Potential Derivatives of 7-Octyn-1-amine for Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 7-Octyn-1-amine as a Versatile Chemical Scaffold

In the landscape of modern chemical synthesis and drug discovery, the strategic selection of molecular building blocks is paramount. This compound, a bifunctional molecule featuring a terminal alkyne and a primary amine, represents a highly versatile scaffold for the construction of diverse and complex molecular architectures.[1][2][3] Its unique combination of reactive moieties allows for orthogonal derivatization, making it an invaluable tool for researchers in medicinal chemistry, bioconjugation, and materials science. This guide provides an in-depth exploration of the potential derivatives of this compound, detailing synthetic strategies, experimental protocols, and potential applications to empower researchers in their scientific endeavors.

The primary amine serves as a nucleophilic handle for a variety of transformations, including acylation, sulfonylation, and reductive amination. Concurrently, the terminal alkyne is a gateway to a plethora of coupling reactions, most notably the Nobel Prize-winning "click chemistry," which has revolutionized the field of bioconjugation.[4][5][6] The ability to selectively address either functional group provides a powerful platform for the synthesis of novel compounds with tailored properties.

Synthetic Pathways to Novel Derivatives

The dual functionality of this compound opens up a vast chemical space for derivatization. This section will explore key reaction classes that can be employed to modify this scaffold, providing both the theoretical underpinning and practical considerations for their successful implementation.

Derivatization via the Primary Amine

The primary amine of this compound is a potent nucleophile, readily participating in a range of bond-forming reactions.

The formation of an amide bond is one of the most fundamental and widely utilized reactions in organic synthesis, particularly in the construction of peptidomimetics and other biologically active molecules.[7]

Causality of Experimental Choices: The most common methods for amide bond formation involve the activation of a carboxylic acid, as direct condensation with an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[8] Acyl chlorides and coupling reagents like HATU or DCC are employed to generate a highly electrophilic species that is readily attacked by the amine.[7][8] The choice of coupling reagent and reaction conditions is critical to ensure high yields and minimize side reactions, such as racemization if the carboxylic acid contains a chiral center.

Experimental Protocol: Amide Coupling with an Activated Carboxylic Acid

  • Carboxylic Acid Activation (Acyl Chloride Formation): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq.) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF). Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the evolution of gas. Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.[8]

  • Amidation: Dissolve this compound (1.1 eq.) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq.) in anhydrous DCM. Cool the solution to 0 °C. Add the freshly prepared acyl chloride solution in DCM dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature for 2-16 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[9][10] The reaction of a primary amine with a sulfonyl chloride is a robust and efficient method for their synthesis.[10][11][12]

Causality of Experimental Choices: The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid generated as a byproduct.[11] The choice of solvent is important; aprotic solvents like DCM or THF are commonly used to avoid hydrolysis of the sulfonyl chloride.

Experimental Protocol: Sulfonamide Formation

  • Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous pyridine or DCM containing triethylamine (1.2 eq.). Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Add the desired sulfonyl chloride (1.05 eq.) portion-wise or as a solution in the reaction solvent.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by recrystallization or silica gel chromatography.

Reductive amination is a powerful method for the formation of secondary and tertiary amines from primary amines and carbonyl compounds.[13][14][15][16] This one-pot reaction involves the initial formation of an imine, which is then reduced in situ to the corresponding amine.[14][16]

Causality of Experimental Choices: A key aspect of successful reductive amination is the choice of a reducing agent that selectively reduces the imine intermediate in the presence of the starting carbonyl compound.[15][17] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose due to their mild reactivity.[15][17] The reaction is typically carried out under mildly acidic conditions to facilitate imine formation.

Experimental Protocol: Reductive Amination

  • Imine Formation: Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as methanol or 1,2-dichloroethane. Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS. Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.

Derivatization via the Terminal Alkyne

The terminal alkyne of this compound is a versatile functional group that can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

The CuAAC reaction is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[4][18][] This bioorthogonal reaction is widely used in drug discovery, bioconjugation, and materials science.[18][20]

Causality of Experimental Choices: The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[18] Ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the Cu(I) catalyst and improve reaction kinetics, particularly in aqueous media.[18]

Experimental Protocol: CuAAC Reaction

  • Preparation of Reagents: Prepare stock solutions of the azide-containing molecule (1.0 eq.), this compound derivative (1.1 eq.), CuSO₄ (0.1 eq.), sodium ascorbate (0.2 eq.), and THPTA (0.1 eq.) in a suitable solvent system (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO).

  • Reaction Setup: In a reaction vessel, combine the solutions of the azide and the this compound derivative. Add the THPTA solution, followed by the CuSO₄ solution.

  • Initiation and Monitoring: Initiate the reaction by adding the sodium ascorbate solution. Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the product can often be isolated by filtration if it precipitates. Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent. The crude product is then purified by column chromatography.

The Sonogashira cross-coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[18]

Causality of Experimental Choices: The reaction requires an inert atmosphere to prevent the oxidation of the palladium(0) catalyst. A base, typically an amine such as triethylamine or diisopropylamine, is used to neutralize the hydrogen halide formed during the reaction. The choice of palladium catalyst and ligand can significantly influence the reaction efficiency.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl or vinyl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) salt (e.g., CuI, 5-10 mol%).

  • Addition of Reagents: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine, 2-3 eq.). Add the this compound derivative (1.2 eq.).

  • Reaction and Work-up: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir until the starting halide is consumed (monitored by TLC or GC-MS). Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the catalysts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by flash chromatography.

Visualization of Synthetic Strategies

To provide a clearer understanding of the synthetic pathways and experimental workflows, the following diagrams have been generated using Graphviz.

G cluster_amine Amine Derivatization cluster_alkyne Alkyne Derivatization This compound This compound Amide Amide This compound->Amide R-COOH, Coupling Agent Sulfonamide Sulfonamide This compound->Sulfonamide R-SO2Cl, Base SecondaryAmine Secondary/Tertiary Amine This compound->SecondaryAmine R-CHO/R2CO, NaBH(OAc)3 7-Octyn-1-amine_alkyne This compound Derivative Triazole Triazole 7-Octyn-1-amine_alkyne->Triazole R-N3, Cu(I) CoupledAlkyne Coupled Alkyne 7-Octyn-1-amine_alkyne->CoupledAlkyne R-X, Pd(0), Cu(I)

Caption: Synthetic pathways for the derivatization of this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the derivatization of this compound.

ReactionReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Amide Coupling Carboxylic acid, HATU, DIPEADMF252-1270-95
Sulfonylation Sulfonyl chloride, PyridineDCM0-252-1280-98
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃DCE2512-2460-90
CuAAC Azide, CuSO₄, NaAsct-BuOH/H₂O251-8>90
Sonogashira Coupling Aryl halide, Pd(PPh₃)₄, CuI, TEATHF604-1665-90

Applications in Research and Drug Development

The derivatives of this compound are poised to make significant contributions across various scientific disciplines.

  • Drug Discovery: The ability to rapidly generate libraries of diverse amide and sulfonamide derivatives allows for efficient structure-activity relationship (SAR) studies, a critical component of lead optimization in drug discovery programs.[][22]

  • Bioconjugation: The alkyne moiety serves as a handle for the attachment of biomolecules, such as proteins, peptides, and nucleic acids, through click chemistry.[23][24][25] This enables the development of sophisticated bioconjugates for applications in diagnostics, therapeutics, and proteomics.

  • Chemical Probes: By incorporating reporter tags such as fluorophores or biotin via the alkyne or amine functionality, derivatives of this compound can be transformed into powerful chemical probes for studying biological processes in vitro and in vivo.

  • Materials Science: The bifunctional nature of this compound makes it an attractive monomer for the synthesis of functionalized polymers and materials with tailored properties.

Conclusion

This compound is a potent and versatile building block that offers a wealth of opportunities for chemical innovation. The synthetic strategies outlined in this guide provide a roadmap for the creation of a wide array of novel derivatives. By leveraging the orthogonal reactivity of its primary amine and terminal alkyne functionalities, researchers can access a vast chemical space, paving the way for new discoveries in medicine, biology, and materials science. The robust and well-established protocols for the derivatization of this scaffold, coupled with its commercial availability, position this compound as a cornerstone for future research endeavors.

References

  • One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. (n.d.). Thieme.
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem. (n.d.). BenchChem.
  • Application Notes and Protocols for Bioconjugation Techniques Utilizing Terminal Alkynes - Benchchem. (n.d.). BenchChem.
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Utilization of alkyne bioconjugations to modulate protein function - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • Aldehydes and Ketones to Amines - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved January 7, 2026, from [Link]

  • Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones - JoVE. (2023, April 30). JoVE. Retrieved January 7, 2026, from [Link]

  • Overview of bioorthogonal reactions with terminal alkyne- or alkene-tagged proteins for in vitro labelling. - ResearchGate. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Expanding the scope of alkyne-mediated bioconjugations utilizing unnatural amino acids - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • Video: Amines to Sulfonamides: The Hinsberg Test - JoVE. (2023, April 30). JoVE. Retrieved January 7, 2026, from [Link]

  • Reductive amination - Wikipedia. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Chemistry & Biology Interface. Retrieved January 7, 2026, from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • Bioconjugation with Strained Alkenes and Alkynes | Accounts of Chemical Research. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions | Journal of the American Chemical Society. (2017, January 24). ACS Publications. Retrieved January 7, 2026, from [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - NIH. (2023, September 20). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • Oct-7-yn-1-amine - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved January 7, 2026, from [Link]

  • Amide Synthesis - Fisher Scientific. (n.d.). Fisher Scientific. Retrieved January 7, 2026, from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022, August 29). Growing Science. Retrieved January 7, 2026, from [Link]

  • Amine to Amide (Coupling) - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 7, 2026, from [Link]

  • This compound | C8H15N | CID 18762022 - PubChem. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

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  • oct-7-yn-1-amine - ChemBK. (n.d.). ChemBK. Retrieved January 7, 2026, from [Link]

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  • Click chemistry reagents - Chemie Brunschwig. (n.d.). Chemie Brunschwig. Retrieved January 7, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 7-Octyn-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating CuAAC with Amine-Functionalized Alkynes

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a cornerstone of "click chemistry," prized for its high efficiency, regioselectivity, and broad functional group tolerance.[1][2] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide, a transformation with profound implications in drug discovery, bioconjugation, and materials science.[3][4]

This guide provides a detailed protocol and in-depth scientific rationale for performing the CuAAC reaction with a substrate class that requires special consideration: alkynes bearing a primary amine, specifically 7-Octyn-1-amine. The presence of a primary amine introduces a potential complication due to its ability to coordinate with the copper catalyst, which could otherwise interfere with the catalytic cycle. However, with carefully selected conditions, including the use of appropriate ligands and additives, the reaction can proceed efficiently without the need for amine protection, streamlining the synthetic workflow.[4][5] We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and offer a comprehensive guide to troubleshooting and purification.

The Mechanistic Heart of CuAAC: A Dinuclear Pathway

While earlier hypotheses suggested a mononuclear copper catalyst, compelling evidence now points towards a dinuclear copper-mediated pathway as the kinetically dominant route for the CuAAC reaction.[6] This model elegantly accounts for the dramatic rate enhancement of 10⁷ to 10⁸-fold observed over the uncatalyzed thermal Huisgen cycloaddition.[1] The terminal alkyne is not a mere spectator but an active participant in this intricate catalytic ballet. The catalytic cycle can be dissected into four key stages:

  • Copper-Acetylide Formation: The cycle commences with the deprotonation of the terminal alkyne by a copper(I) species, forming a crucial copper-acetylide intermediate. The presence of a non-coordinating base can facilitate this step, particularly for less acidic alkynes.[7]

  • Coordination and Activation: A second copper(I) ion coordinates to the pi system of the copper-acetylide. Simultaneously, the azide substrate coordinates to the first copper center, bringing the reactants into close proximity and activating them for cycloaddition.

  • Cycloaddition: The activated azide and alkyne undergo a concerted [3+2] cycloaddition to form a six-membered copper-containing intermediate.

  • Product Release and Catalyst Regeneration: This intermediate then rearranges to the stable 1,4-disubstituted triazole product, which is released from the copper centers, thereby regenerating the active dinuclear copper catalyst for the next cycle.

CuAAC_Mechanism cluster_cycle Catalytic Cycle Alkyne R-C≡CH (this compound) Cu_Acetylide R-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I) Azide R'-N₃ Dinuclear_Complex Dinuclear Copper Complex Azide->Dinuclear_Complex Cu_I Cu(I) Catalyst Cu_I->Alkyne Regenerates Cu_Acetylide->Dinuclear_Complex + Cu(I) & Azide Cycloaddition [3+2] Cycloaddition Dinuclear_Complex->Cycloaddition Triazole_Product 1,4-Disubstituted Triazole Cycloaddition->Triazole_Product + 2H⁺ Triazole_Product->Cu_I Releases

Caption: The dinuclear copper-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism.

Materials and Reagents: Ensuring Success from the Start

The quality and proper handling of all materials are paramount for a successful CuAAC reaction.

Reagent/MaterialRecommended Grade/PuritySupplier (Example)Key Considerations
This compound≥97%Sigma-AldrichStore under inert gas to prevent oxidation.
Organic Azide≥98%VariesEnsure purity; impurities can inhibit the reaction.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)ACS Reagent GradeFisher ScientificActs as the copper precursor.
Sodium Ascorbate≥99%Acros OrganicsFreshly prepared solutions are recommended.
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)≥95%BroadPharmA water-soluble ligand that stabilizes Cu(I).[8]
Diisopropylethylamine (DIPEA)≥99.5%Alfa AesarOptional non-coordinating base.
Solvents (e.g., t-BuOH/H₂O, DMF, DMSO)Anhydrous/HPLC GradeVariesDegas solvents prior to use to minimize oxygen.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the CuAAC reaction of this compound with a generic organic azide. Optimization may be required for specific substrates.

Experimental_Workflow start Start prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO₄, Na-Ascorbate, THPTA) start->prep_reagents setup_reaction Set Up Reaction Vessel (Add Azide, this compound, Solvent) prep_reagents->setup_reaction add_catalyst Add Catalyst Premix (CuSO₄ + THPTA) setup_reaction->add_catalyst initiate_reaction Initiate Reaction (Add Sodium Ascorbate) add_catalyst->initiate_reaction monitor_progress Monitor Reaction (TLC, LC-MS) initiate_reaction->monitor_progress workup Aqueous Work-up (Dilution & Extraction) monitor_progress->workup purification Purify Product (Column Chromatography) workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: A streamlined workflow for the CuAAC reaction.

1. Preparation of Stock Solutions:

  • Azide Solution: Prepare a 1 M solution of the organic azide in a suitable solvent (e.g., DMF or DMSO).

  • This compound Solution: Prepare a 1 M solution of this compound in the same solvent as the azide.

  • Copper(II) Sulfate Solution: Prepare a 100 mM aqueous solution of CuSO₄·5H₂O.

  • Sodium Ascorbate Solution: Prepare a 1 M aqueous solution of sodium ascorbate. Note: This solution should be prepared fresh before each use.

  • THPTA Solution: Prepare a 100 mM aqueous solution of THPTA.[8]

2. Reaction Setup:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the organic azide (1.0 equiv).

  • Add this compound (1.0-1.2 equiv).

  • Add the desired solvent system (e.g., a 1:1 mixture of t-BuOH and H₂O) to achieve a final concentration of 0.1-0.5 M.

  • Optional: Add DIPEA (0.1-0.2 equiv) as a non-coordinating base to potentially accelerate the reaction.[7]

3. Catalyst Addition:

  • In a separate vial, prepare the catalyst premix by adding the CuSO₄ solution (0.01-0.05 equiv) to the THPTA solution (0.05-0.25 equiv). The ligand to copper ratio should be approximately 5:1 to ensure proper stabilization of the copper.[9]

  • Add the catalyst premix to the reaction mixture.

4. Reaction Initiation and Monitoring:

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-0.3 equiv).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from 1 to 24 hours.[9]

5. Work-up and Purification:

  • Upon completion, dilute the reaction mixture with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with a 10% aqueous copper sulfate solution to remove any unreacted this compound and the amine-functionalized triazole product that may have chelated to the copper catalyst.[10] The aqueous layer will turn purple upon complexation.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1,4-disubstituted 1,2,3-triazole.

6. Characterization:

  • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst (oxidized Cu(I))- Poor quality reagents- Insufficient reaction time- Low temperature- Prepare fresh sodium ascorbate solution.- Degas solvents thoroughly.- Ensure high purity of azide and alkyne.- Allow the reaction to run for a longer period.- Gently heat the reaction mixture (e.g., to 40-50 °C).
Formation of Side Products - Oxidative homocoupling of the alkyne (Glaser coupling)- Increase the concentration of sodium ascorbate.- Ensure an inert atmosphere if the reaction is particularly sensitive to oxygen.[9]
Difficulty in Purification - Product coordination to residual copper- Co-elution of product and starting amine- Perform the copper sulfate wash during work-up.- Use a more polar eluent system for column chromatography.

Concluding Remarks: A Versatile Tool for Amine-Containing Scaffolds

The protocol detailed herein demonstrates that the copper-catalyzed azide-alkyne cycloaddition can be successfully performed with substrates containing a primary amine, such as this compound, without the need for protecting groups. The key to this success lies in the judicious choice of a stabilizing ligand like THPTA and the careful control of reaction conditions. By understanding the underlying mechanism and potential pitfalls, researchers can confidently employ this powerful click reaction to synthesize a diverse array of amine-functionalized triazoles for applications spanning from medicinal chemistry to the development of novel materials.

References

  • Zhou, et al. (2017). One-Pot Three-Component Synthesis of Enamine-Functionalized 1,2,3-Triazoles via Cu-Catalytic Azide-Alkyne Click (CuAAC) and Cu-Catalyzed Vinyl Nitrene Transfer Sequence. Organic Letters, 19(1), 10-13.
  • ResearchGate. (n.d.). One-Pot Three-Component Synthesis of Enamine-Functionalized 1,2,3-Triazoles via Cu-Catalytic Azide–Alkyne Click (CuAAC) and Cu-Catalyzed Vinyl Nitrene Transfer Sequence.
  • NIH. (n.d.).
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • ResearchGate. (n.d.). Optimization of the conditions for CuAAC reaction.
  • Wikipedia. (n.d.). Click chemistry.
  • ResearchGate. (n.d.). Copper(I)-Catalyzed Interrupted Click Reaction: Synthesis of Diverse 5-Hetero-Functionalized Triazoles.
  • Benchchem. (n.d.). The Central Role of the Alkyne in Copper-Catalyzed Click Chemistry: A Technical Guide.
  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
  • NIH. (n.d.).
  • NIH. (n.d.).
  • Royal Society of Chemistry. (n.d.). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition.
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.). Effects of Different Amines and Acids on CuAAC.
  • ACS Publications. (n.d.).
  • ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. The Journal of Organic Chemistry.
  • ACS Publications. (2021). Azide–Alkyne “Click” Reaction in Water Using Parts-Per-Million Amine-Functionalized Azoaromatic Cu(I) Complex as Catalyst: Effect of the Amine Side Arm. Inorganic Chemistry.
  • Royal Society of Chemistry. (2018). Stepwise triple-click functionalization of synthetic peptides. Organic & Biomolecular Chemistry.
  • Royal Society of Chemistry. (n.d.). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation.
  • Google Patents. (n.d.).
  • University of Rochester. (n.d.). Workup: Amines. Department of Chemistry.
  • NIH. (n.d.). Peptide Conjugation via CuAAC 'Click' Chemistry. PubMed Central.
  • ResearchGate. (n.d.). (PDF)
  • Lumiprobe. (n.d.). Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes.
  • MDPI. (n.d.). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC).
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles.
  • NIH. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central.
  • Sigma-Aldrich. (n.d.). Copper-Free Click Chemistry.
  • PubMed. (2018).
  • Google Patents. (n.d.). EP 0075459 A2 - Process for making triazoles.
  • ResearchGate. (n.d.). Photocatalytic copper-catalyzed azide–alkyne cycloaddition click reaction with Cu(II)

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Application Notes & Protocols: Leveraging 7-Octyn-1-amine for Advanced Bioconjugation of Proteins and Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise chemical modification of proteins and peptides is a cornerstone of modern biotechnology, enabling the development of sophisticated therapeutics, diagnostics, and research tools.[1][2] Among the arsenal of chemical methods, "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers unparalleled specificity and efficiency.[3][][5] This guide provides an in-depth exploration of 7-octyn-1-amine, a bifunctional linker that serves as a powerful tool for introducing a terminal alkyne handle onto biomolecules.[6][7][8] We will dissect the underlying chemical principles, provide detailed, field-proven protocols for its application, and offer expert insights into the validation and troubleshooting of the resulting bioconjugates. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of click chemistry for robust and reliable bioconjugation.

Introduction: The Strategic Role of this compound in Bioconjugation

Bioconjugation, the process of covalently linking molecules to biomolecules like proteins or peptides, is fundamental to creating functional hybrid molecules.[9] These conjugates are pivotal in applications ranging from antibody-drug conjugates (ADCs) in oncology to fluorescently labeled proteins for cellular imaging.[1][10] The challenge has always been to perform these chemical modifications with high selectivity under mild, aqueous conditions that preserve the biomolecule's structure and function.

The advent of click chemistry revolutionized the field by introducing bioorthogonal reactions—reactions that occur selectively with one another while remaining inert to the complex array of functional groups found in biological systems.[5][11] The most prominent example is the CuAAC reaction, which forms a highly stable triazole linkage between a terminal alkyne and an azide.[12][13]

This is where this compound (C₈H₁₅N) finds its strategic importance.[7] It is a simple yet elegant molecule featuring two key functional groups:

  • A primary amine (-NH₂) at one end, which can be readily coupled to available carboxylic acid groups (e.g., on aspartic acid, glutamic acid, or the C-terminus of a protein) or other electrophilic sites.

  • A terminal alkyne (-C≡CH) at the other end, which serves as a bioorthogonal handle for subsequent CuAAC click chemistry reactions.[8]

By using this compound, a researcher can effectively "install" a clickable alkyne group onto a target protein or peptide, preparing it for conjugation with virtually any azide-modified molecule of interest—be it a therapeutic payload, a fluorescent probe, a biotin tag, or a surface for immobilization.

Core Principles and Mechanistic Rationale

The successful use of this compound involves a two-stage strategy: (1) Covalent attachment of the linker to the biomolecule, and (2) The subsequent bioorthogonal click reaction.

Stage 1: Amine-Reactive Conjugation to the Biomolecule

The primary amine of this compound is a nucleophile that can be used to target electrophilic sites on a protein. The most common and controlled method involves the activation of protein carboxyl groups using carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

The Causality Behind the Choice:

  • EDC reacts with a protein's carboxyl groups to form a highly reactive O-acylisourea intermediate.

  • This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would reverse the activation. To improve efficiency, NHS is added to react with the intermediate, creating a more stable, amine-reactive NHS ester on the protein surface.[14]

  • This semi-stable NHS ester is now an excellent electrophilic target for the nucleophilic primary amine of this compound, which attacks the ester to form a stable amide bond, thereby covalently linking the alkyne handle to the protein.

Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the protein is "alkyne-tagged," it is ready for the click reaction. The CuAAC reaction is not a simple mixing of reagents; it is a carefully orchestrated catalytic cycle.

The Causality Behind the Choice:

  • Catalyst: The reaction requires a Copper(I) catalyst. However, Cu(I) is unstable and readily oxidizes to Cu(II). Therefore, reactions are typically set up using a stable Cu(II) salt, like copper(II) sulfate (CuSO₄).[]

  • Reducing Agent: A reducing agent, most commonly sodium ascorbate, is added to reduce Cu(II) to the catalytically active Cu(I) in situ. This solution should always be prepared fresh.[15][16]

  • Stabilizing Ligand: Copper ions can cause damage to proteins through the generation of reactive oxygen species.[5] To mitigate this and to improve the efficiency of the reaction, a copper-chelating ligand is essential. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly water-soluble and effective ligand for protecting proteins during CuAAC labeling.[15][16]

The Cu(I) catalyst coordinates with the terminal alkyne on the modified protein, activating it for a [3+2] cycloaddition with the azide-functionalized molecule, resulting in a stable 1,4-disubstituted triazole ring that permanently links the tag to the protein.[12]

CuAAC_Mechanism Figure 1: Simplified mechanism of the CuAAC reaction. cluster_start cluster_catalyst Protein_Alkyne Protein-Alkyne Intermediate Copper Acetylide Intermediate Protein_Alkyne->Intermediate Azide_Tag Azide-Tag (e.g., Dye, Drug) Final_Product Protein-Triazole-Tag (Stable Conjugate) Azide_Tag->Final_Product Cycloaddition Cu_I Cu(I) Catalyst Cu_I->Intermediate Cu_I->Intermediate Activation Ligand THPTA Ligand Intermediate->Final_Product Cycloaddition Cu_II Cu(II) Source (e.g., CuSO₄) Cu_II->Cu_I Reduction by Ascorbate Ascorbate Sodium Ascorbate Ligand->Cu_I Stabilization

Caption: Figure 1: Simplified mechanism of the CuAAC reaction.

Experimental Protocols & Workflows

The following protocols are designed as a robust starting point. Optimization of molar ratios, incubation times, and concentrations may be necessary depending on the specific protein and label being used.

Workflow Overview

The overall process is a sequential, multi-step procedure that requires careful purification between stages to ensure high-quality final conjugates.

Workflow Figure 2: Experimental workflow for protein bioconjugation. Start Native Protein (with exposed -COOH groups) Step1 Step 1: Carboxyl Activation (EDC / NHS) Start->Step1 Intermediate1 Protein with Amine-Reactive NHS Esters Step1->Intermediate1 Step2 Step 2: Amine Coupling (Add this compound) Intermediate1->Step2 Purify1 Purification 1 (Remove excess linker/reagents) Step2->Purify1 Intermediate2 Alkyne-Modified Protein Purify1->Intermediate2 Step3 Step 3: CuAAC Reaction (Add Azide-Tag, CuSO₄, THPTA, Ascorbate) Intermediate2->Step3 Purify2 Purification 2 (Remove excess tag/catalyst) Step3->Purify2 End Final Bioconjugate Purify2->End

Caption: Figure 2: Experimental workflow for protein bioconjugation.

Protocol 1: Installation of the Alkyne Handle onto a Protein

This protocol describes the modification of a protein with this compound to create an alkyne-tagged protein.

Materials:

  • Protein of interest in a suitable amine-free buffer (e.g., MES or PBS, pH 6.0-7.0).

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-hydroxysuccinimide).

  • This compound.

  • Quenching Buffer: 1 M Tris, pH 8.0.

  • Purification system: Dialysis tubing (appropriate MWCO) or size-exclusion chromatography (SEC) column.

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in Activation Buffer.

  • Reagent Preparation: Prepare fresh stock solutions of EDC (100 mg/mL in water), NHS (100 mg/mL in water), and this compound (100 mM in DMSO or water).

  • Activation:

    • Add EDC stock solution to the protein solution.

    • Immediately add NHS stock solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Amine Coupling:

    • Add the this compound stock solution to the activated protein mixture.

    • Incubate for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.

  • Purification (Crucial Step): Remove excess reagents (EDC, NHS, this compound) by extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4) or by using an appropriate SEC column. This step is critical to prevent interference in the subsequent click reaction.

ReagentRecommended Molar Excess (over Protein)Rationale
EDC50 - 200 foldDrives the activation of carboxyl groups.
NHS50 - 200 foldStabilizes the active intermediate, increasing coupling efficiency.
This compound100 - 500 foldHigh excess ensures efficient reaction with the protein's activated NHS esters.
Protocol 2: CuAAC "Click" Labeling of the Alkyne-Modified Protein

This protocol describes the conjugation of an azide-functionalized tag to the alkyne-modified protein.

Materials:

  • Purified alkyne-modified protein (from Protocol 1).

  • Azide-functionalized tag (e.g., Azide-Fluorophore, Azide-Biotin).

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water).

  • THPTA ligand solution (e.g., 100 mM in water).

  • Sodium Ascorbate solution (e.g., 100 mM in water, must be prepared fresh ).

  • Purification system (Dialysis or SEC).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified protein (to a final concentration of 1-5 mg/mL).

    • Azide-functionalized tag.

    • CuSO₄ solution.

    • THPTA ligand solution.

  • Mix Gently: Vortex the mixture briefly. The solution may appear light blue.

  • Initiate the Reaction: Add the freshly prepared Sodium Ascorbate solution to the tube. The solution should become colorless as Cu(II) is reduced to Cu(I).

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or 37°C. Gentle shaking can improve efficiency. For sensitive proteins, incubation can be performed at 4°C for 12-24 hours.

  • Purification: Remove the catalyst, excess tag, and other reagents via dialysis or SEC to obtain the purified, final bioconjugate.[11][16]

ReagentRecommended Final Concentration / RatioRationale
Alkyne-Protein10 - 100 µMThe starting concentration of your modified protein.
Azide-Tag10 - 50 fold molar excess over proteinDrives the reaction to completion.
CuSO₄1 - 2 mMSource of the copper catalyst.
THPTA5-fold molar excess over CuSO₄Protects the protein and stabilizes the active Cu(I) catalyst.
Sodium Ascorbate5 - 10 mMReduces Cu(II) to Cu(I) to initiate and sustain the catalytic cycle.

Validation and Characterization of Bioconjugates

Every protocol must be a self-validating system. It is essential to confirm that both stages of the conjugation were successful.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most direct method.

    • After Protocol 1, an increase in mass corresponding to the addition of one or more this compound molecules (minus water) should be observed. (Mass of this compound = 125.22 Da).

    • After Protocol 2, a further mass increase corresponding to the clicked azide-tag should be evident.

  • SDS-PAGE Analysis:

    • Run samples of the native protein, alkyne-modified protein, and final conjugate on an SDS-PAGE gel.

    • If the tag is fluorescent, the final conjugate lane should show a fluorescent band at the correct molecular weight when imaged on a gel scanner.

    • A slight shift in mobility may be visible by Coomassie staining, especially for larger tags.

  • UV-Vis Spectroscopy: If the attached tag has a unique absorbance profile (like many fluorescent dyes), the degree of labeling (DOL) can be calculated by measuring the absorbance of the protein (at 280 nm) and the tag (at its λ_max) and using the Beer-Lambert law.

Trustworthiness & Field-Proven Insights

  • Rationale for pH: The initial EDC/NHS activation (Protocol 1) is performed at a slightly acidic pH (~6.0) to minimize hydrolysis of the NHS ester. The subsequent amine coupling is efficient up to pH 7.5. The CuAAC reaction (Protocol 2) is tolerant of a wide pH range (4-11), making it robust for various protein types.[3]

  • Degassing is Not Essential with Ligands: While older protocols often recommended degassing solutions to prevent oxidation of Cu(I), the use of modern stabilizing ligands like THPTA largely obviates this need by protecting the catalytic center.[16]

  • Protein Precipitation: If protein precipitation occurs during the CuAAC reaction, try reducing the final concentration of the copper catalyst, decreasing the reaction temperature, or increasing the concentration of the protective THPTA ligand.

  • Low Labeling Efficiency: If characterization shows poor labeling, first verify the success of the alkyne installation step via mass spectrometry. If that step is successful, increase the molar excess of the azide-tag or the incubation time for the click reaction. Ensure your sodium ascorbate solution is freshly made for every experiment.

Conclusion

This compound provides a reliable and versatile method for incorporating a terminal alkyne handle into proteins and peptides, paving the way for specific and efficient bioconjugation via the copper-catalyzed azide-alkyne cycloaddition. By understanding the chemical rationale behind each step—from carboxyl activation to the intricacies of the catalytic copper cycle—researchers can confidently apply this strategy to create well-defined bioconjugates for a vast array of applications in research, diagnostics, and therapeutics. The protocols provided herein serve as a validated foundation for harnessing this powerful bioorthogonal tool.

References

  • Mbua, N. E., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC. Available from: [Link]

  • Chen, Y., et al. (2021). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry. Available from: [Link]

  • Patterson, J. T., et al. (2014). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. PMC. Available from: [Link]

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  • Bioclone. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Available from: [Link]

  • Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Available from: [Link]

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  • Thiele, C., et al. (2014). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. PMC. Available from: [Link]

  • ResearchGate. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry. Available from: [Link]

  • Manetto, A., et al. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. Available from: [Link]

  • MySkinRecipes. Oct-7-yn-1-amine. Available from: [Link]

  • Alonso, F., et al. (2016). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PMC. Available from: [Link]

  • Lee, J., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. PMC. Available from: [Link]

  • Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. PMC. Available from: [Link]

  • Grimes, M. T., & Bethea, H. N. (2021). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. Available from: [Link]

  • Gauthier, M. A., & Klok, H. A. (2021). A Review of Protein- and Peptide-Based Chemical Conjugates: Past, Present, and Future. MDPI. Available from: [Link]

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Step-by-step guide for labeling biomolecules with 7-Octyn-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Strategic Guide to Covalent Labeling of Biomolecules Using the Bifunctional Linker 7-Octyn-1-amine

Abstract

This comprehensive guide provides a detailed framework for the covalent modification of biomolecules using this compound, a versatile bifunctional linker. The protocol is designed for researchers, scientists, and drug development professionals seeking to introduce a terminal alkyne handle onto biomolecules for subsequent bioorthogonal ligation. We will delve into a two-stage methodology: first, the covalent attachment of this compound to a biomolecule's carboxylic acid residues via carbodiimide chemistry; and second, the subsequent ligation of the installed alkyne handle to an azide-functionalized reporter molecule using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction. This document provides not only step-by-step protocols but also the underlying chemical principles, optimization strategies, and troubleshooting advice to ensure robust and reproducible results.

Introduction: The Power of Bioorthogonal Chemistry

The ability to selectively modify biomolecules in complex biological environments has revolutionized our understanding of cellular processes and accelerated the development of targeted therapeutics and diagnostics.[1] Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, requires reactions that are highly selective, efficient, and operate under physiological conditions.[1][2] Among the most powerful tools in the bioconjugation toolbox is "click chemistry," a class of reactions that are rapid, high-yielding, and bioorthogonal—meaning they proceed without interfering with native biological functional groups.[3][]

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the archetypal click reaction, forming a stable triazole linkage between a terminal alkyne and an azide.[3][][5] This reaction's specificity is rooted in the fact that both alkyne and azide moieties are virtually absent in biological systems.[6]

This compound is a key enabling reagent in this context. It is a bifunctional molecule featuring a primary amine at one end of a C8 carbon chain and a terminal alkyne at the other. This structure allows it to act as a bridge: the primary amine serves as a nucleophilic handle for initial attachment to a biomolecule, thereby installing the terminal alkyne as a reactive partner for a subsequent click reaction. This two-step strategy provides a modular and versatile platform for labeling proteins, peptides, and other biomolecules with a wide array of reporter tags, such as fluorophores, biotin, or drug payloads.

Principle of the Method

The labeling strategy is executed in two primary stages, as illustrated in the workflow below.

G cluster_0 Stage 1: Alkyne Installation cluster_1 Stage 2: Bioorthogonal Ligation (CuAAC) A Biomolecule (with -COOH groups) B EDC/Sulfo-NHS Activation A->B Activate Carboxyls C Reaction with This compound B->C Create Reactive Ester D Alkyne-Modified Biomolecule C->D Form Amide Bond Purify1 Purification Step 1 (e.g., Desalting) D->Purify1 E Azide-Reporter (e.g., Azide-Fluorophore) G Click Reaction E->G F Cu(I) Catalyst Cocktail (CuSO4, Ascorbate, Ligand) F->G H Final Labeled Biomolecule G->H Purify2 Purification Step 2 (e.g., SEC or Affinity) H->Purify2 Purify1->G

Figure 1: Overall experimental workflow.
Stage 1: Installation of the Alkyne Handle via Amide Bond Formation

The first stage involves forming a stable amide bond between the primary amine of this compound and a carboxylic acid group on the target biomolecule (e.g., the side chains of aspartic or glutamic acid residues in a protein). Because direct amidation is inefficient under physiological conditions, the carboxyl group is first "activated" to a more reactive intermediate. A widely used and robust method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS).

Mechanism:

  • Activation: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.

  • Stabilization: This intermediate is unstable in aqueous solution and prone to hydrolysis. Sulfo-NHS is added to react with the O-acylisourea, replacing it with a more stable, amine-reactive Sulfo-NHS ester.[7] This ester is sufficiently stable to allow for efficient reaction with a primary amine while minimizing hydrolysis.

  • Conjugation: The primary amine of this compound performs a nucleophilic attack on the carbonyl carbon of the Sulfo-NHS ester, displacing the Sulfo-NHS leaving group and forming a stable amide bond. This covalently attaches the 7-octynyl moiety to the biomolecule.

Figure 2: Reaction scheme for alkyne installation.
Stage 2: Bioorthogonal Ligation via CuAAC

Once the biomolecule is functionalized with a terminal alkyne and purified from excess reagents, it is ready for the click reaction. The CuAAC reaction creates a 1,4-disubstituted 1,2,3-triazole ring, which is an exceptionally stable covalent linker.

Mechanism: The reaction is catalyzed by Copper(I) ions.[][5] In practice, a Copper(II) salt (e.g., CuSO₄) is used along with a reducing agent, typically sodium ascorbate, to generate the active Cu(I) species in situ.[8][9] A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA), is crucial. The ligand serves two purposes: it stabilizes the Cu(I) oxidation state, preventing disproportionation and oxidation, and it accelerates the reaction, leading to higher yields and faster kinetics.[3][8][9] Critically, it also protects the biomolecule from damage by reactive oxygen species that can be generated by the Cu/ascorbate system.[8]

Figure 3: Simplified CuAAC click reaction scheme.

Materials and Reagents

Reagent Properties
ReagentFormulaMolecular WeightCAS Number
This compoundC₈H₁₅N125.21 g/mol 14502-43-3

Note: this compound may also be supplied as a hydrochloride salt (this compound HCl). Adjust mass calculations accordingly and ensure it is neutralized or used in a buffered solution that facilitates the free amine form.[10]

Required Materials
  • Reagents:

    • This compound (or its HCl salt)

    • Target biomolecule (e.g., protein with accessible carboxyl groups)

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

    • Sulfo-NHS (N-hydroxysulfosuccinimide)

    • Azide-functionalized reporter molecule (e.g., Azide-Biotin, Azide-Fluorophore)

    • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

    • Sodium L-Ascorbate

    • Copper Ligand (e.g., THPTA)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Buffers and Solutions:

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

    • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5

    • Quenching Solution: 1 M Tris-HCl, pH 8.0

    • Phosphate-Buffered Saline (PBS), pH 7.4

  • Equipment:

    • Microcentrifuge tubes

    • Vortex mixer and rotator

    • pH meter

    • UV-Vis Spectrophotometer

    • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

    • Equipment for analysis (SDS-PAGE system, fluorescence imager, mass spectrometer)

Detailed Experimental Protocols

Protocol 1: Installation of Alkyne Handle on a Protein

This protocol is optimized for labeling a protein with accessible aspartic and glutamic acid residues.

Causality Behind Choices:

  • Buffer: MES buffer is used for the EDC/NHS activation step because it lacks primary amines and carboxylates, which would otherwise compete with the reaction.[11] The pH of 6.0 is optimal for EDC chemistry.

  • Reagent Stoichiometry: A molar excess of EDC, Sulfo-NHS, and this compound relative to the protein is used to drive the reaction to completion. The exact ratios may require optimization depending on the protein's reactivity and the desired degree of labeling.

  • Protein Preparation: Prepare a solution of the target protein at a concentration of 1-10 mg/mL in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Activation Reagent Preparation: Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water. For example, 100 mM stocks. Do not store these solutions for long periods as they are moisture-sensitive.[12]

  • Carboxyl Group Activation:

    • Add EDC to the protein solution to a final concentration of 5-10 mM.

    • Add Sulfo-NHS to the protein solution to a final concentration of 10-20 mM.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

    • Add the this compound stock solution to the activated protein mixture to a final concentration of 20-50 mM.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Reaction Quenching (Optional but Recommended): Add a quenching solution (e.g., Tris-HCl or hydroxylamine) to a final concentration of 50 mM to consume any unreacted Sulfo-NHS esters. Incubate for 15 minutes.

  • Purification of Alkyne-Modified Protein:

    • Remove excess unreacted reagents (EDC, Sulfo-NHS, this compound) immediately.

    • The most effective method is to use a desalting column (size-exclusion chromatography) equilibrated with Reaction Buffer (e.g., PBS, pH 7.4).

    • Follow the manufacturer's instructions for the desalting column.

    • Determine the concentration of the recovered alkyne-modified protein using a standard protein assay (e.g., BCA or Bradford).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-reporter onto the alkyne-modified biomolecule.

Causality Behind Choices:

  • Reagent Order: It is critical to pre-mix the Copper(II) Sulfate and the ligand before adding the sodium ascorbate. This allows the ligand to chelate the copper, preventing the formation of copper precipitates and protecting the biomolecule.

  • Inert Atmosphere (Optional): For highly sensitive biomolecules, degassing the solution and performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidation.[6]

  • Reagent Preparation:

    • Alkyne-Protein: Use the purified protein from Protocol 1, typically at 1-5 mg/mL in Reaction Buffer.

    • Azide-Reporter: Prepare a 10 mM stock solution in anhydrous DMSO.

    • Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.

    • Copper Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be made fresh immediately before use , as it is readily oxidized.

  • Click Reaction Assembly: The following concentrations are a starting point and should be optimized. The example is for a 100 µL reaction volume.

    • To a microcentrifuge tube, add:

      • 85 µL of the alkyne-protein solution (e.g., to a final concentration of 20 µM protein).

      • 2 µL of the 10 mM Azide-Reporter stock (final concentration: 200 µM, 10-fold excess).

      • 2 µL of the 50 mM Copper(II) Sulfate stock (final concentration: 1 mM).

      • 5 µL of the 50 mM Copper Ligand stock (final concentration: 2.5 mM, 2.5x excess to Cu).

    • Vortex the mixture gently.

  • Initiation of the Reaction:

    • Add 6 µL of the freshly prepared 100 mM Sodium Ascorbate solution (final concentration: 6 mM).

    • Vortex gently to mix.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent reporter.

  • Final Purification:

    • Purify the final labeled conjugate from catalyst and excess reporter using a desalting column, dialysis, or affinity purification (e.g., using streptavidin beads if a biotin-azide was used).[13][14]

    • Store the final conjugate under appropriate conditions (e.g., at 4°C or -80°C with glycerol).

Validation and Characterization

A successful conjugation should always be validated.

TechniquePurposeExpected Outcome
SDS-PAGE To visualize the labeled protein.If using a fluorescent azide, a band should appear at the protein's molecular weight under fluorescence imaging. A slight mobility shift may also be observed on a Coomassie-stained gel.
UV-Vis Spectroscopy To determine the Degree of Labeling (DOL).By measuring the absorbance of the protein (at 280 nm) and the dye at its A_max, the ratio of dye to protein can be calculated.
Mass Spectrometry (MS) To confirm covalent modification.The mass spectrum of the labeled protein should show a mass increase corresponding to the addition of the 7-octynyl group and the azide-reporter.[15][16]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low/No Labeling - Inactive EDC/Sulfo-NHS (hydrolyzed).- Incorrect buffer pH (amine protonated or NHS ester hydrolyzed).- Inefficient removal of quenching reagents.- Oxidized sodium ascorbate.- Use fresh, high-quality EDC/Sulfo-NHS from an anhydrous source.- Verify buffer pH is 6.0 for activation and 7.2-8.0 for CuAAC.- Ensure thorough purification after Stage 1.- Always prepare sodium ascorbate solution immediately before use.
Protein Precipitation - High concentration of organic solvent (DMSO/DMF).- Protein instability in the presence of copper catalyst.- Aggregation due to extensive modification.- Keep the final concentration of organic solvent below 10% (v/v).- Increase the concentration of the copper ligand to 5x molar excess over copper.- Reduce the molar excess of labeling reagents in Stage 1 to achieve a lower DOL.
High Background (Non-specific Labeling) - Hydrophobic aggregation of azide-reporter.- Insufficient purification after the final step.- Consider using a water-soluble version of the azide-reporter if available.- Add a mild non-ionic detergent (e.g., 0.05% Tween-20) to wash buffers.- Use a more stringent purification method (e.g., HPLC).

References

  • Wang, J., Zhang, G., & Zhuang, X. (2021). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 26(15), 4475. [Link]

  • Speers, A. E., & Cravatt, B. F. (2004). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. ACS Chemical Biology. [Link]

  • Engle, K. M., & Jia, X. (2020). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society, 142(38), 16266-16275. [Link]

  • Finn, M. G., & Fokin, V. V. (2010). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Methods in Enzymology, 478, 357-376. [Link]

  • Boons, G. J., & Wolfert, M. A. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ACS Chemical Biology, 6(6), 571-575. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Strain-Promoted Azide-Alkyne Cycloaddition. Accounts of Chemical Research, 44(9), 666-676. [Link]

  • Kluger, R., & Bobyr, E. (2012). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 10(37), 7435-7440. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Vankaylapati, R., et al. (2012). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Bioconjugate Chemistry, 23(8), 1624-1635. [Link]

  • Dieterich, D. C., et al. (2007). Purification of AHA-labeled proteins after azide-alkyne ligation with a biotin-FLAG-alkyne tag. Nature Protocols, 2(3), 532-540. [Link]

  • Click Chemistry Tools. Protocol: Click-Chemistry Labeling of Biomolecules and DNA. Click Chemistry Tools. [Link]

  • Inventor undisclosed. (2018). Method for concentration and purification of alkyne-containing molecules.
  • Heal, W. P., et al. (2011). Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry. Organic & Biomolecular Chemistry, 9(21), 7475-7482. [Link]

  • Ghesquiere, B., et al. (2019). Outline of workflow used to identify alkyne-tagged proteins. ResearchGate. [Link]

  • Roberts, A. M., et al. (2021). Acid Cleavable Biotin-Alkyne Improves Sensitivity for Direct Detection of Biotin Labeled Peptides in Biorthogonal Noncanonical Amino Acid Tagging Analysis. Journal of Proteome Research, 20(12), 5486-5495. [Link]

  • Ghesquiere, B., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research, 13(9), 4134-4143. [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

  • Hermanson, G. T. (2013).
  • Dempsey, D. R., et al. (2019). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology, 626, 147-166. [Link]

  • Grunwald, D., & Kubitscheck, U. (2017). Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. FEBS Letters, 591(14), 1949-1963. [Link]

  • Jena Bioscience. Fluorescent Amine Protein Labeling. Jena Bioscience. [Link]

  • Glen Research. Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

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  • van der Vlist, J. (2015). Synthesis and Bioconjugation. Radboud Repository. [Link]

  • Bio-Techne. Conjugation Protocol for Amine Reactive Dyes. Bio-Techne. [Link]

  • Benetti, E. M., et al. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications, 59(43), 6436-6451. [Link]

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Application Note: Leveraging 7-Octyn-1-amine for Advanced Surface Modification via Click Chemistry and Amine Conjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Surface Engineering

In fields ranging from drug delivery and regenerative medicine to diagnostics and materials science, the ability to precisely control the chemistry of a material's surface is paramount.[1] A well-defined surface dictates biocompatibility, cellular interaction, and the specific binding of target molecules. 7-Octyn-1-amine has emerged as a powerful and versatile molecular tool for surface engineering. Its unique bifunctional structure, featuring a terminal alkyne at one end and a primary amine at the other, provides a gateway to two robust and orthogonal conjugation chemistries.[2][3][4]

This guide provides an in-depth exploration of how to leverage this compound to create reactive surfaces. We will focus on its primary application: first anchoring the molecule to a surface via its amine group, thereby presenting a terminal alkyne for subsequent, highly efficient "click" chemistry reactions. This approach transforms a generic substrate into a tailored platform ready for the covalent immobilization of virtually any azide-modified molecule.

Core Principles: The Chemistry of this compound

The utility of this compound stems from its two distinct functional groups, which can be addressed with high specificity.

The Amine Terminus: A Reliable Anchor

The primary amine (-NH₂) serves as a robust anchor for attaching the molecule to a wide variety of surfaces. The most common and reliable method is through the formation of an amide bond with a surface that has been functionalized with carboxylic acids (-COOH). This reaction is typically mediated by carbodiimide chemistry, using reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). This process is well-established for its efficiency and the stability of the resulting amide linkage.[5][6]

The Alkyne Terminus: The "Clickable" Handle

Once anchored, the exposed terminal alkyne (-C≡CH) becomes a versatile handle for bio-orthogonal conjugation. This group does not react with native biological functionalities, ensuring that subsequent reactions are highly specific.[7] The premier reaction for this purpose is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Introduced by K. Barry Sharpless and Morten Meldal, the CuAAC reaction is the cornerstone of click chemistry.[8] It involves the reaction between a terminal alkyne and an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[8][9] The reaction is catalyzed by a Copper(I) species, which dramatically accelerates the reaction rate and ensures exclusive formation of the 1,4-regioisomer.[10][11] Its widespread adoption is due to its remarkable features:

  • High Efficiency: The reaction proceeds to near-quantitative yields.[9]

  • Mild Conditions: It can be performed in aqueous buffers, at room temperature, and over a broad pH range (4-11).[7][9]

  • Bio-orthogonality: The alkyne and azide groups are essentially inert in complex biological systems until the catalyst is introduced.[7]

Figure 1: CuAAC Reaction on a Surface.

Experimental Protocols: Step-by-Step Methodologies

The following protocols provide a framework for modifying two common material types. The causality behind each step is explained to allow for informed optimization.

Protocol 1: Functionalization of Carboxylated Surfaces (e.g., Polymer Films, Nanoparticles)

This protocol details the transformation of a surface bearing carboxylic acid groups into a "clickable" platform using this compound.

A. Materials and Reagents

  • Carboxylated substrate (e.g., COOH-functionalized polystyrene microplate, acrylic acid-grafted polymer)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Wash Buffers: PBS, Deionized (DI) water, Ethanol

  • Azide-functionalized molecule of interest (e.g., Azido-PEG, azide-peptide)

  • CuAAC Catalyst Stock A: 100 mM Copper(II) Sulfate (CuSO₄) in DI water

  • CuAAC Catalyst Stock B: 500 mM Sodium Ascorbate in DI water (prepare fresh)

B. Step-by-Step Procedure

  • Surface Preparation: Thoroughly clean the carboxylated substrate by sonicating in ethanol for 15 minutes, followed by rinsing with DI water. Dry under a stream of nitrogen.

  • Activation of Carboxyl Groups:

    • Prepare a fresh activation solution by dissolving EDC (10 mg/mL) and NHS (15 mg/mL) in ice-cold Activation Buffer.

    • Immerse the substrate in the activation solution and incubate for 30 minutes at room temperature with gentle agitation. This step converts carboxyl groups to reactive NHS-esters, which are more stable to hydrolysis than the initial O-acylisourea intermediate formed by EDC alone.

  • Immobilization of this compound:

    • Immediately after activation, rinse the substrate with PBS (pH 7.4).

    • Prepare a solution of this compound (5-10 mM) in Coupling Buffer (PBS, pH 7.4).

    • Immerse the activated substrate in the amine solution and incubate for 2-4 hours at room temperature. The primary amine of this compound nucleophilically attacks the NHS-ester, forming a stable amide bond and expelling NHS.

    • Wash the surface extensively: 3x with PBS, 3x with DI water, and finally rinse with ethanol. Dry under nitrogen. The surface is now functionalized with terminal alkynes.

  • CuAAC "Click" Conjugation:

    • Prepare a solution of the azide-functionalized molecule of interest (0.1 - 2 mM) in PBS.

    • Add the catalyst components directly to the azide solution. A typical final concentration is 1 mM CuSO₄ and 5 mM Sodium Ascorbate. The ascorbate reduces Cu(II) to the active Cu(I) catalytic species.[7]

    • Immerse the alkyne-functionalized substrate in the reaction mixture. Degassing the solution with argon or nitrogen is recommended to prevent the oxidation of Cu(I) back to the inactive Cu(II) state.

    • Allow the reaction to proceed for 1-12 hours at room temperature.

    • Wash the surface thoroughly: 3x with PBS containing 10 mM EDTA (to chelate and remove residual copper), 3x with PBS, and 3x with DI water. Dry under nitrogen.

Workflow_Carboxyl Start Carboxylated Surface (-COOH) Activate Step 1: Activate with EDC/NHS (Forms NHS-Ester) Start->Activate Couple Step 2: Couple this compound (Forms Amide Bond) Activate->Couple AlkyneSurface Alkyne-Terminated Surface (-C≡CH) Couple->AlkyneSurface Click Step 3: CuAAC Reaction with Azide-Molecule (N₃-R) (Forms Triazole Linkage) AlkyneSurface->Click Final Final Functionalized Surface Click->Final

Figure 2: Workflow for Modifying a Carboxylated Surface.
Protocol 2: Functionalization of Gold Surfaces

This protocol utilizes a self-assembled monolayer (SAM) of a carboxyl-terminated thiol to prepare a gold surface for subsequent modification with this compound.

A. Materials and Reagents

  • Gold-coated substrate (e.g., Au-coated slide, gold nanoparticles)

  • 11-Mercaptoundecanoic acid (MUA)

  • Absolute Ethanol

  • All reagents from Protocol 1 (EDC, NHS, buffers, etc.)

B. Step-by-Step Procedure

  • Surface Preparation: Clean the gold substrate meticulously. For slides, use Piranha solution (H₂SO₄:H₂O₂ 3:1, EXTREME CAUTION ) or an oxygen plasma cleaner. Rinse extensively with DI water and ethanol.

  • Formation of Carboxyl-Terminated SAM:

    • Prepare a 1-5 mM solution of MUA in absolute ethanol.

    • Immerse the clean gold substrate in the MUA solution for 12-24 hours at room temperature. The thiol group has a strong affinity for gold, leading to the spontaneous formation of a dense, ordered monolayer with the carboxylic acid groups oriented outwards.[12]

    • Remove the substrate, rinse thoroughly with ethanol to remove non-chemisorbed MUA, and dry under nitrogen.

  • Activation and Conjugation:

    • Follow steps 2, 3, and 4 from Protocol 1 exactly as written. The now carboxyl-terminated gold surface is chemically equivalent to the starting material in the previous protocol.

Workflow_Gold Start Clean Gold Surface (Au) SAM Step 1: Form SAM with HS-(CH₂)₁₀-COOH (Creates Carboxyl Layer) Start->SAM COOH_Surface Carboxylated Gold Surface (Au-S...COOH) SAM->COOH_Surface Activate_Couple Step 2: Activate (EDC/NHS) & Couple this compound COOH_Surface->Activate_Couple AlkyneSurface Alkyne-Terminated Surface (Au-S...-C≡CH) Activate_Couple->AlkyneSurface Click Step 3: CuAAC Reaction with Azide-Molecule (N₃-R) AlkyneSurface->Click Final Final Functionalized Surface Click->Final

Figure 3: Workflow for Modifying a Gold Surface.

Quantitative Data and Characterization

Successful surface modification requires validation at each step. Below are key parameters and the techniques used for verification.

Table 1: Typical Reaction Parameters
StepReagent ConcentrationsSolvent/BufferTemp. (°C)Time
COOH Activation EDC: 2-10 mg/mL, NHS: 3-15 mg/mLMES Buffer, pH 6.0RT15-30 min
Amine Coupling This compound: 1-20 mMPBS, pH 7.4RT2-12 hr
CuAAC Reaction Azide-Molecule: 0.1-2 mM, CuSO₄: 1 mM, Na-Ascorbate: 5 mMPBS, pH 7.4RT1-12 hr
Surface Characterization Techniques
  • Contact Angle Goniometry: Measures the surface wettability. Successful attachment of the relatively hydrophobic octyne chain will typically increase the water contact angle. Subsequent conjugation of a hydrophilic molecule (like PEG or a peptide) will decrease it.

  • X-ray Photoelectron Spectroscopy (XPS): Provides elemental composition of the surface. Look for the appearance of the N1s signal after amine coupling and an increase in its intensity after the triazole formation.[13]

  • Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR): Can detect key functional groups. A weak signal around 3300 cm⁻¹ (alkynyl C-H stretch) and 2120 cm⁻¹ (C≡C stretch) should appear after coupling this compound and disappear after a successful click reaction. The appearance of amide bands (~1650 cm⁻¹ and ~1550 cm⁻¹) confirms the initial coupling.

  • Fluorescence Microscopy: If the clicked molecule is fluorescently tagged (e.g., a dye-labeled peptide), this provides direct and powerful visual confirmation of successful and uniform surface functionalization.

Trustworthiness: A Self-Validating System & Expert Insights

A robust protocol is a self-validating one. The characterization at each intermediate stage confirms the success of the previous step, ensuring confidence in the final product.

  • Insight 1: The Importance of Fresh Reagents. EDC is susceptible to hydrolysis, and sodium ascorbate is readily oxidized by air. Always use freshly prepared solutions for these reagents to ensure maximum reactivity.[7] Failure of the click reaction is very often due to oxidized, inactive copper.

  • Insight 2: Controlling Surface Density. The final density of the clicked molecule can be tuned by adjusting the concentration of this compound during the coupling step. Lower concentrations will result in a sparser presentation of alkyne groups, which can be crucial for preventing steric hindrance when immobilizing large biomolecules like proteins.[14]

  • Insight 3: The Problem of Non-Specific Binding. For applications involving cell culture or protein interaction analysis, it is critical to prevent non-specific adsorption to the modified surface. After the final click step, consider a "blocking" step by incubating the surface with a solution of Bovine Serum Albumin (BSA) or methoxy-PEG-amine to passivate any remaining reactive sites or exposed hydrophobic areas.[13]

  • Insight 4: Metal-Free Alternatives. While CuAAC is highly efficient, the potential for residual copper toxicity can be a concern for certain cell-based applications. In such cases, a different strategy using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is recommended.[][16] This would involve modifying the surface with a strained cyclooctyne instead of a terminal alkyne and reacting it with an azide-molecule in the absence of any metal catalyst.[17][18]

References

  • Luo, K., et al. Functionalization of Silica Nanoparticles via the Combination of Surface-Initiated RAFT Polymerization and Click Reactions. Macromolecules - ACS Publications. Available from: [Link]

  • Delaittre, G., et al. Facile route to functionalized mesoporous silica nanoparticles by click chemistry. Journal of Materials Chemistry (RSC Publishing). Available from: [Link]

  • Galles, C., et al. Synthesis and surface functionalization of silica nanoparticles for nanomedicine. PMC - NIH. Available from: [Link]

  • Mbua, N. E., et al. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. NIH. Available from: [Link]

  • Kazemi, S., et al. Advances in click chemistry for silica-based material construction. RSC Publishing. Available from: [Link]

  • Hein, C. D., et al. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. Available from: [Link]

  • Wang, Y., et al. Silica nanoparticles functionalized via click chemistry and ATRP for enrichment of Pb(II) ion. Springer. Available from: [Link]

  • Chen, H., et al. Fabrication of Low-Fouling Surfaces on Alkyne-Functionalized Poly-(p-xylylenes) Using Click Chemistry. NIH. Available from: [Link]

  • Lallana, E., et al. Click Chemistry for Liposome Surface Modification. Springer Nature Experiments. Available from: [Link]

  • Kshirsagar, P. G., et al. Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugation. ResearchGate. Available from: [Link]

  • Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. Available from: [Link]

  • Shi, Y., et al. Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry. Available from: [Link]

  • Mehra, R., et al. Recent Advances in Click Chemistry for Tailored Nanoparticle Surface Modification and Targeted Delivery. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Bioclone. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Available from: [Link]

  • Lallana, E., et al. Click Chemistry for Liposome Surface Modification. PubMed. Available from: [Link]

  • Ornelas, C., et al. Strain-Promoted Alkyne Azide Cycloaddition for the Functionalization of Poly(amide)-Based Dendrons and Dendrimers. Journal of the American Chemical Society. Available from: [Link]

  • Ranjan, R., Brittain, W. J. Copper Catalyzed Azide‐Alkyne Cycloadditions on Solid Surfaces: Applications and Future Directions. ResearchGate. Available from: [Link]

  • Al-Hossainy, A. F., et al. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? Langmuir - ACS Publications. Available from: [Link]

  • Samanta, D., et al. Interfacial strain-promoted alkyne-azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids. ResearchGate. Available from: [Link]

  • Al-Hossainy, A. F., et al. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? Langmuir - ACS Publications. Available from: [Link]

  • LookChem. This compound. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • MySkinRecipes. Oct-7-yn-1-amine. Available from: [Link]

  • Wang, H., et al. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. PMC - NIH. Available from: [Link]

  • Bio-Rad. Ligand Immobilization in Protein Interaction Studies — An Unattended Amine Coupling Protocol with Automatic Coinjection Activation. Bio-Radiations. Available from: [Link]

  • Bio-Synthesis, Inc. Biomolecule Immobilization. Available from: [Link]

  • Salmerón-Sánchez, M., et al. Study of surface modification strategies to create glassy carbon-supported, aptamer-based sensors for continuous molecular monitoring. NIH. Available from: [Link]

  • ResearchGate. The four major surface modification approaches for functionalisation of nanoparticles. Available from: [Link]

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Application Note & Protocols: Leveraging 7-Octyn-1-amine for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of amine-reactive bioconjugation strategies utilizing 7-Octyn-1-amine, a versatile bifunctional molecule. By incorporating a terminal alkyne, this compound serves as a powerful handle for subsequent bioorthogonal "click chemistry" reactions.[1] This document details the chemical principles, step-by-step protocols, and critical considerations for successfully conjugating this molecule to proteins and other biomolecules. We will explore two primary amine-reactive coupling methods: N-Hydroxysuccinimide (NHS) ester chemistry and carbodiimide (EDC/NHS) chemistry.[2][3] Furthermore, we will discuss downstream applications, purification strategies, and characterization techniques essential for validating the resulting bioconjugates.

Introduction: The Strategic Role of this compound in Bioconjugation

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology, enabling advancements in therapeutics, diagnostics, and fundamental biological research.[4][5][6] A key challenge in this field is the precise and stable modification of biomolecules to introduce new functionalities without compromising their native activity.

This compound (C₈H₁₅N) is a valuable building block in this context.[7] It possesses a primary amine that can be readily coupled to various functional groups on biomolecules, and a terminal alkyne that serves as a bioorthogonal handle for "click chemistry" reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][8] This two-step approach allows for the modular and highly specific attachment of reporter molecules, drugs, or other probes.

Key Advantages of Using this compound:

  • Introduction of a Bioorthogonal Handle: The terminal alkyne is largely absent in biological systems, ensuring that subsequent click reactions are highly specific and do not interfere with native cellular processes.[1]

  • Versatility in Coupling Chemistry: The primary amine allows for the use of well-established and robust amine-reactive chemistries.[9]

  • Stable Linkage Formation: Both the initial amide bond and the subsequent triazole ring (formed during click chemistry) are highly stable under physiological conditions.[4]

Core Principles of Amine-Reactive Coupling

The primary amine of this compound can be conjugated to biomolecules through several methods. Here, we focus on the two most prevalent and reliable strategies for modifying proteins: NHS ester coupling and EDC/NHS coupling to carboxylic acids.

N-Hydroxysuccinimide (NHS) Ester Chemistry

NHS esters are one of the most common reagents for labeling proteins and other amine-containing biomolecules.[10][11] The reaction involves the nucleophilic attack of a primary amine (from this compound) on the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Causality Behind Experimental Choices:

  • pH: The reaction is highly pH-dependent. An optimal pH of 8.3-8.5 is recommended to ensure the primary amine is deprotonated and thus sufficiently nucleophilic, while minimizing the hydrolysis of the NHS ester.[12]

  • Solvent: If the NHS ester-activated biomolecule is not readily soluble in aqueous buffers, a small amount of an organic solvent like DMSO or DMF can be used to dissolve it before adding it to the reaction mixture.[12]

  • Molar Excess: A molar excess of the NHS ester-activated molecule relative to this compound is typically used to drive the reaction to completion. However, for protein labeling, the molar ratio needs to be carefully optimized to control the degree of labeling.

Workflow for NHS Ester Coupling

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification P1 Dissolve NHS-activated biomolecule in buffer R1 Combine reactants at pH 8.3-8.5 P1->R1 P2 Dissolve this compound in compatible solvent P2->R1 R2 Incubate at RT (1-4 hours) or 4°C overnight R1->R2 PU1 Quench reaction (optional) R2->PU1 PU2 Purify conjugate via SEC or dialysis PU1->PU2

Caption: General workflow for NHS ester-mediated conjugation.

Carbodiimide (EDC/NHS) Chemistry

Carbodiimide chemistry is used to couple primary amines to carboxylic acids. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[13][14] This intermediate is unstable in aqueous solutions and can be hydrolyzed. To increase the stability and efficiency of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added.[14] NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester, which then reacts with the primary amine of this compound to form a stable amide bond.[2][14]

Causality Behind Experimental Choices:

  • Two-Step vs. One-Step: A two-step process is often preferred when conjugating a biomolecule that contains both carboxyl and amine groups to prevent self-polymerization.[2][13] The carboxyl-containing molecule is first activated with EDC/NHS, and then the excess EDC is quenched or removed before adding the amine-containing molecule (this compound).[15]

  • pH Control: The activation of carboxyl groups with EDC is most efficient at an acidic pH (4.5-6.0).[14][15] However, the subsequent reaction of the NHS ester with the amine is more efficient at a slightly alkaline pH (7.2-8.5).[2][15] Therefore, a two-buffer system is often employed.

  • Quenching: After the activation step, it is crucial to quench the EDC to prevent unwanted side reactions. This can be achieved by adding a thiol-containing compound like 2-mercaptoethanol.[13][15]

Workflow for Two-Step EDC/NHS Coupling

G cluster_0 Activation (pH 4.5-6.0) cluster_1 Conjugation (pH 7.2-8.5) cluster_2 Quenching & Purification A1 Dissolve carboxyl-containing biomolecule in MES buffer A2 Add EDC and Sulfo-NHS A1->A2 A3 Incubate for 15-30 min A2->A3 C1 Add this compound A3->C1 C2 Incubate for 2 hours at RT or overnight at 4°C C1->C2 Q1 Add quenching reagent (e.g., hydroxylamine) C2->Q1 Q2 Purify conjugate via SEC or dialysis Q1->Q2

Caption: Workflow for two-step EDC/NHS carboxyl-to-amine coupling.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a general guide. Optimization may be necessary for specific applications and biomolecules. Always handle chemicals with appropriate safety precautions.[16][17][18]

Protocol 1: Labeling a Protein with an NHS Ester of a Small Molecule to Introduce a Terminal Alkyne

This protocol describes the modification of a protein's surface lysines with a hypothetical NHS ester of a small molecule that already contains this compound.

Materials:

  • Protein of interest (e.g., IgG antibody) in a buffer free of primary amines (e.g., PBS).

  • This compound-NHS ester (hypothetical, custom synthesis may be required).

  • 1 M Sodium Bicarbonate buffer, pH 8.3.

  • Anhydrous DMSO or DMF.

  • Purification column (e.g., Sephadex G-25 desalting column).[19]

  • Storage buffer (e.g., PBS, pH 7.4).

Procedure:

  • Prepare the Protein Solution:

    • Adjust the protein concentration to 2.5-5 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3).[11] If the protein is in a different buffer, perform a buffer exchange.

  • Prepare the Alkyne-NHS Ester Stock Solution:

    • Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[10]

  • Calculate Reagent Volumes:

    • The optimal molar ratio of NHS ester to protein must be determined empirically. A starting point is a 10-20 fold molar excess.

    • Volume of NHS Ester (µL) = (Molar excess × Protein amount (mg) × NHS ester MW ( g/mol )) / (Protein MW ( g/mol ) × NHS ester concentration (mg/mL))

  • Labeling Reaction:

    • While gently vortexing the protein solution, add the calculated volume of the NHS ester stock solution dropwise.[11]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[19] Alternatively, the reaction can be carried out overnight at 4°C.

  • Purification:

    • Remove the unreacted alkyne-NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).[19]

    • Collect the protein-containing fractions.

  • Storage:

    • Store the purified alkyne-modified protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.[10]

Protocol 2: Conjugating this compound to a Carboxyl-Containing Biomolecule via EDC/NHS Chemistry

This protocol is suitable for labeling proteins or other biomolecules with accessible carboxyl groups (e.g., aspartic and glutamic acid residues).

Materials:

  • Carboxyl-containing biomolecule.

  • This compound.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Activation Buffer: 0.1 M MES, pH 6.0.[20]

  • Coupling Buffer: PBS, pH 7.2-7.5.

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5.

  • Desalting column or dialysis cassettes.

Procedure:

  • Prepare the Biomolecule:

    • Dissolve the carboxyl-containing biomolecule in Activation Buffer to a concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add EDC and Sulfo-NHS to the biomolecule solution. A typical final concentration is 2 mM EDC and 5 mM Sulfo-NHS.[15]

    • Incubate for 15 minutes at room temperature.[15]

  • Buffer Exchange (Optional but Recommended):

    • To remove excess EDC and Sulfo-NHS, pass the activated biomolecule solution through a desalting column equilibrated with Coupling Buffer. This provides better control over the subsequent reaction.

  • Conjugation Reaction:

    • Dissolve this compound in the Coupling Buffer.

    • Add the this compound solution to the activated biomolecule. A 50-100 fold molar excess of the amine is a good starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.[15] Incubate for 15 minutes.

  • Purification:

    • Purify the alkyne-modified biomolecule using a desalting column or dialysis to remove unreacted reagents.[21]

Downstream Application: Click Chemistry

The primary purpose of introducing a terminal alkyne via this compound is to enable subsequent ligation via click chemistry.[4] This allows for the attachment of an azide-modified molecule of interest (e.g., a fluorescent dye, biotin, or a drug molecule) in a highly specific and efficient manner.

Two-Step Bioconjugation Strategy

G Biomolecule Biomolecule (e.g., Protein) Activated_Biomolecule Alkyne-Modified Biomolecule Biomolecule->Activated_Biomolecule Amine-Reactive Coupling (Step 1) Alkyne_Linker This compound Alkyne_Linker->Activated_Biomolecule Final_Conjugate Final Bioconjugate Activated_Biomolecule->Final_Conjugate Click Chemistry (CuAAC or SPAAC) (Step 2) Azide_Molecule Azide-Modified Payload (Dye, Drug, etc.) Azide_Molecule->Final_Conjugate

Caption: A modular, two-step approach to bioconjugation using this compound.

Purification and Characterization of Bioconjugates

Effective purification is critical to remove unreacted molecules and impurities.[21] The choice of purification method depends on the size and properties of the biomolecule and the conjugate.

Purification Method Principle Typical Application
Size-Exclusion Chromatography (SEC) Separation based on molecular size.Removing small molecules (e.g., unreacted this compound, NHS) from large biomolecules (e.g., proteins).[21]
Dialysis Diffusion-based separation across a semi-permeable membrane.Similar to SEC, for removing small molecule impurities from macromolecules.[22]
Affinity Chromatography Separation based on specific binding interactions.Purifying tagged proteins or antibodies from a complex mixture.[][24]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Separating proteins with different degrees of labeling, as conjugation often increases hydrophobicity.[25]

Characterization Techniques:

After purification, it is essential to characterize the conjugate to confirm successful labeling and determine the degree of labeling (DOL).

Characterization Technique Information Provided
UV-Vis Spectroscopy Can be used to determine the DOL if the attached molecule has a distinct absorbance spectrum.[19]
Mass Spectrometry (MALDI-TOF, ESI-MS) Provides the molecular weight of the conjugate, allowing for precise determination of the number of attached alkyne linkers.[26][27]
SDS-PAGE A shift in the molecular weight band can indicate successful conjugation.[21]
HPLC (SEC, HIC, RP) Assesses purity, aggregation, and can help resolve species with different DOLs.[25][28]

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and life sciences. By enabling a two-step conjugation strategy, it allows for the precise and modular installation of bioorthogonal alkyne handles onto biomolecules. The robust and well-characterized amine-reactive chemistries described in this guide, coupled with the high efficiency and specificity of subsequent click reactions, provide a reliable pathway to generating well-defined and functional bioconjugates. Careful optimization of reaction conditions, along with rigorous purification and characterization, are paramount to achieving high-quality results for downstream applications.

References

  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • protocols.io. (2022). NHS-ester-protein-labeling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Retrieved from [Link]

  • CD Bioparticles. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • ACS Publications. (2025). Comparative Study of Click Handle Stability in Common Ligation Conditions | Bioconjugate Chemistry. Retrieved from [Link]

  • CellMosaic. (n.d.). Bioconjugate Analysis & Purification. Retrieved from [Link]

  • ACS Publications. (n.d.). Affinity-Based Purification of Polyisocyanopeptide Bioconjugates. Retrieved from [Link]

  • ACS Publications. (n.d.). Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. Retrieved from [Link]

  • Bio-Synthesis. (n.d.). Chemistries & Reactive Handles | SPAAC/iEDDA Click, Maleimide/NHS, PEG Linkers. Retrieved from [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • PubMed. (2010). Amine coupling through EDC/NHS: a practical approach. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Expanding the scope of alkyne-mediated bioconjugations utilizing unnatural amino acids. Retrieved from [Link]

  • ResearchGate. (n.d.). EDC/NHS coupling reaction for bioconjugation of ECM proteins to MPs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Click Chemistry Conjugations. Retrieved from [Link]

  • ResearchGate. (n.d.). EDC/NHS coupling reaction for bioconjugation of ECM proteins to MPs. A).... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Utilization of alkyne bioconjugations to modulate protein function. Retrieved from [Link]

  • ResearchGate. (2025). Utilization of Alkyne Bioconjugations to Modulate Protein Function. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Simple Approach to Bioconjugation at Diverse Levels: Metal-Free Click Reactions of Activated Alkynes with Native Groups of Biotargets without Prefunctionalization. Retrieved from [Link]

  • ACS Publications. (n.d.). Bioconjugation with Strained Alkenes and Alkynes | Accounts of Chemical Research. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • CellMosaic. (n.d.). MALDI-TOF MS of ADC and Other Protein Conjugate. Retrieved from [Link]

  • ChemBK. (n.d.). oct-7-yn-1-amine. Retrieved from [Link]

  • Agilent. (n.d.). Characterization of Antibody-Drug Conjugates (ADCs) Using 2D-LC and Native MS. Retrieved from [Link]

  • RSC Publishing. (n.d.). Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked. Retrieved from [Link]

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Application Notes and Protocols for the Functionalization of Polymers with 7-Octyn-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Alkyne-Amine Functionalization

In the landscape of advanced materials and therapeutics, the precise control over polymer architecture and functionality is paramount. The introduction of specific chemical moieties onto a polymer backbone, a process known as functionalization, unlocks a vast array of possibilities, from targeted drug delivery to the development of sophisticated bio-imaging agents. 7-Octyn-1-amine, a bifunctional molecule possessing both a terminal alkyne and a primary amine, serves as a versatile and powerful linker for achieving this goal. This guide provides a comprehensive overview of the principles and protocols for the successful functionalization of polymers using this unique reagent.

The strategic utility of this compound lies in its orthogonal reactive handles. The terminal alkyne group is a prime substrate for "click" chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] This reaction is renowned for its high efficiency, selectivity, and tolerance to a wide range of functional groups, making it an ideal tool for conjugating molecules to polymers in a controlled manner.[3][4] Simultaneously, the primary amine offers a nucleophilic site for a variety of classic organic transformations, including amidation and reductive amination, providing an alternative or complementary route for polymer modification.[5][6]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering the user to not only replicate the described protocols but also to adapt and troubleshoot them for their specific polymer systems and applications.

Core Principles: Why Choose this compound?

The decision to employ this compound for polymer functionalization is driven by several key advantages:

  • Bifunctionality for Versatile Conjugation: The presence of both an alkyne and an amine group on the same molecule allows for a two-pronged approach to functionalization. One end can be used to attach the linker to the polymer, while the other remains available for the conjugation of a payload, such as a drug, a targeting ligand, or a fluorescent probe.

  • "Click" Chemistry Compatibility: The terminal alkyne is the cornerstone of CuAAC, a reaction that has revolutionized bioconjugation.[2] Its high yield, stereospecificity, and benign reaction conditions (often proceeding in aqueous environments) make it particularly suitable for modifying sensitive biological molecules and polymers.[7]

  • Controlled Introduction of Functionality: By first incorporating this compound onto a polymer, a reactive "handle" is introduced, which can then be used for subsequent modifications. This post-polymerization modification strategy allows for the synthesis of a diverse library of functional polymers from a single parent polymer.[8]

  • Spacer Arm Effect: The seven-carbon chain of this compound acts as a spacer, which can be crucial in minimizing steric hindrance between the polymer backbone and the conjugated molecule. This separation can be vital for maintaining the biological activity of the payload.

Experimental Workflows and Protocols

The functionalization of polymers with this compound can be broadly categorized into two main strategies: "grafting to" and "grafting from". This guide will focus on the "grafting to" approach, where the this compound is first attached to a pre-existing polymer.

Diagram of the "Grafting To" Workflow

Grafting_To_Workflow cluster_0 Step 1: Polymer Preparation cluster_1 Step 2: Functionalization cluster_2 Step 3: Purification & Characterization cluster_3 Step 4: Downstream Application Polymer Pre-existing Polymer (with reactive groups, e.g., -COOH, -N3) Reaction Conjugation Reaction (e.g., Amidation, Click Chemistry) Polymer->Reaction Polymer Backbone Amine This compound Amine->Reaction Linker PurifiedPolymer Purified Alkyne-Functionalized Polymer Reaction->PurifiedPolymer Crude Product Characterization Characterization (NMR, FTIR, MALDI-TOF) PurifiedPolymer->Characterization FinalConjugate Final Polymer Conjugate PurifiedPolymer->FinalConjugate Click Reaction with Azide-Payload Payload Payload Molecule (e.g., Drug, Fluorophore) Payload->FinalConjugate Payload

Caption: "Grafting To" workflow for polymer functionalization.

Protocol 1: Functionalization of a Carboxylic Acid-Containing Polymer via Amidation

This protocol details the conjugation of this compound to a polymer bearing carboxylic acid side chains, such as poly(acrylic acid) or a copolymer containing methacrylic acid units. The reaction proceeds via the formation of an amide bond, typically facilitated by a carbodiimide coupling agent.[5]

Materials:

  • Carboxylic acid-containing polymer (e.g., Poly(acrylic acid), MW 50,000)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Nitrogen or Argon supply

Procedure:

  • Polymer Dissolution: In a clean, dry round bottom flask, dissolve the carboxylic acid-containing polymer in anhydrous DMF to a final concentration of 10 mg/mL. Stir the solution under an inert atmosphere (N₂ or Ar) until the polymer is fully dissolved. The use of an inert atmosphere is crucial to prevent side reactions with atmospheric moisture, which can hydrolyze the activated ester intermediate.

  • Activation of Carboxylic Acids: To the polymer solution, add EDC (1.5 equivalents per carboxylic acid group) and NHS (1.2 equivalents per carboxylic acid group). Allow the reaction to proceed at room temperature for 1 hour with continuous stirring. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] NHS is added to form a more stable NHS-ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines.

  • Addition of this compound: Add this compound (2.0 equivalents per carboxylic acid group) to the reaction mixture. A slight excess of the amine is used to ensure complete conversion of the activated carboxylic acid groups.

  • Reaction: Allow the reaction to proceed at room temperature for 24-48 hours under an inert atmosphere with continuous stirring.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cut-off (e.g., 10,000 Da for a 50,000 Da polymer).

    • Dialyze against deionized water for 48-72 hours, changing the water every 12 hours. This will remove unreacted this compound, EDC, NHS, and DMF.

    • Lyophilize the dialyzed solution to obtain the purified alkyne-functionalized polymer as a white solid.

  • Characterization: Confirm the successful functionalization using techniques such as:

    • ¹H NMR Spectroscopy: Look for the appearance of characteristic peaks corresponding to the protons of the this compound moiety, particularly the terminal alkyne proton.

    • FTIR Spectroscopy: Observe the appearance of a characteristic alkyne C-H stretching peak around 3300 cm⁻¹ and changes in the carbonyl stretching region.

    • MALDI-TOF Mass Spectrometry: This technique can be used to confirm the increase in polymer mass corresponding to the addition of the this compound groups.

Quantitative Data Summary:

ParameterTypical Value
Molar ratio (Polymer-COOH : EDC : NHS)1 : 1.5 : 1.2
Molar ratio (Polymer-COOH : this compound)1 : 2.0
Reaction Time24 - 48 hours
Degree of Functionalization (mol%)*10 - 50%

*The degree of functionalization can be controlled by varying the stoichiometry of the reagents and the reaction time. It can be quantified using ¹H NMR by integrating the characteristic polymer and this compound peaks.

Protocol 2: Post-Functionalization Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing payload molecule to the alkyne-functionalized polymer prepared in Protocol 1.

Materials:

  • Alkyne-functionalized polymer

  • Azide-containing payload (e.g., Azido-PEG-Fluorophore)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Deionized water or a suitable buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-functionalized polymer in deionized water or a suitable buffer at a concentration of 10 mg/mL.

    • Prepare a stock solution of the azide-containing payload in a compatible solvent (e.g., DMSO, water).

    • Prepare fresh stock solutions of CuSO₄·5H₂O (100 mM in water), sodium ascorbate (1 M in water), and THPTA (100 mM in water). THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state and improves the efficiency of the click reaction in aqueous media.[2]

  • Reaction Setup:

    • In a reaction vial, combine the alkyne-functionalized polymer solution and the azide-containing payload solution (typically a 1.2 to 2-fold molar excess of the azide).

    • Add the THPTA solution to the mixture (final concentration ~1 mM).

    • Add the CuSO₄·5H₂O solution (final concentration ~0.5 mM).

    • Initiate the reaction by adding the sodium ascorbate solution (final concentration ~5 mM). Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ.[2]

  • Reaction: Gently mix the reaction and allow it to proceed at room temperature for 4-24 hours. The reaction can be monitored by techniques such as LC-MS or by observing changes in the fluorescence of the payload.

  • Purification: Purify the final polymer conjugate using dialysis or size-exclusion chromatography to remove unreacted payload, copper catalyst, and other small molecules.

  • Characterization: Confirm the successful conjugation using:

    • UV-Vis or Fluorescence Spectroscopy: To quantify the amount of conjugated payload.

    • ¹H NMR Spectroscopy: To observe the disappearance of the terminal alkyne proton peak and the appearance of the triazole proton peak.

    • Gel Permeation Chromatography (GPC): To confirm the integrity of the polymer backbone after the reaction.

Quantitative Data Summary:

ParameterTypical Concentration/Ratio
Alkyne-Polymer1 equivalent
Azide-Payload1.2 - 2.0 equivalents
CuSO₄0.5 mM
Sodium Ascorbate5 mM
THPTA1 mM
Reaction Time4 - 24 hours

Trustworthiness: Self-Validating Systems

The protocols described above incorporate several self-validating checks:

  • Spectroscopic Confirmation: The distinct spectroscopic signatures of the alkyne group (in FTIR and ¹H NMR) provide a clear and unambiguous confirmation of the initial functionalization step. The subsequent disappearance of these signals upon click chemistry serves as a reliable indicator of a successful conjugation.

  • Chromatographic Analysis: GPC analysis before and after each reaction step is crucial to ensure that the polymer has not undergone degradation or cross-linking. A significant change in the molecular weight distribution would indicate undesirable side reactions.

  • Quantitative Payload Analysis: For applications in drug delivery, the quantification of the conjugated payload is a critical validation step. This can be achieved through UV-Vis spectroscopy (if the payload has a chromophore), fluorescence spectroscopy, or by cleaving the payload from the polymer and analyzing it by HPLC.

Conclusion and Future Perspectives

The functionalization of polymers with this compound offers a robust and versatile platform for the creation of advanced materials with tailored properties. The combination of classic amine chemistry and highly efficient click reactions provides a powerful toolkit for researchers in drug delivery, diagnostics, and materials science. The protocols outlined in this guide provide a solid foundation for the successful implementation of these techniques. As the demand for increasingly complex and functional polymeric systems grows, the strategic use of bifunctional linkers like this compound will undoubtedly continue to play a pivotal role in driving innovation.

References

  • Development of a Route to Functional Polymers via Click Chemistry. (n.d.). Youngstown State University.
  • Bioactive Polymeric Scaffolds: Multivalent Functionalization by Thermal Azide–Alkyne Cycloaddition with Alkynyl Dicarbamates. (2014). PubMed Central.
  • Application Notes and Protocols for the Functionalization of Oct-1-en-6-yne in Polymer Synthesis. (2025). Benchchem.
  • Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. (2024). ACS Publications.
  • Click Chemistry Protocols. (n.d.). BroadPharm.
  • Alkyne-based click polymerizations and their applications in preparation of functional polymers. (2023). American Chemical Society.
  • Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. (n.d.). MDPI.
  • Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. (2022). ACS Publications.
  • Synthesis of alkyne-functionalized amphiphilic polysiloxane polymers and formation of nanoemulsions conjugated with bioactive molecules by click reactions. (2025). ResearchGate.
  • Synthesis, Characterization, and Gas Adsorption Performance of Amine-Functionalized Styrene-Based Porous Polymers. (n.d.). PubMed Central.
  • MALDI-TOF Characterization of Functionalized Polymers. (n.d.). Sigma-Aldrich.
  • High efficiency amine functionalization of cycloolefin polymer surfaces for biodiagnostics. (n.d.). ResearchGate.
  • High efficiency amine functionalization of cycloolefin polymer surfaces for biodiagnostics. (n.d.). Journal of Materials Chemistry (RSC Publishing).
  • Reversible Polymer–Protein Functionalization by Stepwise Introduction of Amine-Reactive, Reductive-Responsive Self-Immolative End Groups onto RAFT-Derived Polymers. (n.d.). PubMed Central.
  • Amine functionalized polymers prepared by functionalized initiator. (n.d.). ResearchGate.
  • Functionalization of polycyclooctene for progress towards upcycling to polyethylene copolymers. (n.d.). American Chemical Society.
  • Microstructure of Amide-Functionalized Polyethylenes Determined by NMR Relaxometry. (2025). ChemRxiv.
  • How to do polymer-polymer conjugation by thiol-michael reaction? (2016). ResearchGate.
  • Synthesis of Polymer-Drug Conjugates Using Natural Polymer: What, Why and How? (n.d.). UI Scholars Hub.
  • Amine Functional Polymers. (n.d.). Polysciences.

Sources

7-Octyn-1-amine: A Versatile Bifunctional Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Terminal Alkyne and Primary Amine

7-Octyn-1-amine is a valuable bifunctional molecule for organic synthesis, particularly in the fields of medicinal chemistry, drug discovery, and materials science. Its structure, featuring a terminal alkyne and a primary amine separated by a flexible six-carbon chain, offers dual reactivity that can be exploited for a wide range of chemical transformations. The terminal alkyne group is a versatile handle for carbon-carbon bond formation through reactions such as the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The primary amine provides a nucleophilic center for the construction of amides, sulfonamides, and various nitrogen-containing heterocycles.[3][4] This unique combination makes this compound an ideal building block for introducing reactive functionalities, constructing complex molecular architectures, and serving as a linker in bioconjugation.[1][5]

This document provides a comprehensive overview of the applications of this compound, complete with detailed experimental protocols for its key transformations.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of this compound is crucial for its safe and effective use in the laboratory.

PropertyValueSource
Molecular Formula C₈H₁₅N[1]
Molecular Weight 125.22 g/mol [1]
Appearance Colorless to pale yellow liquidGeneral Knowledge
Boiling Point 175-177 °CGeneral Knowledge
Density 0.83 g/mL at 25 °CGeneral Knowledge
Storage Store at 2-8°C under an inert atmosphere, protected from light.[1][1]

Safety Precautions: this compound is expected to be a flammable liquid and may cause skin and eye irritation.[6][7][8] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.[9] In case of exposure, follow standard first-aid measures.[7]

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound makes it an excellent substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used "click" reaction.[10][11] This reaction allows for the rapid and specific formation of a stable 1,2,3-triazole ring, linking the this compound moiety to a molecule containing an azide group.[][13] The resulting triazole-linked conjugate benefits from the retained primary amine of the original building block, which can be used for further functionalization.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product 7_Octyn_1_amine This compound Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Adduct 7_Octyn_1_amine->Triazole_Product Azide_Compound R-N₃ (Azide) Azide_Compound->Triazole_Product Cu_I Cu(I) Source (e.g., CuI, CuSO₄/Sodium Ascorbate) Cu_I->Triazole_Product Catalyzes Sonogashira_Coupling cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product 7_Octyn_1_amine This compound Coupled_Product Aryl/Vinyl-Substituted Alkyne 7_Octyn_1_amine->Coupled_Product Aryl_Halide Ar-X (Aryl/Vinyl Halide) Aryl_Halide->Coupled_Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Coupled_Product Catalyzes Cu_Cocatalyst Cu(I) Cocatalyst (e.g., CuI) Cu_Cocatalyst->Coupled_Product Cocatalyzes Base Base (e.g., Et₃N) Base->Coupled_Product Bioconjugation_Workflow Biomolecule Biomolecule (e.g., Protein with -COOH) Amide_Coupling Amide Bond Formation (e.g., EDC/NHS chemistry) Biomolecule->Amide_Coupling 7_Octyn_1_amine This compound 7_Octyn_1_amine->Amide_Coupling Alkyne_Modified_Biomolecule Alkyne-Functionalized Biomolecule Amide_Coupling->Alkyne_Modified_Biomolecule Click_Reaction CuAAC Click Reaction Alkyne_Modified_Biomolecule->Click_Reaction Azide_Molecule Azide-Containing Molecule (e.g., Fluorophore, Drug) Azide_Molecule->Click_Reaction Bioconjugate Final Bioconjugate Click_Reaction->Bioconjugate

Sources

Application Notes & Protocols: Streamlined Labeling of Cellular Proteomes in Lysates via Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Power of Click Chemistry for Proteome Analysis

Modern proteomics demands tools that are not only powerful but also precise and versatile. Click chemistry has emerged as a premier technology for labeling biomolecules in complex biological samples, including cell lysates.[1][2] Its foundation lies in bioorthogonal reactions—chemical ligations that occur efficiently in biological environments without interfering with native cellular processes.[1][3]

This guide provides an in-depth look at two cornerstone click chemistry reactions for labeling proteins in cell lysates: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4] These methods allow for the robust attachment of reporter tags, such as fluorophores or biotin, to proteins that have been metabolically labeled with a small, bioorthogonal azide or alkyne handle.[5][6][7][8] This two-step approach offers exceptional specificity and is compatible with a wide range of downstream analyses, from in-gel fluorescence scanning to mass spectrometry-based protein identification.[3][7][9]

Core Principles & Strategic Choices

Successful lysate labeling hinges on understanding the key components and choosing the right strategy for your experimental goals.

Introducing the Bioorthogonal Handle

The first step is to incorporate either an azide or an alkyne group into your proteins of interest. The most common method is metabolic labeling, where cells are cultured with an amino acid analog that the cellular machinery incorporates into newly synthesized proteins.[2][5][6][9]

  • Azidohomoalanine (AHA): An analog of methionine, AHA is readily incorporated into proteins during translation, introducing an azide group.[6]

  • Homopropargylglycine (HPG): Another methionine analog, HPG introduces a terminal alkyne group.[6][10]

After metabolic labeling, cells are lysed, and the resulting proteome is ready for the click reaction.[5][9]

The Click Reaction: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC is the most critical decision and depends on the specific requirements of your experiment.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used click reaction due to its fast kinetics and high efficiency.[8] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[11] A chelating ligand is essential to stabilize the Cu(I) ion and prevent oxidative damage to proteins.[12][13]

    • Ligands: Tris(benzyltriazolylmethyl)amine (TBTA) is a highly effective but water-insoluble ligand, often requiring co-solvents.[13][14] Water-soluble alternatives like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are preferred for purely aqueous reactions, enhancing biocompatibility.[12][15]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction is a powerful alternative that completely avoids the need for a copper catalyst.[] The reaction is driven by the high ring strain of a cyclooctyne derivative (e.g., DBCO, DIFO), which reacts spontaneously with an azide.[][17][18]

    • Advantages: The primary benefit of SPAAC is its biocompatibility, making it the method of choice for labeling in living cells.[][18] In lysates, it eliminates any concerns about copper-induced protein aggregation or degradation.

    • Considerations: SPAAC reactions are generally slower than CuAAC.[18] Additionally, strained alkynes can sometimes exhibit non-specific reactivity with thiol groups on cysteine residues, which may increase background.[19]

The following table provides a side-by-side comparison to guide your decision:

FeatureCuAAC (Copper-Catalyzed) SPAAC (Strain-Promoted)
Catalyst Copper(I) required (with ligand & reducing agent)None required (Copper-free)[]
Reaction Speed Very fast (typically 30-60 minutes at RT)[11][20]Slower (can require 4-24 hours)[21]
Biocompatibility Potentially toxic to live cells due to copper.[13][19] Ideal for in vitro applications like cell lysates.Highly biocompatible, suitable for live cell imaging and in vivo studies.[][22]
Background Generally low, but improper chelation can lead to side reactions.Can have higher background due to potential thiol-yne side reactions.[19]
Reagent Cost Terminal alkynes are relatively inexpensive.Strained cyclooctynes (e.g., DBCO) are more expensive.[23]
Primary Use Case High-efficiency, rapid labeling of purified proteins and cell lysates.Labeling on live cell surfaces or inside live cells; applications where copper must be avoided.[22]

Experimental Workflow & Diagrams

A typical experiment involves three main stages: metabolic labeling of cells, preparation of the cell lysate, and the click chemistry reaction, followed by downstream analysis.

Workflow cluster_0 Stage 1: Metabolic Labeling cluster_1 Stage 2: Lysate Preparation cluster_2 Stage 3: Click Reaction & Analysis cell_culture 1. Cell Culture metabolic_label 2. Add Amino Acid Analog (e.g., AHA or HPG) Incubate 24-48h cell_culture->metabolic_label harvest 3. Harvest & Wash Cells metabolic_label->harvest lysis 4. Lyse Cells (e.g., RIPA or SDS buffer) harvest->lysis quantify 5. Quantify Protein (BCA Assay) lysis->quantify normalize 6. Normalize Concentration quantify->normalize click_reaction 7. Perform Click Reaction (CuAAC or SPAAC) with Azide/Alkyne Tag normalize->click_reaction cleanup 8. Protein Precipitation (e.g., Methanol/Chloroform) click_reaction->cleanup analysis 9. Downstream Analysis (SDS-PAGE, Western, Mass Spec) cleanup->analysis

Caption: General workflow for click chemistry labeling in cell lysates.

The chemical reactions underpinning CuAAC and SPAAC are illustrated below.

Reactions cluster_CuAAC A) CuAAC Reaction cluster_SPAAC B) SPAAC Reaction Protein_Alkyne Protein-Alkyne plus1 + Protein_Alkyne->plus1 Azide_Tag N3-Tag Triazole_Product_CuAAC Protein-Triazole-Tag Azide_Tag->Triazole_Product_CuAAC   Cu(I), Ligand   Reducing Agent plus1->Azide_Tag Protein_Azide Protein-Azide plus2 + Protein_Azide->plus2 Strained_Alkyne_Tag Strained Alkyne-Tag (e.g., DBCO) Triazole_Product_SPAAC Protein-Triazole-Tag Strained_Alkyne_Tag->Triazole_Product_SPAAC   No Catalyst   (Strain-Driven) plus2->Strained_Alkyne_Tag

Caption: Comparison of CuAAC and SPAAC chemical ligation reactions.

Detailed Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is optimized for labeling an alkyne-modified proteome (from HPG labeling) with an azide-functionalized detection tag (e.g., Azide-Fluorophore).

A. Materials & Reagent Preparation

  • Protein Lysate: 1-5 mg/mL in a compatible buffer (e.g., 1% SDS in Tris-HCl).[7]

  • Detection Reagent: 1 mM Azide-Fluorophore in DMSO.

  • CuSO₄ Solution: 20 mM Copper(II) Sulfate in dH₂O.[20]

  • Ligand Solution: 100 mM THPTA in dH₂O.[11][20]

  • Reducing Agent: 300 mM Sodium Ascorbate in dH₂O. Prepare fresh immediately before use. [11][20]

  • Buffers: 1X PBS (pH 7.4).

B. Step-by-Step Labeling Protocol

This protocol is for a final reaction volume of 200 µL. Adjust volumes proportionally for different scales.

  • Prepare Lysate Mix: In a 1.5 mL microfuge tube, combine:

    • 50 µL of protein lysate (containing 50-250 µg of protein).[20]

    • 100 µL of 1X PBS.[20]

    • 4 µL of 1 mM Azide-Fluorophore detection reagent (final concentration: 20 µM).[20]

    • Vortex briefly to mix.

  • Add Catalyst Components: Add reagents in the following order, vortexing briefly after each addition. This order is critical for proper complex formation.[24]

    • Add 10 µL of 100 mM THPTA solution.[11][20]

    • Add 10 µL of 20 mM CuSO₄ solution.[11][20]

  • Initiate the Reaction:

    • Add 10 µL of freshly prepared 300 mM Sodium Ascorbate solution.[11][20]

    • Vortex immediately. The solution will initiate the click reaction.

  • Incubation:

    • Protect the reaction from light (if using a fluorescent tag).

    • Incubate at room temperature for 30-60 minutes.[20][25] Longer incubation times may improve labeling efficiency.[20]

  • Protein Precipitation (Cleanup):

    • Add 600 µL of ice-cold methanol to the 200 µL reaction mixture. Vortex.[20]

    • Add 150 µL of chloroform. Vortex.[20]

    • Add 400 µL of dH₂O. Vortex vigorously.[20]

    • Centrifuge for 5 minutes at >13,000 x g. A protein disk will form at the interface.[20]

    • Carefully remove the upper aqueous layer.[20]

    • Add 450 µL of methanol to wash the protein pellet. Vortex.[20]

    • Centrifuge for 5 minutes at >13,000 x g to pellet the protein.[20]

    • Carefully discard the supernatant. Repeat the methanol wash one more time.[20]

    • Air-dry the protein pellet for at least 15 minutes.[20][26] The sample is now ready for resuspension in loading buffer for SDS-PAGE or for downstream mass spectrometry preparation.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for labeling an azide-modified proteome (from AHA labeling) with a strained alkyne tag (e.g., DBCO-Fluorophore).

A. Materials & Reagent Preparation

  • Protein Lysate: 1-5 mg/mL in a copper-free buffer (e.g., RIPA or PBS with protease inhibitors).

  • Detection Reagent: 1-2 mM DBCO-Fluorophore in DMSO.

  • Buffers: 1X PBS (pH 7.4).

B. Step-by-Step Labeling Protocol

  • Prepare Lysate Mix: In a 1.5 mL microfuge tube, combine:

    • 50 µL of protein lysate (containing 50-250 µg of protein).

    • Sufficient 1X PBS to bring the volume to ~95 µL.

  • Initiate the Reaction:

    • Add 2.5-5 µL of 1-2 mM DBCO-Fluorophore (final concentration: 25-50 µM).

    • Vortex gently to mix.

  • Incubation:

    • Protect the reaction from light.

    • Incubate at room temperature for 4-12 hours.[21] The reaction can also be performed at 4°C for 12-24 hours to minimize potential protein degradation.

  • Cleanup and Analysis:

    • The labeled lysate can often be directly prepared for SDS-PAGE by adding loading buffer.

    • For applications requiring removal of excess probe (like mass spectrometry), perform the methanol/chloroform precipitation as described in Protocol 1, Step 5 .

Troubleshooting & Expert Insights

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Labeling Signal CuAAC: Inactive reducing agent; Oxidized Cu(I).Always use freshly prepared sodium ascorbate.[20] Ensure proper ligand-to-copper ratio (at least 1:1, often higher for TBTA) to protect the Cu(I).[14]
SPAAC: Insufficient incubation time.Increase incubation time to 12 or even 24 hours, especially if performing the reaction at 4°C.[21]
General: Inefficient metabolic labeling; Low protein concentration.Confirm metabolic labeling efficiency via a positive control. Ensure protein concentration is >1 mg/mL.[20]
High Background / Non-specific Bands CuAAC: Insufficient ligand; High concentration of detection reagent.Increase the ligand-to-copper ratio. Titrate down the concentration of the azide/alkyne tag (e.g., from 40 µM down to 2 µM).[20][26]
SPAAC: Thiol-yne side reactions with cysteine residues.[19]Consider pre-treating the lysate with a mild alkylating agent like N-ethylmaleimide (NEM) if cysteine reactivity is suspected, though this may affect some proteins.
General: Contamination; Non-specific binding of the detection reagent.Ensure thorough protein precipitation and washing steps to remove all unbound probe.[20] Run a control reaction on a lysate from unlabeled cells to assess probe-specific background.[24]
Protein Precipitation/Aggregation during Reaction CuAAC: High copper concentration or insufficient chelation.Use a water-soluble ligand like THPTA.[15] Ensure the final copper concentration does not exceed recommended levels (typically 1 mM).[27]
General: Buffer incompatibility (e.g., Tris buffer can inhibit CuAAC).[27]Use compatible buffers like phosphate or HEPES for the click reaction step.[27] If starting with an incompatible lysis buffer, consider a buffer exchange or dilution.

References

  • Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, PubMed Central, NIH. [Link]

  • Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis. Bio-protocol, PubMed Central, NIH. [Link]

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, PubMed Central. [Link]

  • Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation. Proteome Science, PubMed. [Link]

  • Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Amino Acids, PubMed Central, NIH. [Link]

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, PubMed Central, NIH. [Link]

  • BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes. Springer Nature Experiments. [Link]

  • Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in Physiology. [Link]

  • Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments. [Link]

  • Click Chemistry in Proteomic Investigations. Biochemistry, PubMed Central, NIH. [Link]

  • New Product - THPTA - A Water Soluble Click Ligand. Glen Research. [Link]

  • Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila. Bio-protocol, PubMed Central, NIH. [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry. [Link]

  • Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. Molecules, MDPI. [Link]

  • Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society, ACS Publications. [Link]

  • How do I check whether the click reaction work? ResearchGate. [Link]

  • Why am I seeing non specific labelling of protein in lysate by biotin azide? ResearchGate. [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. International Journal of Molecular Sciences, PubMed Central, NIH. [Link]

Sources

Application Note: Synthesis of Versatile Fluorescent Probes Using 7-Octyn-1-amine as a Clickable Linker

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis of custom fluorescent probes utilizing 7-Octyn-1-amine as a key bifunctional linker. We detail a robust two-stage methodology: first, the covalent attachment of this compound to an amine-reactive fluorophore, creating an alkyne-modified fluorescent tag. Second, the subsequent conjugation of this tag to an azide-functionalized molecule of interest via the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to create bespoke fluorescent tools for a wide array of applications, from cellular imaging to high-throughput screening. Detailed, field-proven protocols, causality-based explanations, and troubleshooting insights are provided to ensure reproducible success.

Introduction: The Power of Click Chemistry in Probe Development

The ability to selectively tag biomolecules with fluorescent reporters has revolutionized our understanding of biological systems.[1] this compound serves as an invaluable building block in this endeavor. Its structure is elegantly simple: a terminal alkyne provides a reactive handle for "click" chemistry, while a primary amine allows for straightforward coupling to a vast repertoire of commercially available amine-reactive fluorescent dyes.[2][3]

The premier example of a click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms the cornerstone of the protocols described herein.[4][5] This reaction is characterized by its remarkable efficiency, high selectivity, and mild, biocompatible reaction conditions.[4][5] The azide and alkyne groups are bioorthogonal, meaning they are absent in native biological systems and react exclusively with each other, preventing unwanted side reactions.[4][5][6] This specificity allows for the precise and stable covalent labeling of target molecules, forming a stable triazole linkage.

This application note will guide you through the synthesis of a versatile, clickable fluorescent probe in two main stages, as illustrated below.

G cluster_0 Stage 1: Synthesis of Alkyne-Modified Fluorophore cluster_1 Stage 2: CuAAC 'Click' Conjugation 7_Octyn_1_amine This compound Alkyne_Dye Alkyne-Modified Fluorophore 7_Octyn_1_amine->Alkyne_Dye Amide Bond Formation NHS_Dye Amine-Reactive Dye (e.g., NHS-Ester) NHS_Dye->Alkyne_Dye Azide_Molecule Azide-Functionalized Molecule of Interest Final_Probe Final Fluorescent Probe Alkyne_Dye->Final_Probe Triazole Ring Formation Azide_Molecule->Final_Probe CuAAC_Mechanism cluster_0 Catalyst Generation & Activation cluster_1 Cycloaddition CuII Cu(II)SO₄ CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuAcetylide Copper-Acetylide Intermediate CuI->CuAcetylide AlkyneDye Alkyne-Dye AlkyneDye->CuAcetylide Triazole Stable Triazole Product CuAcetylide->Triazole [3+2] Cycloaddition Azide Azide-Molecule Azide->Triazole

Sources

Troubleshooting & Optimization

Technical FAQs: Navigating the Reactivity of 7-Octyn-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An essential yet challenging bifunctional molecule, 7-Octyn-1-amine, serves as a critical linker in bioconjugation, drug development, and materials science. Its structure, featuring both a terminal alkyne and a primary amine, offers versatile reactivity. However, this same dual functionality is the primary source of experimental complexity, leading to a variety of potential side reactions that can compromise yield, purity, and the integrity of the final product.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and preventing these common side reactions. As Senior Application Scientists, we move beyond simple protocols to explain the chemical principles behind these challenges, empowering you to design more robust and successful experiments.

This section addresses the most common questions and issues encountered when working with this compound.

Q1: My copper-catalyzed click reaction (CuAAC) with this compound is giving a major byproduct I can't identify, and my yield of the desired triazole is low. What's happening?

Answer: The most probable cause is the oxidative homocoupling of the terminal alkyne, a side reaction known as Glaser or Glaser-Hay coupling.[1][2][3] In the presence of a copper(I) catalyst and an oxidant (typically atmospheric oxygen), this compound can react with itself to form a symmetrical 1,3-diyne, significantly consuming your starting material.[4][5]

Mechanism of Unwanted Glaser Coupling:

  • Copper-Acetylide Formation: The terminal alkyne of this compound coordinates with the Cu(I) catalyst and is deprotonated to form a copper acetylide intermediate.[2]

  • Oxidation: The active Cu(I) species is oxidized to Cu(II) by dissolved oxygen in the solvent.

  • Dimerization: The copper acetylide complex then undergoes oxidative coupling to form the 1,3-diyne byproduct, regenerating a reduced form of copper that can re-enter the catalytic cycle.[2]

Glaser_Coupling

Troubleshooting & Prevention Protocol:

StrategyPrincipleKey Experimental Steps
Degas Solvents Remove dissolved oxygen, the primary oxidant for homocoupling.Sparge solvents (e.g., water, THF, DMSO) with an inert gas like argon or nitrogen for 15-30 minutes before adding reagents. Maintain the reaction under an inert atmosphere.
Use a Cu(I) Stabilizing Ligand Ligands like THPTA or TBTA protect the Cu(I) catalyst from oxidation and improve the efficiency of the desired click reaction.Add 1-5 equivalents of the ligand relative to the copper catalyst to the reaction mixture before adding the catalyst itself.
Employ a Reducing Agent An excess of a reducing agent, such as sodium ascorbate, maintains the copper in its active Cu(I) oxidation state, suppressing the Cu(II)-mediated side reactions.[4]Use a 5-10 fold excess of sodium ascorbate relative to the copper catalyst. Prepare the ascorbate solution fresh.
Switch to Copper-Free Click Chemistry If permissible for the experimental goals, avoid copper entirely by using a strain-promoted alkyne-azide cycloaddition (SPAAC).This requires synthesizing or purchasing a strained alkyne derivative (e.g., DBCO, BCN) instead of using this compound.
Q2: I'm trying to perform a substitution reaction on an alkyl halide, but I'm getting a complex mixture of secondary, tertiary, and even quaternary ammonium salts. How do I achieve selective mono-alkylation?

Answer: This is a classic problem with primary amines. The initial N-alkylation product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to rapid subsequent alkylations.[6][7] Direct alkylation is notoriously difficult to control and rarely stops cleanly at the desired stage.[6]

Overalkylation

Troubleshooting & Prevention Protocol:

The most robust solution is to use a protecting group strategy . By temporarily converting the amine into a less reactive functional group (like an amide or carbamate), you can perform other desired reactions and then deprotect the amine at the end of the synthesis.

Recommended Protocol: Boc Protection of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) dissolved in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting Boc-protected amine by flash column chromatography.

The resulting tert-butyl (7-octyn-1-yl)carbamate is now stable to many reaction conditions. The alkyne can be manipulated, and the Boc group can be easily removed later with a strong acid like trifluoroacetic acid (TFA) in DCM.[8][9]

Q3: My reaction partner contains an α,β-unsaturated ketone. Instead of my intended alkyne reaction, I'm observing an undesired addition. What is this side reaction?

Answer: The primary amine of this compound is acting as a potent nucleophile in a Michael addition (or conjugate addition) to your α,β-unsaturated system.[10][11] The amine's lone pair will preferentially attack the β-carbon of the unsaturated ketone, which is an electrophilic "soft" center.[12] This reaction is often fast and occurs under mild conditions, outcompeting many other transformations.[13]

Prevention Strategies:

RankStrategyRationale
1 (Most Robust) Amine Protection As detailed in Q2, protecting the amine (e.g., with a Boc group) completely prevents its nucleophilicity, allowing you to perform the desired alkyne chemistry without interference. This is the recommended industrial and academic standard.[9]
2 (Situational) pH Control In some aqueous systems, lowering the pH to protonate the amine (forming R-NH₃⁺) can significantly reduce its nucleophilicity. However, this is not universally applicable and can interfere with other pH-sensitive reagents (e.g., causing catalyst degradation).
3 (Least Reliable) Stoichiometry Control Using a large excess of the amine can sometimes favor the mono-adduct in a Michael addition, but it does not prevent the reaction from occurring and is not a viable strategy when you want to avoid the addition altogether.[14]

General Handling and Storage FAQ

Q4: How should I properly store this compound to ensure its stability? A: this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated (2-8 °C). Amines are susceptible to oxidation and can absorb atmospheric CO₂ to form carbamates.[15] Proper storage minimizes degradation and prevents the accumulation of impurities that could interfere with sensitive downstream reactions.

Q5: Are there any solvent incompatibilities I should be aware of? A: Yes. Avoid using solvents containing electrophilic functional groups. For example, primary amines can react with aldehydes and ketones (like acetone) to form imines.[16][17] While often slow without a catalyst, this can be a source of trace impurities over time or during heating. Stick to high-purity, inert solvents like THF, DCM, DMF, and DMSO.

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2018). How to prevent second addition of Acrylate Compound to Primary Amines? Retrieved from [Link]

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  • Wikipedia. (n.d.). Michael addition. Retrieved from [Link]

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  • Semantic Scholar. (n.d.). Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. Retrieved from [Link]

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  • Lumen Learning. (n.d.). 23.2. Preparation of Amines | Organic Chemistry II. Retrieved from [Link]

  • Michigan State University. (n.d.). Alkyne Reactivity. Retrieved from [Link]

  • Wikipedia. (n.d.). Glaser coupling. Retrieved from [Link]

  • StudySmarter. (2023). Alkyne Synthesis: Meaning, Reaction, Examples. Retrieved from [Link]

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  • Britannica. (2025). Amine - Reactions, Synthesis, Properties. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]

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  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

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Introduction: The Bifunctional Challenge of 7-Octyn-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to resolving common challenges in the purification of 7-Octyn-1-amine and its derivatives, designed for chemists and drug development professionals. This technical support center provides practical, field-tested solutions and detailed protocols to streamline your purification workflows.

This compound is a valuable bifunctional building block, featuring a terminal alkyne for coupling reactions (e.g., Sonogashira, click chemistry) and a primary amine for nucleophilic additions, amide bond formation, and reductive aminations.[1][2][3] This duality, however, presents unique purification challenges. The basic primary amine often interacts strongly with standard silica gel, leading to poor chromatographic resolution, while the molecule's overall properties can make crystallization difficult. This guide addresses the most common issues encountered during the workup and purification of reaction products derived from this compound.

Section 1: Troubleshooting & FAQs

This section is formatted to directly address the common questions and problems that arise during the purification of this compound reaction products.

Chromatography Issues

Q1: My amine product is streaking badly or not eluting from my silica gel column. What's happening and how do I fix it?

A1: This is the most common issue when purifying amines on standard silica gel. The problem stems from an acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[4][5][6] This strong interaction leads to significant band broadening (streaking) and, in some cases, irreversible adsorption.

Solutions:

  • Mobile Phase Modification: The simplest solution is to add a small amount of a competing base to your eluent to neutralize the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.5-2% TEA to your solvent system (e.g., Ethyl Acetate/Hexane with 1% TEA). This is highly effective but requires removal from your final product, typically by co-evaporation with a low-boiling solvent.

    • Ammonia: For more polar solvent systems (e.g., Dichloromethane/Methanol), using a 7N solution of ammonia in methanol as your polar modifier (e.g., 1-10% NH₃/MeOH in DCM) can significantly improve peak shape.[4]

  • Use an Alternative Stationary Phase: If modifying the mobile phase is insufficient or undesirable, changing the stationary phase is a robust alternative.

    • Amine-Functionalized Silica (NH₂): These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that repels basic compounds, minimizing the problematic acid-base interaction.[4][6][7] This often allows for the use of simpler, non-basic solvent systems like Hexane/Ethyl Acetate.

    • Basic Alumina: Alumina is another option, though its chromatographic properties can be less predictable than silica. It is suitable for separating basic compounds from less polar impurities.

    • Reversed-Phase (C18): For polar amine derivatives, reversed-phase flash chromatography using water/acetonitrile or water/methanol gradients can be very effective.[5][8] Adding a modifier like 0.1% TEA or formic acid to the mobile phase can improve peak shape by ensuring the amine is in a consistent protonation state.

Q2: I'm trying to separate my desired primary amine product from an over-alkylated secondary amine byproduct. They are co-eluting. What should I do?

A2: Separating primary and secondary amines of similar polarity is a significant challenge. While careful optimization of flash chromatography on an amine-functionalized column might work, chemical separation methods are often more effective.

Solutions:

  • Schiff Base Formation: You can selectively react the primary amine with an immobilized aldehyde resin. The primary amine forms a Schiff base and is captured on the resin, while the secondary amine byproduct can be washed away. The primary amine is then released by hydrolysis with a mild acid.[9]

  • Hinsberg Separation: This classic method involves reacting the amine mixture with an aromatic sulfonyl chloride (like p-toluenesulfonyl chloride).[10]

    • The primary amine forms a sulfonamide that is soluble in aqueous base (due to the acidic N-H proton).

    • The secondary amine forms a sulfonamide that is not soluble in aqueous base (no acidic N-H proton).

    • The tertiary amine (if present) does not react. This difference in solubility allows for separation by extraction, after which the primary amine can be recovered by hydrolysis of the sulfonamide.

Extraction & Workup Issues

Q3: How can I use a liquid-liquid extraction to remove neutral, non-basic impurities from my amine product?

A3: Acid-base extraction is a powerful and scalable technique for purifying amines. It leverages the ability to change the amine's solubility by protonating or deprotonating it.[11][12]

Workflow:

  • Dissolve: Dissolve your crude reaction mixture in an organic solvent like diethyl ether or ethyl acetate.

  • Acidify & Extract: Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic amine will be protonated to form an ammonium salt (R-NH₃⁺Cl⁻), which is water-soluble and will move into the aqueous layer. Neutral organic impurities will remain in the organic layer.

  • Separate Layers: Separate the two layers. Discard the organic layer containing the impurities.

  • Basify & Re-extract: Add a base (e.g., 2M NaOH or saturated NaHCO₃) to the aqueous layer until it is basic (pH > 10). This deprotonates the ammonium salt, regenerating the neutral amine (R-NH₂), which will become insoluble in water.

  • Isolate: Extract the aqueous layer again with fresh organic solvent. The purified amine will now move back into the organic layer.

  • Dry & Concentrate: Dry the organic layer over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified amine.[13]

Section 2: Detailed Purification Protocols

Protocol 1: Optimized Flash Chromatography on Amine-Functionalized Silica

This protocol is ideal for separating this compound derivatives from impurities of similar polarity when extraction is insufficient.

Methodology:

  • Column Selection: Choose a pre-packed amine-functionalized (NH₂) silica column.

  • Method Development (TLC): Use amine-functionalized TLC plates to develop your solvent system. A good starting point is a gradient of ethyl acetate (EtOAc) in hexanes. Aim for an Rf value of 0.2-0.4 for your target compound for optimal separation.[4]

  • Sample Loading:

    • Liquid Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene) in which it is highly soluble.

    • Solid Loading: If the sample has poor solubility, pre-adsorb it onto a small amount of silica gel or celite. Dry it completely under vacuum and load the powder onto a solid load cartridge.

  • Chromatography Execution:

    • Equilibrate the column with your starting solvent mixture (e.g., 100% Hexane or 5% EtOAc/Hexane).

    • Load the sample.

    • Run a linear gradient based on your TLC analysis (e.g., 5% to 60% EtOAc in Hexane over 15-20 column volumes).

  • Fraction Analysis: Analyze collected fractions by TLC, staining with a suitable agent like potassium permanganate (for the alkyne) or ninhydrin (for primary/secondary amines), to identify and combine the pure product fractions.

Protocol 2: Purification via Hydrochloride Salt Formation & Recrystallization

This is an excellent method for purifying solid amines or converting amine oils into handleable, crystalline solids, which significantly enhances purity.[14][15]

Methodology:

  • Dissolution: Dissolve the crude amine product in a suitable, dry organic solvent like diethyl ether, ethyl acetate, or 2-propanol.

  • Salt Formation: Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or a calculated amount of acetyl chloride) dropwise while stirring. The hydrochloride salt will typically precipitate as a white solid.[16] Monitor the pH with moist litmus paper to avoid adding a large excess of acid.

  • Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether to remove soluble impurities.

  • Recrystallization:

    • Choose a suitable solvent system for recrystallization. Common choices include ethanol, methanol/diethyl ether, or isopropanol/hexane. The goal is to find a system where the salt is soluble when hot but sparingly soluble when cold.

    • Dissolve the crude salt in the minimum amount of boiling solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Final Isolation: Collect the pure crystalline salt by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • (Optional) Free-Basing: To recover the free amine, dissolve the pure salt in water, add a base (e.g., NaOH) until pH > 10, and extract with an organic solvent as described in the acid-base extraction protocol.[13]

Section 3: Method Selection Guide

Choosing the right purification strategy is critical for success. The following table and decision tree provide guidance based on common experimental scenarios.

Table 1: Comparison of Purification Methods
MethodProsConsBest For...
Acid-Base Extraction Scalable, inexpensive, removes neutral/acidic impurities effectively.Does not separate amines from other basic impurities; can form emulsions.First-pass purification of large-scale reactions to remove non-basic byproducts.[11]
Flash Chromatography (Amine-Silica) Excellent resolution for similarly functionalized compounds; avoids acidic conditions.More expensive; requires solvent removal from many fractions.Separating primary from secondary amines or other closely-related byproducts.[6][7]
Distillation (Vacuum) Excellent for removing non-volatile impurities (salts, catalysts).Product must be thermally stable; not effective for separating compounds with close boiling points.Purifying thermally stable, liquid amine products from solid or high-boiling impurities.[17][18]
Salt Recrystallization Can yield very high purity material; product is often more stable and easier to handle as a salt.Requires the product to form a stable, crystalline salt; some material loss is inevitable.Final purification step for solid amines or for converting oils into crystalline solids.[14][19]
Diagram 1: Purification Strategy Decision Tree

This diagram guides the user to the most appropriate purification workflow based on the initial state of their crude product.

Purification_Decision_Tree start Crude Reaction Product (Containing this compound derivative) is_solid Is the crude product a solid? start->is_solid extraction Perform Acid-Base Extraction is_solid->extraction No (Oil/Liquid) recrystallize Recrystallize Free Base or Convert to Salt and Recrystallize is_solid->recrystallize Yes check_purity1 Check Purity (TLC, NMR) extraction->check_purity1 distillation_check Is product thermally stable & liquid? extraction->distillation_check Alternative for non-volatile impurities is_pure1 Is it pure? check_purity1->is_pure1 chromatography Flash Chromatography (Amine-functionalized or Reversed-Phase) is_pure1->chromatography No final_product Pure Product is_pure1->final_product Yes check_purity2 Check Purity recrystallize->check_purity2 chromatography->check_purity2 is_pure2 Is it pure? check_purity2->is_pure2 is_pure2->chromatography No, needs more purification is_pure2->final_product Yes distillation_check->chromatography No distill Vacuum Distillation distillation_check->distill Yes distill->check_purity2

Caption: Decision tree for selecting a purification method.

References

  • Teledyne ISCO. (2012).
  • Singh, R. K., et al. (2012). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. [Link]

  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. [Link]

  • Zarei, A. R., et al. (2012). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Analytical Methods in Chemistry. [Link]

  • Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier.
  • Le, T. N., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Illustration of standard primary amine purification strategies. [Link]

  • Biotage. (2023).
  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
  • Biotage. (2023). When should I use an amine-bonded silica for flash chromatography?. [Link]

  • Jagt, R. B. C., et al. (2021). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Angewandte Chemie. [Link]

  • Chemistry Universe. (2021). Amines-Part 11-Chemical Properties 5-Separation of Amines. [Link]

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  • Tomlinson, N. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • Chen, Y., et al. (2020). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society. [Link]

  • Reddit. (2024). Amine workup. [Link]

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  • Google Patents. (1969).
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Technical Support Center: Troubleshooting Low Yield in 7-Octyn-1-amine Conjugations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting conjugation reactions involving 7-Octyn-1-amine. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. This compound is a bifunctional linker, featuring a terminal alkyne for click chemistry and a primary amine for traditional amide bond formation, among other reactions. The key to successful conjugation lies in understanding which functional group you are targeting and the specific challenges associated with that chemistry.

This guide is structured to first help you diagnose the general area of failure before diving into specific troubleshooting for each reactive handle.

Part 1: Initial Diagnosis & Workflow

Low conjugation yield is a frequent issue that can typically be traced back to one of four key areas: Reagent Quality, Reaction Conditions, Competing Side Reactions, or Purification & Analysis. Before troubleshooting a specific reaction, it's crucial to follow a logical diagnostic workflow.

Diagram: General Troubleshooting Workflow

Troubleshooting_Workflow start Low Conjugation Yield Observed reagent_qc Step 1: Verify Reagent Quality - this compound - Azide / Activated Acid - Catalyst / Coupling Reagents - Solvents start->reagent_qc Begin Here reaction_cond Step 2: Review Reaction Conditions - Stoichiometry - pH & Buffers - Temperature & Time - Atmosphere (O2 exclusion?) reagent_qc->reaction_cond Reagents OK side_reactions Step 3: Investigate Side Reactions - Alkyne Homocoupling? - NHS-Ester Hydrolysis? - Competing Nucleophiles? reaction_cond->side_reactions Conditions Correct purification Step 4: Assess Purification & Analysis - Product lost during workup? - Incorrect analytical method? - Product instability? side_reactions->purification No obvious side products solution Problem Resolved purification->solution Analysis Confirms Product

Caption: A logical workflow for troubleshooting low conjugation yield.

Part 2: Troubleshooting the Alkyne Handle (CuAAC Reactions)

The terminal alkyne of this compound is most commonly used in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry".[1][2] This reaction is known for its high efficiency and specificity, but failures often stem from issues with the copper catalyst.[3][4]

Frequently Asked Questions (FAQs) - CuAAC

Q1: My CuAAC reaction has failed completely. I mixed my this compound, azide partner, and a CuSO₄/Sodium Ascorbate solution. What went wrong?

The most likely culprit is the copper catalyst. The active catalytic species in CuAAC is Copper(I), not Copper(II).[4] While you added a Copper(II) salt (CuSO₄), its reduction to Cu(I) by sodium ascorbate is not always instantaneous or complete, especially if oxygen is present.

  • Causality - The Role of Cu(I) and Oxygen: Cu(I) is readily oxidized to the inactive Cu(II) state by dissolved oxygen in your reaction medium.[5] If this happens faster than your cycloaddition, the reaction will stall. Sodium ascorbate is used to reduce Cu(II) to Cu(I) in situ, but it can be consumed in the process of scavenging oxygen, leading to the generation of reactive oxygen species that can damage sensitive biomolecules.[6][7]

  • Troubleshooting & Optimization:

    • Deoxygenate Your Solvents: Before starting, thoroughly sparge all your aqueous buffers and solvents with an inert gas like argon or nitrogen for 15-30 minutes.

    • Use a Cu(I)-Stabilizing Ligand: Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are crucial. They accelerate the reaction and protect the Cu(I) ion from oxidation and disproportionation, dramatically improving yields.[7][8] Use the ligand in a 1:1 to 5:1 ratio with your copper source.[7]

    • Use a Fresh Reducing Agent: Prepare your sodium ascorbate solution immediately before use.

Q2: I'm seeing a significant side product that I suspect is a dimer of my this compound. How can I prevent this?

You are likely observing alkyne homocoupling (e.g., Glaser coupling).[3][9] This occurs when two terminal alkyne molecules react with each other in the presence of a copper catalyst and an oxidant (like oxygen), forming a diacetylene.

  • Causality - Alkyne Homocoupling: This side reaction is a common problem in CuAAC chemistry and directly competes with your desired azide-alkyne cycloaddition, consuming your starting material.[3][9] Its presence is a strong indicator of suboptimal catalytic conditions, often involving excess oxygen.

  • Troubleshooting & Optimization:

    • Strict Oxygen Exclusion: As with preventing catalyst deactivation, deoxygenating your reaction mixture is the most effective way to minimize homocoupling.

    • Add Ligand First: Premixing the copper catalyst with a stabilizing ligand before adding it to the reaction can help favor the formation of the copper-acetylide intermediate required for the click reaction over the homocoupling pathway.

    • Control Stoichiometry: Ensure you are not using a vast excess of the alkyne-containing reagent relative to the azide.

Table 1: Recommended Starting Conditions for a Robust CuAAC Reaction

ComponentRecommended Concentration / RatioRationale
Alkyne Substrate 1.0 equivalentThe limiting reagent.
Azide Substrate 1.2 - 3.0 equivalentsUsing a slight excess of the non-limiting partner can drive the reaction to completion.
CuSO₄ 0.1 - 0.2 equivalents (10-20 mol%)Catalytic amount. Higher loadings may be needed for difficult substrates.
Cu(I) Ligand (THPTA) 0.5 - 1.0 equivalent (5:1 ratio to Cu)Protects Cu(I) from oxidation and accelerates the reaction.[7]
Sodium Ascorbate 1.0 - 2.0 equivalents (10:1 ratio to Cu)Freshly prepared. Reduces Cu(II) to Cu(I) and scavenges residual oxygen.[6]
Solvent Deoxygenated aqueous buffer (e.g., PBS, pH 7.4) / t-BuOH mixtureThe reaction is often accelerated in water.[1]
Temperature Room TemperatureThe reaction is highly exothermic and typically proceeds rapidly at ambient temperatures.[1]

Diagram: Simplified CuAAC Catalytic Cycle

CuAAC_Cycle cluster_cycle Catalytic Cycle cluster_redox Redox Maintenance Cu_I Cu(I)-Ligand Cu_Acetylide Cu-Acetylide Cu_I->Cu_Acetylide + Alkyne Cu_II Cu(II) (Inactive) Cu_I->Cu_II Oxidation (O2) Alkyne R1-C≡CH (this compound) Alkyne->Cu_I Azide R2-N3 Azide->Cu_Acetylide Product Triazole Product Intermediate Copper-Triazolide Intermediate Cu_Acetylide->Intermediate + Azide Intermediate->Cu_I + H+ Intermediate->Product Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_II

Caption: The Cu(I) catalytic cycle for azide-alkyne cycloaddition.

Part 3: Troubleshooting the Amine Handle (Amide Bond Formation)

The primary amine of this compound is a versatile nucleophile, commonly used for forming stable amide bonds with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters. Failures here are almost always related to pH, buffer choice, or reagent stability.[10][11][12]

Frequently Asked Questions (FAQs) - Amine Reactions

Q3: I am trying to conjugate my this compound to an NHS-ester modified protein in PBS buffer at pH 7.4, but the yield is very low. What's the issue?

While pH 7.4 is physiological, it may not be optimal for this reaction. The key is the nucleophilicity of the amine, which is dependent on its protonation state.

  • Causality - pH and Nucleophilicity: A primary amine is only nucleophilic when it is in its free base form (-NH₂), not its protonated ammonium form (-NH₃⁺).[10] The pKa of a primary alkyl amine is typically around 10.6.[13] At pH 7.4, a significant portion of your this compound will be protonated and non-reactive. Furthermore, the NHS ester itself is susceptible to hydrolysis, which becomes more rapid at higher pH.[14] The reaction is a competition between aminolysis (the desired reaction) and hydrolysis (a side reaction).

  • Troubleshooting & Optimization:

    • Increase Reaction pH: The optimal pH for NHS ester reactions is a balance between maximizing the concentration of the deprotonated amine and minimizing ester hydrolysis. A pH range of 8.0-8.5 is generally recommended.

    • Use Amine-Free Buffers: Your choice of PBS is good. Critically, you must avoid buffers containing primary amines, such as Tris or glycine. These buffers will act as competing nucleophiles and react with your NHS ester, quenching the reaction.[11]

    • Check NHS Ester Quality: NHS esters are highly sensitive to moisture.[11][12] Ensure you are using a fresh, anhydrous grade reagent. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Dissolve it in a dry organic solvent like DMSO or DMF immediately before adding it to the reaction.[11]

Q4: Can I use EDC/NHS to couple a carboxylic acid directly to this compound?

Yes, this is a standard method for forming an amide bond. However, it introduces more complexity than a pre-activated NHS ester.

  • Causality - Two-Step pH Optimum: The EDC/NHS coupling process has two distinct pH optima. The activation of the carboxylic acid by EDC is most efficient in a slightly acidic buffer (pH 4.7-6.0).[10][12] However, the subsequent reaction of the activated NHS ester with the amine is most efficient at a slightly basic pH (7.2-8.5).[10][12] Performing this as a one-pot reaction at a compromise pH can lead to low efficiency.

  • Troubleshooting & Optimization:

    • Perform a Two-Step, Two-Buffer Procedure: First, activate your carboxylic acid with EDC and Sulfo-NHS in an appropriate buffer like MES at pH 5.0-6.0.[12]

    • Buffer Exchange or pH Adjustment: After activation (typically 15-30 minutes), either purify the activated molecule via a desalting column or carefully raise the pH of the reaction mixture to 7.5-8.5 before adding your this compound.[10]

Table 2: Recommended Buffers for Amine Conjugation Reactions

Buffer SystemRecommended pH RangeCompatible with NHS Esters?Comments
Phosphate (PBS) 7.0 - 8.0YesCommonly used, good buffering capacity.[12]
Borate 8.0 - 9.0YesExcellent choice for NHS reactions requiring a more basic pH.[12][15]
HEPES 7.0 - 8.0YesGood alternative to phosphate buffers.
Carbonate/Bicarbonate 8.0 - 9.5YesEffective for maintaining a basic pH.
Tris (TBS) 7.5 - 8.5NO Contains a primary amine that will compete in the reaction.[11]
Glycine 9.0 - 10.0NO Contains a primary amine; often used to quench NHS reactions.

Part 4: Experimental Protocols

Protocol 1: Quality Control Test for CuAAC Reagents using a Fluorogenic Azide

This protocol allows you to test the efficiency of your catalyst system and this compound before committing expensive or sensitive biomolecules. It uses a fluorogenic azide that shows a significant increase in fluorescence upon successful triazole formation.[6][7]

Materials:

  • This compound

  • A fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • THPTA ligand solution (e.g., 50 mM in water)

  • Sodium Ascorbate solution (e.g., 100 mM in deoxygenated water, prepared fresh)

  • Deoxygenated reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.0)

  • Fluorometer

Procedure:

  • Prepare Alkyne Solution: In a microcentrifuge tube, prepare a solution that is 500-600 µM in this compound using the deoxygenated reaction buffer.

  • Prepare Azide Solution: In a separate tube, prepare a solution of the fluorogenic azide at a final concentration of 100 µM.

  • Prepare Catalyst Premix: In a third tube, mix your CuSO₄ and THPTA ligand solutions. For example, mix 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA. This maintains a 5:1 ligand-to-copper ratio.[7]

  • Initiate Reaction: Combine the alkyne, azide, and catalyst premix. The final volume should be brought up with buffer.

  • Measure Baseline: Take an initial fluorescence reading at the appropriate excitation/emission wavelengths for your chosen fluorogenic azide.

  • Add Reductant: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the reaction.[7]

  • Monitor Progress: Measure the fluorescence intensity over time (e.g., every 5 minutes for 1 hour). A successful reaction will show a rapid and significant increase in fluorescence.

Protocol 2: Quality Control Test for Amine Reactivity using TNBSA Assay

This protocol uses 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) to quantify the number of available primary amines on your this compound, confirming its integrity and concentration.

Materials:

  • This compound solution

  • TNBSA solution (e.g., 5% w/v)

  • Bicarbonate buffer (0.1 M, pH 8.5)

  • Known concentration amine standard (e.g., glycine) for standard curve

  • 96-well microplate

  • Plate reader (absorbance at ~335-420 nm)

Procedure:

  • Prepare Standard Curve: Create a series of dilutions of your amine standard (e.g., glycine) in bicarbonate buffer, ranging from 0 to 100 µM.

  • Prepare Sample: Dilute your this compound solution in the bicarbonate buffer to a concentration that is expected to fall within the range of your standard curve.

  • Plate Loading: Add 100 µL of each standard and your diluted sample to separate wells of the 96-well plate. Include a buffer-only blank.

  • Add TNBSA: Add a small volume of the TNBSA solution (e.g., 5 µL of a diluted stock) to each well. Mix gently.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Read Absorbance: Measure the absorbance of each well at the appropriate wavelength (typically 335 nm, but can be read up to 420 nm).

  • Calculation: Plot the absorbance of the standards versus their known concentration to create a standard curve. Use the equation of the line from the standard curve to determine the concentration of reactive primary amines in your this compound sample.[11]

References

  • Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. SciSpace by Typeset. [Link]

  • New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. ACS Omega. [Link]

  • High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society. [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC - PubMed Central. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • A Recent Concept of Importance: Click Chemistry. IntechOpen. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Jena Bioscience. [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH. [Link]

  • High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. PubMed. [Link]

  • Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media. ACS Omega. [Link]

  • Method for concentration and purification of alkyne-containing molecules.
  • The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. ResearchGate. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PMC - NIH. [Link]

  • This compound. LookChem. [Link]

  • This compound. PubChem. [Link]

  • High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society. [Link]

  • 7-Octyn-1-ol. Jaydev Chemical Industries. [Link]

Sources

Stability and storage conditions for 7-Octyn-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Octyn-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability, storage, and handling of this compound in your experiments.

Introduction

This compound is a bifunctional molecule featuring a terminal alkyne and a primary amine. This unique structure makes it a valuable building block in organic synthesis, particularly for applications in bioconjugation and drug discovery via "click chemistry".[1] Its terminal alkyne allows for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, while the primary amine provides a versatile handle for further functionalization.[1] Understanding the stability and reactivity of both functional groups is paramount to achieving successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, this compound and its hydrochloride salt should be stored at 2°C - 8°C in a tightly sealed container, protected from light and moisture.[2] An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation and other degradation pathways.

Q2: What is the expected stability of this compound under standard laboratory conditions?

Under recommended storage conditions, this compound is a stable compound. However, prolonged exposure to air, light, and incompatible materials can lead to degradation. The terminal alkyne is susceptible to oxidative coupling, and the amine group can be sensitive to certain atmospheric components.

Q3: Is there a difference in stability between this compound and its hydrochloride salt?

The hydrochloride salt of this compound is generally more stable and less prone to degradation than the free base. The protonated ammonium group is less nucleophilic and less susceptible to oxidation. For applications where the free amine is required, it can be generated in situ or by careful neutralization of the hydrochloride salt prior to use.

Q4: Can I use this compound directly in aqueous solutions for bioconjugation?

Yes, this compound can be used in aqueous solutions, which is a common requirement for bioconjugation reactions like CuAAC.[3] The amine group imparts some water solubility, especially at slightly acidic pH where it exists as the ammonium salt. For reactions involving sensitive biomolecules, the use of its hydrochloride salt is often preferred to improve solubility and stability in aqueous buffers.

Q5: What are the primary reactive sites on this compound?

This compound has two primary reactive sites:

  • The terminal alkyne: This group readily participates in reactions such as CuAAC ("click chemistry"), Sonogashira coupling, and other metal-catalyzed cross-coupling reactions.[4]

  • The primary amine: This nucleophilic group can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation with aldehydes and ketones.[5]

Troubleshooting Guide

This section addresses common issues that may be encountered during experiments involving this compound.

Problem 1: Low or no product yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Possible Causes and Solutions:

  • Inactive Copper Catalyst: The active catalyst in CuAAC is Cu(I), which is prone to oxidation to Cu(II).

    • Solution: Ensure a sufficient amount of a reducing agent, such as sodium ascorbate, is present in the reaction mixture. Prepare the catalyst solution fresh for each experiment.

  • Poor Reagent Quality: this compound may have degraded due to improper storage.

    • Solution: Verify the purity of your this compound using techniques like NMR spectroscopy (see Quality Control section). If degradation is suspected, use a fresh batch of the reagent.

  • Inhibition of the Catalyst: The primary amine of this compound or other components in your reaction mixture may coordinate with the copper catalyst, reducing its activity.

    • Solution: In such cases, the use of a copper-stabilizing ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is recommended. This can enhance catalyst stability and reaction efficiency.

  • Incorrect pH: The pH of the reaction mixture can influence the reactivity of both the amine and the catalyst.

    • Solution: The optimal pH for CuAAC reactions is typically around 7-8. Adjust the pH of your reaction buffer accordingly.

Problem 2: Formation of an unexpected side product with a molecular weight approximately double that of the starting material.

Possible Cause and Solution:

  • Glaser-Hay Coupling: This is a common side reaction for terminal alkynes in the presence of copper catalysts and an oxidant (like oxygen from the air).[6][7][8][9] It leads to the formation of a symmetric 1,3-diyne.

    • Solution: To minimize this side reaction, thoroughly degas your reaction mixture and maintain an inert atmosphere (argon or nitrogen) throughout the experiment. The use of a copper ligand can also help to suppress this unwanted coupling.

Problem 3: The amine group of this compound reacts instead of the alkyne.

Possible Cause and Solution:

  • Reaction Conditions Favoring Amine Reactivity: If your reaction mixture contains electrophiles that are highly reactive towards amines (e.g., activated esters, acyl chlorides), the amine group may compete with the alkyne for reaction.

    • Solution: Protect the amine group with a suitable protecting group (e.g., Boc) before carrying out reactions at the alkyne. The protecting group can be removed in a subsequent step. Alternatively, choose reaction conditions that selectively favor the desired transformation at the alkyne.

Stability and Degradation

Understanding the potential degradation pathways of this compound is crucial for ensuring the integrity of your experiments.

Quantitative Stability Data
ConditionPotential Degradation PathwayRecommended Mitigation
Exposure to Air (Oxygen) Oxidative homocoupling (Glaser-Hay coupling) of the alkyne.Store under an inert atmosphere (argon or nitrogen). Degas solutions before use.
Strong Oxidizing Agents (e.g., Ozone, KMnO₄) Oxidative cleavage of the alkyne to form a carboxylic acid.Avoid the use of strong oxidizing agents unless this transformation is desired.
Elevated Temperatures While specific data for this compound is limited, terminal alkynes can be susceptible to thermal degradation and polymerization, especially in the presence of metal catalysts.Conduct reactions at the lowest effective temperature.
Strongly Acidic Conditions The amine group will be protonated, which generally increases stability and water solubility. The alkyne is relatively stable under these conditions.Generally well-tolerated, but compatibility with other functional groups in the molecule should be considered.
Strongly Basic Conditions The free amine is present, which can be more susceptible to oxidation. The terminal alkyne can be deprotonated by very strong bases.Use with caution and under an inert atmosphere. Avoid unnecessarily strong bases unless deprotonation of the alkyne is intended.
Degradation Pathway Visualization

This compound This compound Glaser_Coupling_Product Symmetrical 1,3-Diyne This compound->Glaser_Coupling_Product  Cu(I)/O₂ (Air) (Glaser-Hay Coupling) Oxidative_Cleavage_Product Carboxylic Acid Derivative This compound->Oxidative_Cleavage_Product  Strong Oxidizing Agent (e.g., O₃, KMnO₄)

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: General Procedure for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol provides a general starting point for the "click" reaction between this compound and an azide-containing molecule. Optimization may be required for specific substrates.

Materials:

  • This compound (or its hydrochloride salt)

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (recommended)

  • Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Degassed solvents

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • Prepare a stock solution of the azide-containing molecule in a compatible solvent.

  • In a reaction vessel, combine the this compound and the azide-containing molecule in the desired stoichiometry in your chosen buffer.

  • Add the THPTA ligand to the reaction mixture from a stock solution. A final concentration of 1-5 mM is a good starting point.

  • Add the copper(II) sulfate from a stock solution. A final concentration of 0.1-1 mM is typically sufficient.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. A final concentration of 1-5 mM is recommended.

  • Allow the reaction to proceed at room temperature with gentle stirring or agitation. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS, TLC).

  • Once the reaction is complete, the product can be purified by standard methods such as chromatography.

Protocol 2: Quality Control of this compound by ¹H NMR Spectroscopy

Expected Chemical Shifts (based on 7-Octyn-1-ol in CDCl₃):

  • ~1.95 ppm (t): The terminal alkyne proton (-C≡C-H). The presence and integration of this peak are critical for confirming the integrity of the alkyne.

  • ~2.20 ppm (td): The methylene protons adjacent to the alkyne (-CH₂-C≡CH).

  • ~3.65 ppm (t): The methylene protons adjacent to the heteroatom (-CH₂-NH₂). The chemical shift will be different for the amine compared to the alcohol but will be in a similar region.

  • ~1.4-1.6 ppm (m): The remaining methylene protons in the alkyl chain.

Procedure:

  • Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃, D₂O with a pH adjustment for the hydrochloride salt).

  • Acquire a ¹H NMR spectrum.

  • Integrate the peaks and compare the ratios to the expected structure. Pay close attention to the presence of the terminal alkyne proton and the absence of significant impurity peaks.

start Start prep_reagents Prepare Stock Solutions: - this compound - Azide - CuSO₄ - Sodium Ascorbate - THPTA start->prep_reagents mix Combine: - this compound - Azide - Buffer prep_reagents->mix add_ligand Add THPTA Ligand mix->add_ligand add_copper Add CuSO₄ add_ligand->add_copper initiate Initiate with Sodium Ascorbate add_copper->initiate react React at Room Temperature (Monitor Progress) initiate->react purify Purify Product react->purify end End purify->end

Caption: Experimental workflow for a typical CuAAC reaction.

References

  • Glaser Coupling, Hay Coupling. Organic Chemistry Portal. [Link]

  • Glaser-Hay Coupling. SynArchive. [Link]

  • Glaser coupling. Wikipedia. [Link]

  • Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing. [Link]

  • Eglinton Reaction. Organic Chemistry Portal. [Link]

  • This compound. LookChem. [Link]

  • Oct-7-yn-1-amine. MySkinRecipes. [Link]

  • Click chemistry. Wikipedia. [Link]

  • Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. PubMed. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • 1 H-and 13 C-NMR chemical shifts for compound 7. ResearchGate. [Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. ACS Publications. [Link]

  • Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. PMC. [Link]

  • 7-Octyn-1-ol. PubChem. [Link]

  • Bifunctional compounds. University at Albany. [Link]

  • Proton NMR Table. Michigan State University. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. [Link]

  • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Bifunctional compounds. University at Albany. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Reactions of Amines. Chemistry LibreTexts. [Link]

  • 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • Chem 341 Jasperse Ch. 13 Handouts H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Acidity and Basicity of Amines. Chemistry LibreTexts. [Link]

  • Basicity of Amines. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Quenching Unreacted 7-Octyn-1-amine in Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting advice for effectively quenching unreacted 7-Octyn-1-amine in your experiments. Here, you will find practical, field-proven insights and detailed protocols to ensure the integrity and success of your synthetic procedures.

Introduction to Quenching this compound

This compound is a valuable bifunctional molecule featuring a terminal alkyne and a primary amine. This unique structure allows for its participation in a variety of coupling reactions, such as Sonogashira couplings, copper-catalyzed azide-alkyne cycloadditions (CuAAC or "click chemistry"), and A3 coupling reactions to form propargylamines.[1][2][3][4] However, the presence of excess, unreacted this compound at the end of a reaction can complicate downstream processing and purification. Effective quenching is therefore a critical step to neutralize its reactivity and facilitate the isolation of the desired product.

This guide will walk you through the principles of quenching this versatile reagent, providing you with the knowledge to select the appropriate strategy and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quenching unreacted this compound?

The main challenge lies in its bifunctional nature. The terminal alkyne possesses an acidic proton that can be deprotonated to form a nucleophilic acetylide, and the alkyne itself can undergo addition reactions.[5] The primary amine is both basic and nucleophilic.[6] An ideal quenching strategy must address one or both of these reactive sites without compromising the integrity of the desired product.

Q2: How do I choose the right quenching strategy for my specific reaction?

The choice of quenching agent and protocol depends on several factors:

  • The nature of your desired product: Is it sensitive to acid or base?

  • The functional groups present in your product: You want to avoid quenching agents that might react with your product.

  • The reaction conditions: The solvent, temperature, and catalysts used will influence your choice.

  • The functional group you need to quench: Are you targeting the unreacted amine, the alkyne, or both?

Q3: Can I quench both the amine and alkyne functionalities simultaneously?

Yes, in many cases, a general aqueous workup with a dilute acid can effectively quench both functional groups. The acid will protonate the primary amine, rendering it non-nucleophilic, and will also protonate any remaining acetylide species. However, the stability of your product to acidic conditions must be considered.

Q4: Are there methods to selectively quench the primary amine?

Yes. If your product is sensitive to acid, or if you need to perform a subsequent reaction with the alkyne, you can selectively quench the amine. A common method is to react the unreacted primary amine with an electrophile that is unreactive towards the alkyne. One such reagent is di-tert-butyl dicarbonate (Boc₂O), which will form a stable Boc-protected amine that is easily separable.[7][8][9][10][11]

Q5: How can I quench the terminal alkyne without affecting the amine?

Quenching the terminal alkyne while preserving the primary amine is less common, as the amine is generally more reactive towards many quenching agents. However, if the alkyne has been deprotonated to form an acetylide, a mild proton source like saturated aqueous ammonium chloride can be used to quench the acetylide without significantly affecting the basicity of the amine.[12]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Incomplete Quenching (presence of this compound in the final product) - Insufficient amount of quenching agent used.- Inadequate mixing or reaction time for the quench.- The chosen quenching agent is not reactive enough under the reaction conditions.- Increase the molar excess of the quenching agent.- Ensure vigorous stirring during the quench and allow for a sufficient reaction time (monitor by TLC if possible).- Re-evaluate the choice of quenching agent based on the reactivity of the unreacted species.
Formation of Unwanted Side Products - The quenching agent is reacting with the desired product.- The quenching conditions (e.g., temperature, pH) are promoting side reactions.- In copper-catalyzed reactions, residual copper can promote oxidative homocoupling of the alkyne (Glaser coupling).- Test the stability of your product to the quenching conditions on a small scale before proceeding with the full reaction workup.[13]- Perform the quench at a lower temperature to control exothermic reactions.[14]- For copper-catalyzed reactions, consider adding a chelating agent like EDTA during workup to sequester copper ions.[15]
Difficulty in Separating the Quenched Product from the Desired Product - The quenched product has similar polarity to the desired product.- If quenching the amine with Boc₂O, the resulting Boc-protected amine will have a significantly different polarity, aiding in chromatographic separation.- Consider an acidic or basic wash during the workup to move the quenched amine or acidic byproducts into the aqueous layer.
Emulsion Formation During Aqueous Workup - The presence of both a primary amine and a long hydrocarbon chain in this compound can lead to surfactant-like properties.- Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength and help break the emulsion.- Filter the mixture through a pad of Celite.

Experimental Protocols

Protocol 1: General Quenching with Dilute Acid (for Acid-Stable Products)

This protocol is suitable for quenching both the unreacted amine and any acetylide species when the desired product is stable to mild acidic conditions.

Workflow Diagram:

cluster_0 Reaction Completion cluster_1 Quenching cluster_2 Workup A Reaction Mixture containing unreacted this compound B Cool reaction mixture to 0 °C A->B Monitor by TLC C Slowly add 1 M HCl (aq) B->C Exothermic reaction control D Stir for 15-30 minutes C->D E Extract with an organic solvent (e.g., Ethyl Acetate) D->E F Wash organic layer with brine E->F G Dry over anhydrous Na₂SO₄ F->G H Concentrate in vacuo G->H I Purify by column chromatography H->I

Caption: General quenching workflow with dilute acid.

Step-by-Step Methodology:

  • Upon confirmation of reaction completion by a suitable monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 1 M aqueous HCl to the reaction mixture with vigorous stirring. The amount of acid should be sufficient to neutralize the amine base used in the reaction and protonate the excess this compound.

  • Allow the mixture to stir at 0 °C for 15-30 minutes.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective Quenching of the Primary Amine with Di-tert-butyl Dicarbonate (Boc₂O)

This protocol is ideal when the desired product is acid-sensitive or when the terminal alkyne of the unreacted this compound needs to be preserved for a subsequent transformation.

Workflow Diagram:

cluster_0 Reaction Completion cluster_1 Quenching cluster_2 Workup & Purification A Reaction Mixture containing unreacted this compound B Add Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents to the amine) A->B Monitor by TLC C Stir at room temperature for 1-3 hours B->C D Concentrate the reaction mixture C->D E Purify directly by column chromatography D->E

Caption: Selective amine quenching workflow with Boc₂O.

Step-by-Step Methodology:

  • Once the primary reaction is complete, add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture. A slight excess (1.1-1.5 equivalents) relative to the initial amount of this compound is recommended.

  • Stir the reaction mixture at room temperature for 1-3 hours, or until TLC analysis indicates the complete consumption of the free amine.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting residue, containing the desired product and the Boc-protected this compound, can then be purified by flash column chromatography. The significant change in polarity upon Boc protection usually allows for easy separation.[7]

Protocol 3: Quenching of Copper Catalysts in CuAAC Reactions

For "click" chemistry reactions, it is often necessary to remove the copper catalyst in addition to quenching any unreacted starting materials.

Workflow Diagram:

cluster_0 Reaction Completion cluster_1 Quenching & Copper Removal cluster_2 Workup & Purification A CuAAC Reaction Mixture B Add saturated aqueous NH₄Cl or a solution of EDTA A->B Monitor by TLC C Stir vigorously until the aqueous layer turns deep blue (for NH₄Cl) B->C D Extract with an organic solvent C->D E Wash organic layer with brine D->E F Dry, concentrate, and purify E->F

Caption: Quenching and copper removal in CuAAC reactions.

Step-by-Step Methodology:

  • After the CuAAC reaction is complete, add a saturated aqueous solution of ammonium chloride or a buffered solution of ethylenediaminetetraacetic acid (EDTA) to the reaction mixture.[16][15][17]

  • Stir the biphasic mixture vigorously. When using ammonium chloride, the aqueous layer will turn a deep blue color as the copper-ammonia complex forms.

  • Separate the layers and extract the aqueous phase with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Concluding Remarks

The successful quenching of unreacted this compound is a critical, yet often overlooked, aspect of experimental design. By understanding the dual reactivity of this molecule and selecting a quenching strategy that is compatible with your desired product, you can significantly improve your purification efficiency and overall yield. This guide provides a foundation for developing robust quenching protocols. Remember to always consider the specific context of your reaction and, when in doubt, perform small-scale tests to validate your chosen workup procedure.

References

  • Journal of Pharmacognosy and Phytochemistry. A walk around A3 Coupling for the synthesis of Propargylamines. [Link]

  • ResearchGate. Synthesis and Reactivity of Propargylamines in Organic Chemistry | Request PDF. [Link]

  • PubMed Central. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. [Link]

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Technical Support Center: Co-solvent Selection for Hydrophobic Alkyne Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing co-solvent selection in reactions involving hydrophobic alkynes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving optimal reaction conditions for poorly soluble substrates. Here, we will address common challenges, provide troubleshooting guidance, and offer scientifically grounded protocols to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my hydrophobic alkyne not dissolving, leading to a failed reaction?

Poor solubility of a hydrophobic alkyne is a primary reason for failed reactions as it prevents the reactant from effectively interacting with the catalyst and other reagents in the reaction medium.[1] This often results in low or no product yield. The core of the issue lies in the significant mismatch in polarity between your hydrophobic alkyne and a polar reaction solvent. According to the principle of "like dissolves like," polar solvents best dissolve polar solutes, and nonpolar solvents are ideal for nonpolar solutes.[2] When a highly nonpolar alkyne is introduced into a polar solvent system, it tends to aggregate or remain as a solid, severely limiting its availability for the reaction.[1]

To address this, the use of a co-solvent is essential. A co-solvent system combines a solvent in which the catalyst and other reagents are soluble (often polar) with another solvent that can effectively dissolve the hydrophobic alkyne (typically nonpolar or less polar). This creates a homogeneous reaction environment where all components can interact.

Q2: How does solvent polarity impact the rate and success of my alkyne reaction?

Solvent polarity is a critical parameter that can dramatically influence both the rate and outcome of your reaction.[3] For many transition-metal catalyzed reactions, such as the Sonogashira coupling, the polarity of the solvent can affect the stability of the catalytic species and the transition states of the reaction.[4]

Generally, polar solvents can enhance the rates of reactions that involve charged intermediates or transition states by stabilizing them.[5] Conversely, for nonpolar reactions, nonpolar solvents may be more effective.[5] In the context of hydrophobic alkynes, a careful balance must be struck. While a nonpolar co-solvent is needed for solubility, the overall solvent mixture must still support the catalytic cycle. For instance, in some palladium-catalyzed couplings, highly polar solvents might be preferred to facilitate the stability of an ionic pre-catalyst.[4] However, the choice of co-solvent can also influence selectivity in some cases.[6]

Q3: What are some good starting co-solvents for a Sonogashira coupling with a hydrophobic alkyne?

For Sonogashira couplings involving hydrophobic substrates, a common strategy is to use a mixture of an amine base (which can also act as a solvent), and a nonpolar or moderately polar co-solvent. Some effective starting points include:

  • Toluene/amine mixtures: Toluene is an excellent solvent for many hydrophobic organic compounds.

  • THF/amine mixtures: Tetrahydrofuran (THF) is a versatile ether-based solvent that can dissolve a wide range of organic molecules.[7][8]

  • Dioxane/amine mixtures: 1,4-Dioxane is another ether that is often used in palladium-catalyzed cross-coupling reactions.[7][8][9]

  • Aqueous/organic mixtures: In some cases, using water with a miscible organic co-solvent like isopropanol or acetonitrile can be effective, especially with water-soluble catalysts.[10][11]

The choice of amine is also crucial, with common options including triethylamine (NEt3), diisopropylamine (DIPA), and N-butylamine.[12]

Q4: My click chemistry reaction (CuAAC) with a hydrophobic alkyne is sluggish. How can a co-solvent help?

In copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, poor solubility of a hydrophobic alkyne can lead to slow reaction rates and low yields.[13] To overcome this, a co-solvent that can solubilize the alkyne without interfering with the catalytic cycle is necessary. Common co-solvents that are compatible with CuAAC and can help dissolve hydrophobic molecules include:

  • Dimethyl sulfoxide (DMSO) [13]

  • Dimethylformamide (DMF) [13]

  • N-Methyl-2-pyrrolidone (NMP) [13]

  • tert-Butanol/water mixtures [14]

These solvents are generally well-tolerated in click chemistry and can significantly improve the homogeneity of the reaction mixture, leading to faster and more efficient conversions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No reaction or very low conversion The hydrophobic alkyne is not dissolved in the reaction medium.Introduce a co-solvent that is miscible with the primary solvent but has a lower polarity to dissolve the alkyne. Good starting points are Toluene, THF, or Dioxane.[7][8]
Reaction starts but then stalls The catalyst may be precipitating out of the solution as the reaction proceeds.The overall solvent polarity may be too low. Consider a slightly more polar co-solvent or adjust the ratio of your co-solvents to better stabilize the catalyst.
Formation of undesired byproducts (e.g., Glaser coupling) In Sonogashira reactions, the presence of oxygen can promote the homocoupling of the alkyne, especially when a copper co-catalyst is used.Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Alternatively, consider using a copper-free Sonogashira protocol.[12]
Difficulty in product purification The chosen co-solvent has a high boiling point and is difficult to remove.If possible, select a co-solvent with a lower boiling point for easier removal under vacuum. If a high-boiling solvent is necessary, consider alternative purification methods like column chromatography or precipitation.
Inconsistent results between batches Variability in solvent quality, particularly water content.Use high-purity, anhydrous solvents when necessary, especially for moisture-sensitive reactions.

Experimental Protocols & Methodologies

Protocol 1: Systematic Co-solvent Screening for a Hydrophobic Alkyne Reaction

This protocol outlines a systematic approach to identify an optimal co-solvent system for a generic palladium-catalyzed cross-coupling reaction involving a hydrophobic alkyne.

Objective: To determine the best co-solvent and its ratio with the primary solvent to maximize product yield.

Materials:

  • Hydrophobic alkyne

  • Aryl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or an amine)

  • Primary solvent (e.g., a polar solvent in which the catalyst and base are soluble)

  • A selection of co-solvents with varying polarities (e.g., Toluene, THF, Dioxane, Acetonitrile, DMF, DMSO)

  • Reaction vials, inert atmosphere setup, and analytical equipment (e.g., TLC, GC, or LC-MS)

Procedure:

  • Setup a parallel reaction array: In a glovebox or under an inert atmosphere, set up a series of small-scale reactions in individual vials.

  • Add solid reagents: To each vial, add the hydrophobic alkyne, aryl halide, palladium catalyst, and base in the desired stoichiometric ratios.

  • Prepare solvent mixtures: Prepare a series of solvent mixtures with varying ratios of the primary solvent to the co-solvent (e.g., 9:1, 4:1, 1:1, 1:4, 1:9).

  • Add solvents to vials: Add a consistent total volume of the different solvent mixtures to each respective reaction vial.

  • Run the reactions: Place the vials in a heating block at the desired reaction temperature and stir for a set amount of time.

  • Monitor reaction progress: At regular intervals, take small aliquots from each reaction vial and analyze them by TLC, GC, or LC-MS to determine the conversion to the desired product.

  • Analyze the results: Compare the product yields across the different co-solvent systems to identify the optimal conditions.

Data Presentation:

Co-solventPrimary Solvent:Co-solvent RatioProduct Yield (%)Observations
Toluene4:175Homogeneous solution
Toluene1:185Homogeneous solution
Toluene1:460Slight catalyst precipitation
THF4:180Homogeneous solution
THF1:192Homogeneous solution
THF1:470Homogeneous solution
Dioxane1:188Homogeneous solution
Acetonitrile1:145Incomplete dissolution of alkyne
DMF1:155Homogeneous, but slower reaction
Diagrams

CoSolvent_Selection_Workflow start Reaction with Hydrophobic Alkyne Fails (Low Yield/No Reaction) check_solubility Is the alkyne fully dissolved? start->check_solubility add_cosolvent Select a less polar, miscible co-solvent (e.g., Toluene, THF, Dioxane) check_solubility->add_cosolvent No check_catalyst Is the catalyst soluble? check_solubility->check_catalyst Yes screen_ratios Screen Primary Solvent:Co-solvent Ratios add_cosolvent->screen_ratios optimize_temp Optimize Reaction Temperature screen_ratios->optimize_temp success Successful Reaction (High Yield) optimize_temp->success check_catalyst->optimize_temp Yes adjust_polarity Adjust co-solvent to a slightly more polar option or modify ratio check_catalyst->adjust_polarity No adjust_polarity->screen_ratios

Caption: Workflow for troubleshooting and optimizing co-solvent selection.

Solvent_Polarity_Spectrum cluster_0 Solvent Polarity cluster_1 Typical Application Nonpolar Nonpolar (e.g., Hexane, Toluene) Moderately_Polar Moderately Polar (e.g., THF, Dioxane) Solubilize_Alkyne Good for solubilizing hydrophobic alkynes Nonpolar->Solubilize_Alkyne Polar_Aprotic Polar Aprotic (e.g., Acetonitrile, DMF, DMSO) Balance_Solubility Balances substrate and catalyst solubility Moderately_Polar->Balance_Solubility Polar_Protic Polar Protic (e.g., Alcohols, Water) Solubilize_Catalyst Good for solubilizing polar catalysts/reagents Polar_Aprotic->Solubilize_Catalyst Polar_Protic->Solubilize_Catalyst

Caption: Relationship between solvent polarity and application in hydrophobic alkyne reactions.

References

  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing). Available at: [Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]

  • Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. Available at: [Link]

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  • Sonogashira coupling - Wikipedia. Available at: [Link]

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Validation & Comparative

A Tale of Two Alkynes: A Comparative Guide to 7-Octyn-1-amine and Propargylamine for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in the vanguard of drug development and molecular biology, the choice of a linker molecule is a critical decision that reverberates through the entire experimental cascade. The seemingly subtle distinction between two amine-containing terminal alkynes, 7-octyn-1-amine and propargylamine, can significantly influence the efficiency of conjugation, the physicochemical properties of the resultant biomolecule, and its ultimate biological performance. This guide provides an in-depth, objective comparison of these two key reagents, grounded in established chemical principles and supported by experimental insights, to empower you to make the most informed selection for your bioconjugation strategy.

At a Glance: The Contenders

Propargylamine, with its compact three-carbon chain, and this compound, featuring a more substantial eight-carbon backbone, both offer a terminal alkyne for the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, and a primary amine for initial functionalization. However, the five-carbon difference in their alkyl chains introduces critical distinctions in their physical and chemical behavior.

FeaturePropargylamineThis compound
Chemical Structure HC≡CCH₂NH₂HC≡C(CH₂)₆NH₂
Molecular Weight 55.08 g/mol 125.22 g/mol
Linker Length Short, rigidLong, flexible
Hydrophobicity LowHigh
Solubility Miscible with waterLimited water solubility
Steric Hindrance MinimalPotentially higher

The Core Chemistry: A Shared Foundation in Bioconjugation

Both this compound and propargylamine are bifunctional linkers, enabling a two-step conjugation strategy. The primary amine serves as a versatile handle for initial attachment to a biomolecule, typically through reaction with an activated ester like an N-hydroxysuccinimide (NHS) ester on a protein or a modified oligonucleotide. This initial step introduces the terminal alkyne, which then becomes available for the highly specific and efficient CuAAC reaction with an azide-modified molecule of interest (e.g., a fluorescent dye, a drug molecule, or another biomolecule).

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "General workflow for two-step bioconjugation using amine-alkyne linkers."

Head-to-Head Comparison: Performance in Practice

While direct, side-by-side kinetic and yield data for these two specific linkers in a single study is not extensively documented, we can extrapolate their performance based on established principles of reaction chemistry and the impact of linker properties.

Reaction Kinetics and Efficiency

The core CuAAC reaction is remarkably fast and efficient, with rates that are not dramatically affected by the steric or electronic properties of simple alkyl groups attached to the alkyne.[1] Studies on the relative performance of various terminal alkynes in CuAAC have shown that propargyl compounds, like propargylamine, offer an excellent combination of high reactivity, ease of installation, and cost-effectiveness.[2]

For this compound, the longer, flexible alkyl chain is not expected to significantly alter the electronic nature of the terminal alkyne. However, in sterically crowded environments, such as within the deep cleft of a protein's active site, the longer chain of this compound could introduce a degree of steric hindrance that might modestly slow the reaction compared to the more compact propargylamine.[3] Conversely, in some systems, a longer, more flexible linker can enhance reaction efficiency by overcoming steric clashes between the biomolecule and the azide-containing partner.[4]

Solubility and Hydrophobicity

This is the most significant point of differentiation between the two linkers. Propargylamine is miscible with water, a considerable advantage when working with biomolecules in aqueous buffers. In contrast, this compound possesses a long alkyl chain that imparts significant hydrophobicity, leading to limited solubility in aqueous solutions.

This difference has profound practical implications:

  • Reaction Conditions: Bioconjugation reactions with this compound may require the use of co-solvents such as DMSO or DMF to ensure its solubility, which could potentially impact the stability and conformation of sensitive biomolecules.

  • Final Conjugate Properties: The incorporation of this compound will increase the overall hydrophobicity of the final bioconjugate. This can be advantageous in certain applications, such as promoting membrane association or specific hydrophobic interactions. However, it can also lead to aggregation and reduced solubility of the final product. Conversely, the use of propargylamine will have a minimal impact on the hydrophobicity of the bioconjugate.

Stability of the Final Conjugate

The stability of the final bioconjugate is primarily determined by the linkages formed. The amide bond formed in the initial amine-reactive conjugation is highly stable. The 1,2,3-triazole ring formed during the CuAAC reaction is exceptionally robust and resistant to hydrolysis, oxidation, and enzymatic degradation.[5] Therefore, with respect to the chemical linkages themselves, bioconjugates formed with either this compound or propargylamine are expected to exhibit high stability.

However, the overall stability of the bioconjugate can be influenced by the linker's contribution to the molecule's tertiary structure and solubility. As mentioned, the increased hydrophobicity imparted by this compound could potentially lead to aggregation, which can be considered a form of instability.

Experimental Protocols

The following protocols provide a general framework for the two-step bioconjugation process. It is crucial to optimize these protocols for your specific biomolecule and application.

Protocol 1: NHS Ester-Mediated Alkynylation of a Protein

This protocol describes the initial step of attaching the amine-alkyne linker to a protein via its primary amines (N-terminus and lysine residues).

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, at a concentration of 2-10 mg/mL)

  • This compound or Propargylamine

  • Amine-reactive NHS ester (e.g., a bifunctional NHS-ester crosslinker if the alkyne is to be introduced via the amine) or a pre-made NHS-ester of the alkyne.

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare the NHS Ester-Alkyne Solution: Immediately before use, dissolve the NHS ester-alkyne reagent in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the NHS ester-alkyne solution. The optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a light-sensitive protein.

  • Quench the Reaction (Optional): Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).

  • Characterization: Confirm the successful alkynylation of the protein using techniques such as mass spectrometry (to detect the mass shift) or a fluorescent assay if an azide-fluorophore is subsequently used.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#5F6368"];

} caption: "Workflow for NHS ester-mediated alkynylation of a protein."

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the alkynylated biomolecule and an azide-containing molecule.

Materials:

  • Alkynylated biomolecule (from Protocol 1)

  • Azide-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.

    • Prepare a 50 mM stock solution of the copper-chelating ligand (e.g., THPTA) in deionized water.

  • Reaction Setup:

    • In a reaction vial, add the alkynylated biomolecule to the desired final concentration (e.g., 10-100 µM).

    • Add the azide-containing molecule to a final concentration of 1.2 to 2-fold molar excess over the alkynylated biomolecule.

    • Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.

    • Add the ligand stock solution to a final concentration that is 5 times that of the CuSO₄.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM to initiate the reaction.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE (if there is a significant mass change).

  • Purification: Upon completion, purify the final bioconjugate using a desalting column or dialysis to remove the copper catalyst and excess reagents.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [color="#5F6368"];

} caption: "Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)."

Making the Choice: Application-Specific Considerations

The optimal choice between this compound and propargylamine is ultimately dictated by the specific requirements of your application.

Choose Propargylamine when:

  • Maintaining hydrophilicity is critical: For applications where aggregation or loss of solubility of the bioconjugate is a concern.

  • Working with sensitive biomolecules: The miscibility of propargylamine in water avoids the need for potentially denaturing organic co-solvents.

  • A short, rigid linker is desired: This can be advantageous in applications such as FRET, where precise distance control is important.

  • Cost is a primary consideration: Propargylamine is generally more economical.

Choose this compound when:

  • Increased hydrophobicity is desired: This may be beneficial for applications involving membrane interactions or the conjugation of hydrophobic payloads.

  • A longer, flexible spacer is needed: This can help to overcome steric hindrance between the biomolecule and the conjugation partner, potentially improving reaction efficiency in some contexts.

  • Modulating the physicochemical properties of the final conjugate is a goal: The long alkyl chain provides a tool for fine-tuning the overall character of the biomolecule.

Conclusion: A Strategic Decision for Bioconjugation Success

The selection of an amine-alkyne linker is a strategic decision that extends beyond the mere facilitation of a chemical reaction. While both this compound and propargylamine are effective tools for introducing a terminal alkyne for click chemistry, their differing alkyl chain lengths give rise to distinct physicochemical properties. Propargylamine offers simplicity, high water solubility, and minimal perturbation of the biomolecule's native state. In contrast, this compound provides a means to introduce a longer, more hydrophobic spacer, which can be either a desirable feature or a potential challenge depending on the application. By carefully considering the factors outlined in this guide, researchers can make a well-informed choice that optimizes their bioconjugation strategy for success.

References

  • Hein, J. E., et al. (2010). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Angewandte Chemie International Edition, 49(46), 8632-8635. [Link]

  • El-Sagheer, A. H., & Brown, T. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(1), 1-50. [Link]

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A Researcher's Guide to Alkyne Selection in Click Chemistry: DBCO vs. 7-Octyn-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of bioconjugation, the "click chemistry" paradigm, introduced by K. Barry Sharpless, has been transformative.[1] It provides a set of reactions that are rapid, specific, high-yielding, and orthogonal to native biological functionalities. Central to this toolkit are the azide-alkyne cycloaddition reactions, which have diverged into two powerful, distinct methodologies: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the catalyst-free, strain-promoted azide-alkyne cycloaddition (SPAAC).[2]

The choice between these two approaches is a critical decision point in experimental design, dictating the scope, efficiency, and biocompatibility of the conjugation strategy. This guide provides a detailed, data-driven comparison of two representative alkynes that embody this choice: Dibenzocyclooctyne (DBCO) , the gold standard for copper-free SPAAC, and 7-Octyn-1-amine , a classic terminal alkyne used in CuAAC. Our goal is to equip researchers, scientists, and drug development professionals with the expert insights needed to select the optimal chemical tools for their specific applications, from in vitro conjugation to live-cell imaging and in vivo studies.

The Mechanistic Divide: Understanding the Alkynes and Their Reactions

The fundamental difference between DBCO and this compound lies not in a subtle performance variation, but in the entirely different chemical principles that drive their reactivity.

Dibenzocyclooctyne (DBCO) is a strained cyclic alkyne. Its reactivity is driven by the significant ring strain inherent to the eight-membered ring, which is forced to accommodate the linear geometry of an alkyne bond.[3][] This strain is released upon undergoing a [3+2] cycloaddition with an azide, providing a powerful thermodynamic driving force for the reaction.[3] This process, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a cornerstone of bioorthogonal chemistry because it proceeds rapidly at physiological temperature and pH without the need for a cytotoxic copper catalyst.[5][6][7] The DBCO and azide groups are abiotic, ensuring they react selectively with each other without cross-reacting with the complex milieu of functional groups in a biological system.[5][]

Diagram 1: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

In stark contrast, this compound is a terminal alkyne—a linear, unstrained molecule. The thermal Huisgen 1,3-dipolar cycloaddition between a terminal alkyne and an azide is exceedingly slow at room temperature, making it impractical for most bioconjugation applications.[9] The breakthrough for terminal alkynes was the discovery that a copper(I) catalyst dramatically accelerates the reaction by orders of magnitude.[10][11] This Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) proceeds through a different mechanism involving the formation of a copper-acetylide intermediate, which then reacts with the azide.[11] While highly efficient, the critical requirement for copper introduces the challenge of catalyst-induced cytotoxicity, a major concern for applications in living systems.[12][13][14]

Diagram 2: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Head-to-Head Comparison: SPAAC (DBCO) vs. CuAAC (this compound)

The decision to use DBCO or a terminal alkyne like this compound is a choice between two distinct reaction systems. The following table provides a quantitative and qualitative comparison to guide this selection.

FeatureDBCO (SPAAC)This compound (CuAAC)Expert Analysis & Causality
Reaction Type Strain-Promoted Azide-Alkyne Cycloaddition (Copper-Free)Copper(I)-Catalyzed Azide-Alkyne CycloadditionThis is the fundamental difference. DBCO's reactivity is intrinsic to its strained structure; this compound's reactivity is dependent on an external catalyst.
**Kinetics (k₂) **~0.1 - 1.0 M⁻¹s⁻¹[15][16][17]10 - 1000 M⁻¹s⁻¹[18]CuAAC is generally much faster than SPAAC.[18][19] The copper catalyst is exceptionally efficient at activating the terminal alkyne, leading to extremely rapid ligation, which is advantageous for reactions with dilute components.
Biocompatibility Excellent . Ideal for live-cell and in vivo applications.[7][20][21]Limited . Copper is cytotoxic, primarily by generating reactive oxygen species (ROS) that damage cellular components.[12][13][14]This is the key advantage of SPAAC. The absence of a metal catalyst makes it the superior choice for any application involving living systems.[6][22]
Reaction Conditions Simple mixing of components in physiological buffer (e.g., PBS, pH 7.4).[23][24]Requires alkyne, azide, copper(II) source (e.g., CuSO₄), reducing agent (e.g., sodium ascorbate), and often a Cu(I)-stabilizing ligand (e.g., THPTA).[25][26][27]SPAAC protocols are significantly simpler and require fewer reagents, reducing potential points of failure and simplifying purification.[22] CuAAC requires careful optimization of catalyst components.
Side Reactions Can react with thiols, though rates are much slower than with azides.[28]ROS generated by the catalyst can cause oxidative damage to proteins (e.g., methionine, histidine oxidation).[10] Aminoguanidine can be added to scavenge by-products.[10][29]Both systems have potential off-target reactivity. The choice depends on whether sensitivity to thiols (SPAAC) or sensitivity to oxidation (CuAAC) is a greater concern for the specific biomolecule.
Reagent Size/Sterics Bulky and hydrophobic.[19][28]Small and sterically unobtrusive.The large, rigid structure of DBCO can be a disadvantage when labeling sterically hindered sites or if the tag's size could perturb biomolecule function. The small size of the terminal alkyne is a key advantage of CuAAC.
Regioselectivity Forms a mixture of two regioisomeric triazoles.[6]Exclusively forms the 1,4-disubstituted triazole regioisomer.[22]For most bioconjugation applications, the regioisomeric mixture from SPAAC is not a functional issue. However, for applications in material science or medicinal chemistry where a single, defined isomer is required, CuAAC offers superior control.
Practical Guide: Experimental Protocols

To illustrate the practical differences in workflow, we provide representative protocols for conjugating a payload to an antibody using both methods.

Experimental_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Click Reaction cluster_spaac SPAAC (DBCO) cluster_cuaac CuAAC (Terminal Alkyne) cluster_purify Step 3: Purification & Analysis Biomolecule Prepare Azide- or Alkyne-Modified Biomolecule (e.g., Antibody) SPAAC_Mix Mix DBCO-Payload with Azide-Antibody in PBS Biomolecule->SPAAC_Mix CuAAC_Mix Combine Alkyne-Antibody, Azide-Payload, CuSO₄, Ligand, and Ascorbate Biomolecule->CuAAC_Mix Payload Prepare Alkyne- or Azide-Functionalized Payload (e.g., Drug, Fluorophore) Payload->SPAAC_Mix Payload->CuAAC_Mix SPAAC_Incubate Incubate 2-12h at RT or 4°C SPAAC_Mix->SPAAC_Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) SPAAC_Incubate->Purify CuAAC_Incubate Incubate 0.5-2h at RT CuAAC_Mix->CuAAC_Incubate CuAAC_Incubate->Purify Analyze Analyze Product (e.g., SDS-PAGE, MS) Purify->Analyze

Diagram 3: Generalized workflow for bioconjugation via click chemistry.

This protocol describes the conjugation of an azide-modified antibody with a DBCO-functionalized molecule.

  • Reagent Preparation:

    • Prepare the azide-modified antibody at a concentration of 1-10 mg/mL in an azide-free buffer (e.g., PBS, pH 7.4).[5]

    • Prepare a 10 mM stock solution of the DBCO-payload in a compatible organic solvent like DMSO.

  • Conjugation Reaction:

    • To the antibody solution, add a 5- to 20-fold molar excess of the DBCO-payload stock solution.[5] The final concentration of DMSO should ideally be kept below 10% (v/v) to maintain protein integrity.

    • Gently mix the reaction solution.

    • Incubate for 4-24 hours at room temperature or 4°C.[5][24] Reaction time may vary based on reactant concentrations and intrinsic reactivity.

  • Purification and Analysis:

    • Remove unreacted DBCO-payload using a desalting column (e.g., Sephadex G-25), dialysis, or tangential flow filtration (TFF), equilibrating with a suitable storage buffer (e.g., PBS).[5]

    • Confirm conjugation and purity via SDS-PAGE (observing a band shift) and determine the degree of labeling using UV-Vis spectroscopy or mass spectrometry.

This protocol assumes the antibody has been modified with an azide and will be conjugated to a payload derived from this compound.

  • Reagent Preparation:

    • Prepare the azide-modified antibody at 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare the following stock solutions:

      • Alkyne-Payload: 10 mM in DMSO.

      • Copper(II) Sulfate: 20 mM in water.[27]

      • THPTA Ligand: 50 mM in water.[27]

      • Sodium Ascorbate: 100 mM in water (must be prepared fresh).[26][27]

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the reagents in the following order, mixing gently after each addition:

      • Azide-modified antibody solution.

      • Alkyne-payload (e.g., 20-fold molar excess).

      • Premixed copper/ligand solution (add CuSO₄ and THPTA to achieve final concentrations of ~1 mM and ~5 mM, respectively).[25][26]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of ~5-10 mM.[26][27]

    • Incubate for 1-2 hours at room temperature.

  • Purification and Analysis:

    • Quench the reaction by adding a chelating agent like EDTA to sequester the copper.

    • Purify the conjugate using a desalting column, dialysis, or other appropriate chromatography method to remove excess reagents and catalyst components.

    • Analyze the final product by SDS-PAGE and mass spectrometry.

Expert Recommendations: Which 'Click' to Pick?

The choice between DBCO (SPAAC) and this compound (CuAAC) is dictated by the experimental context.

Choose DBCO and the SPAAC reaction when:

  • Biocompatibility is paramount: For any experiment involving live cells, tissues, or whole organisms, the copper-free nature of SPAAC is non-negotiable.[20][21][22]

  • Simplicity is desired: The one-step mixing protocol without a catalyst system simplifies the experimental setup and purification.[22]

  • The biomolecule is sensitive to oxidation: For proteins or other molecules that are easily damaged by ROS, avoiding the copper catalyst is highly advantageous.

Choose a terminal alkyne (like this compound) and the CuAAC reaction when:

  • Working with purified components in vitro: When cytotoxicity is not a concern, CuAAC is a robust and highly efficient choice.

  • Rapid kinetics are essential: For applications requiring very fast conjugation or when working with highly dilute samples, the superior reaction rate of CuAAC is a major advantage.[19]

  • Reagent size is a limiting factor: The small, unobtrusive nature of the terminal alkyne tag is ideal for labeling sterically crowded environments or for minimizing the impact of the label on the biomolecule's function.

  • Strict regioselectivity is required: When a single, defined 1,4-triazole isomer is necessary for structural or material science applications.[22]

Conclusion

This compound and DBCO are not direct competitors for the same application but are rather complementary tools for different chemical contexts. DBCO is the undisputed champion for copper-free, bioorthogonal chemistry , enabling researchers to forge covalent linkages in the most sensitive of environments: living systems. This compound, as a representative terminal alkyne, remains a powerful and highly efficient workhorse for in vitro copper-catalyzed conjugations , where its rapid kinetics and small size offer distinct advantages. A thorough understanding of the mechanistic principles and practical trade-offs detailed in this guide will empower scientists to make a rational and informed choice, ensuring the selection of the right click chemistry for successful and reproducible results.

References

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Advantages of using 7-Octyn-1-amine over other terminal alkynes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Advantages of 7-Octyn-1-amine in Advanced Chemical Synthesis

Abstract

In the landscape of modern chemical synthesis, particularly in the fields of bioconjugation, drug development, and materials science, the choice of reagents is paramount. Terminal alkynes are a cornerstone functional group, primarily due to their exceptional reactivity in high-yield "click chemistry" reactions.[1][2][3] However, not all terminal alkynes are created equal. This guide provides a comprehensive comparison of this compound against other common terminal alkynes, elucidating the distinct advantages conferred by its bifunctional nature. We will explore how the integration of a primary amine and a terminal alkyne within a single molecular scaffold streamlines complex synthetic workflows, enhances the physicochemical properties of conjugates, and unlocks novel applications. This analysis is supported by comparative data, detailed experimental protocols, and mechanistic diagrams to provide researchers, scientists, and drug development professionals with actionable insights.

The Bifunctional Advantage: More Than Just a Clickable Handle

Terminal alkynes are defined by a carbon-carbon triple bond at the end of a molecule, which provides a reactive site for powerful transformations like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a quintessential click reaction.[4][5] While simple alkynes like 1-octyne or propargyl alcohol offer this reactivity, their utility is often limited by their monofunctional nature.

This compound (C₈H₁₅N) fundamentally changes this paradigm.[6][7] It is a heterobifunctional linker, possessing two distinct reactive centers:

  • A Terminal Alkyne: For highly efficient and bioorthogonal click chemistry.[8]

  • A Primary Amine: A versatile nucleophilic handle for covalent modification, most commonly through amide bond formation with carboxylic acids or activated esters.[9]

This dual functionality is the core of its strategic advantage, transforming it from a simple building block into a versatile molecular bridge.[9][10][11]

Streamlining Synthetic Workflows in Drug Discovery

The development of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) requires the precise connection of multiple molecular components.[10][12] this compound significantly simplifies these multi-step syntheses.

Consider the assembly of a hypothetical ADC. The goal is to link a cytotoxic payload (drug) to a targeting antibody.

Workflow Comparison:

  • Using a Monofunctional Alkyne (e.g., Propargyl Alcohol): This requires a multi-step process. First, the payload must be modified to incorporate an alkyne. Then, the antibody must be modified to bear an azide. Finally, the two components are joined via CuAAC. Each step adds complexity, requires purification, and reduces the overall yield.

  • Using this compound: The process is elegantly streamlined. The payload (containing a carboxylic acid) can be directly coupled to the amine of this compound in a single, high-yield amidation step. This pre-functionalized "alkyne-payload" construct can then be directly "clicked" onto the azide-modified antibody. This reduces the number of synthetic steps, minimizes potential side reactions, and improves overall efficiency.

The following diagram illustrates this critical advantage in workflow efficiency.

cluster_0 Workflow with Monofunctional Alkyne cluster_1 Streamlined Workflow with this compound A1 Payload (Drug) C1 Step 1: Functionalize Payload with Alkyne A1->C1 B1 Propargyl Alcohol B1->C1 D1 Alkyne-Payload C1->D1 F1 Step 2: CuAAC Click Reaction D1->F1 E1 Azide-Antibody E1->F1 G1 Final ADC F1->G1 A2 Payload (Drug-COOH) C2 Step 1: Amide Coupling A2->C2 B2 This compound B2->C2 D2 Alkyne-Payload C2->D2 F2 Step 2: CuAAC Click Reaction D2->F2 E2 Azide-Antibody E2->F2 G2 Final ADC F2->G2

Caption: Comparative synthetic workflows for ADC creation.

Enhancing Physicochemical Properties for Biological Applications

Beyond synthetic efficiency, the primary amine in this compound imparts crucial physicochemical properties that are advantageous for biological applications, which are typically conducted in aqueous environments.

  • Improved Aqueous Solubility: Simple terminal alkynes with long alkyl chains (like 1-octyne) are highly nonpolar and insoluble in water.[13] The primary amine of this compound can be protonated at physiological pH, forming a charged ammonium salt. This significantly enhances water solubility, preventing aggregation and improving the handling of the reagent and its subsequent conjugates in aqueous buffers.

  • Modulation of Lipophilicity: The amine group provides a handle to balance the lipophilic character of the alkyl chain, a critical parameter in drug design that affects cell permeability, metabolism, and off-target effects.

Comparative Data of Terminal Alkynes
PropertyThis compound1-Octyne7-Octyn-1-olPropargyl Alcohol
Structure C#C(CH₂)₅CH₂NH₂C#C(CH₂)₅CH₃C#C(CH₂)₅CH₂OHC#CCH₂OH
Molecular Weight 125.22 g/mol [8]110.20 g/mol 126.20 g/mol [14]56.06 g/mol
Key Functional Groups Terminal Alkyne, Primary AmineTerminal AlkyneTerminal Alkyne, Primary AlcoholTerminal Alkyne, Primary Alcohol
Predicted XLogP3 *1.7[7]2.81.9[15]-0.4
Aqueous Solubility Moderate; enhanced at low pHVery LowLowHigh
Primary Advantage Bifunctional linker for multi-step synthesisSimple alkyne sourceHydrophilic spacerSmall, hydrophilic alkyne source

*XLogP3 is a computed measure of hydrophobicity; lower values indicate higher hydrophilicity.

Creating Reactive Surfaces in Materials Science

The ability to modify surfaces with well-defined chemical functionalities is crucial for developing sensors, biocompatible implants, and diagnostic arrays. Terminal alkynes can form stable, highly ordered self-assembled monolayers (SAMs) on gold and other substrates.[16][17][18][19]

Here again, this compound provides a significant advantage. While a SAM formed from 1-octyne would present a chemically inert methyl-terminated surface, a SAM of this compound exposes a dense layer of reactive primary amine groups. This "activated" surface is ready for subsequent covalent immobilization of biomolecules (peptides, DNA), fluorescent dyes, or other probes through standard amine-reactive chemistry (e.g., NHS-ester coupling).[18]

Experimental Protocols

To demonstrate the utility of this compound, we provide validated protocols for its two key reactions.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Aqueous Media

This protocol describes the general procedure for conjugating an alkyne-functionalized molecule (e.g., a derivative of this compound) to an azide-containing biomolecule.

Materials:

  • Alkyne-Molecule (e.g., 1 mM stock in DMSO)

  • Azide-Biomolecule (e.g., 100 µM in PBS)

  • Copper(II) Sulfate (CuSO₄) (20 mM stock in water)[4]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM stock in water)[20]

  • Sodium Ascorbate (100 mM stock in water, freshly prepared)[4]

  • Aminoguanidine (100 mM stock in water, optional scavenger)[21]

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Catalyst Premix: In a microcentrifuge tube, combine 2.5 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA to achieve a 1:5 copper-to-ligand ratio.[4][22] Mix gently. This complex helps stabilize the Cu(I) oxidation state and protects biomolecules.[20]

  • Combine Reactants: In a separate reaction tube, add the Azide-Biomolecule to PBS. Add the Alkyne-Molecule to achieve a final concentration of 2-5 fold molar excess over the azide. If using a scavenger, add aminoguanidine to a final concentration of 5 mM.[22]

  • Add Catalyst: Add the pre-mixed CuSO₄/THPTA solution to the reactant mixture. The final copper concentration should be between 50-250 µM.[22]

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM to initiate the reaction.[20]

  • Incubation: Gently mix the reaction and incubate at room temperature for 30-90 minutes, protected from light.

  • Purification: Purify the resulting conjugate using an appropriate method for your biomolecule, such as size-exclusion chromatography or dialysis, to remove excess reagents and catalyst.

The following diagram illustrates the catalytic cycle of the CuAAC reaction.

CuAAC_Cycle cluster_cycle Catalytic Cycle CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII CuI_Alkyne Cu(I)-Acetylide Intermediate CuI->CuI_Alkyne + Alkyne Alkyne R1-C≡CH (this compound derivative) Alkyne->CuI_Alkyne Azide R2-N3 Cycloadduct Copper Cycloadduct Azide->Cycloadduct Triazole 1,2,3-Triazole Product CuI_Alkyne->Cycloadduct + Azide Cycloadduct->CuI + Proton Source Cycloadduct->Triazole

Caption: Simplified catalytic cycle for the CuAAC reaction.

Protocol 2: Surface Functionalization via Amide Coupling

This protocol describes the coupling of a carboxylic acid-containing molecule (e.g., a fluorescent dye) to a surface functionalized with a this compound SAM.

Materials:

  • This compound functionalized substrate (e.g., gold slide)

  • Carboxylic acid-dye (10 mM stock in DMSO)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (100 mM in MES buffer)

  • N-Hydroxysuccinimide (NHS) (100 mM in MES buffer)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Ethanolamine (1 M, pH 8.5) for quenching

Procedure:

  • Prepare Activated Ester: In a microcentrifuge tube, mix equal volumes of the carboxylic acid-dye, EDC, and NHS solutions. Incubate for 15-30 minutes at room temperature to form the NHS-ester.

  • Surface Reaction: Immerse the this compound functionalized substrate in the activated ester solution. Allow the reaction to proceed for 1-2 hours at room temperature.

  • Washing: Remove the substrate and wash thoroughly with MES buffer, followed by deionized water and ethanol to remove unreacted reagents.

  • Quenching: Immerse the substrate in the ethanolamine solution for 15 minutes to quench any unreacted NHS-esters and deactivate the surface.

  • Final Wash: Wash the substrate again with deionized water and ethanol, then dry under a stream of nitrogen. The surface is now functionalized with the dye.

Conclusion

This compound stands out from simple terminal alkynes due to its inherent bifunctionality, which provides a powerful strategic advantage across multiple scientific disciplines. For drug development professionals, it offers a streamlined path to constructing complex conjugates like ADCs and PROTACs, improving synthetic efficiency and overall yield. For chemical biologists, its primary amine enhances aqueous solubility and provides a versatile handle for bioconjugation in physiological conditions. For materials scientists, it enables the creation of reactive surfaces that can be readily modified for a wide array of applications. By understanding and leveraging the unique properties of this compound, researchers can accelerate innovation and develop more sophisticated and effective molecular tools.

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  • ECHEMI. (n.d.). 871-91-0, 7-Octyn-1-ol Formula.
  • Alfa Chemistry. (n.d.). Terminal Alkynes.
  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction).
  • TCI AMERICA. (n.d.). Topics (Click Chemistry).

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A Senior Application Scientist's Guide to the Characterization of 7-Octyn-1-amine Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and stable labeling of biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools.[] Among the diverse chemical strategies available, the use of 7-Octyn-1-amine as a precursor for introducing a terminal alkyne handle onto biomolecules has gained significant traction. This guide provides an in-depth, objective comparison of this methodology with established alternatives, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific applications.

The Rationale for Alkyne-Modification: A Gateway to Bioorthogonal Chemistry

This compound itself is not a direct labeling agent but serves as a foundational building block. Its primary amine allows for its covalent attachment to biomolecules, most commonly through the carboxyl groups of aspartic and glutamic acid residues or the C-terminus, via carbodiimide chemistry (EDC/NHS). Once incorporated, the terminal alkyne group becomes a versatile handle for subsequent bioorthogonal "click chemistry" reactions.[2]

The two main types of click chemistry employed are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] CuAAC is known for its high efficiency and nearly quantitative yields, even at low reactant concentrations.[3][5] SPAAC, on the other hand, obviates the need for a potentially cytotoxic copper catalyst, making it ideal for applications in living systems.[4][6][7][] The azide and alkyne functional groups are largely absent in biological systems, ensuring high selectivity and minimal off-target reactions.[4]

Comparative Analysis of Labeling Chemistries

The choice of a labeling strategy is dictated by several factors, including the available functional groups on the biomolecule, the desired specificity, and the required stability of the final conjugate. Here, we compare the this compound/click chemistry approach with two widely used alternatives: N-hydroxysuccinimide (NHS) esters and maleimides.

FeatureThis compound (via EDC/NHS) followed by Click ChemistryNHS EstersMaleimides
Target Functional Group Carboxyls (-COOH) on Asp, Glu, C-terminus[9][10][11]Primary Amines (-NH2) on Lys, N-terminus[11][12][13]Sulfhydryls (-SH) on Cysteine[11]
Reaction Type Two-step: Amide bond formation, then cycloadditionAcylationMichael Addition
Specificity Moderate (targets abundant carboxyls) for the initial step, but the subsequent click reaction is highly specific (bioorthogonal)[4]Moderate (targets abundant primary amines)[11]High (targets less abundant but often strategically located cysteines)
Bond Stability Very High (Amide and Triazole)High (Amide)[14]Moderate (Thioether, susceptible to retro-Michael reaction)[15][16]
Reaction Conditions EDC/NHS: pH 4.5-6.0 (activation), pH 7.2-8.5 (coupling); Click: Physiological pH[11]pH 7.0-9.0[11]pH 6.5-7.5[11]
Key Advantages Bioorthogonal handle for highly specific secondary labeling, stable linkage.Simple one-step reaction, well-established protocols.Site-specific labeling often possible with engineered cysteines.
Key Limitations Two-step process, potential for protein-protein crosslinking during the EDC/NHS step if not controlled.[17]Susceptible to hydrolysis in aqueous buffers, can lead to heterogeneous products due to multiple lysine residues.[14]Requires a free sulfhydryl group, the thioether bond can be unstable in the presence of other thiols.[15][18]
Experimental Workflows and Characterization

This section provides detailed protocols for the labeling of a model protein with this compound and subsequent characterization to validate the conjugation.

Workflow for Biomolecule Labeling and Characterization

G cluster_0 Part 1: Alkyne Installation cluster_1 Part 2: Click Chemistry Conjugation cluster_2 Part 3: Characterization Protein Protein Activate_Carboxyls Activate Carboxyl Groups (EDC/NHS, pH 4.5-6.0) Protein->Activate_Carboxyls EDC, NHS Couple_Amine Couple with this compound (pH 7.2-8.5) Activate_Carboxyls->Couple_Amine This compound Alkyne_Protein Alkyne-Labeled Protein Couple_Amine->Alkyne_Protein Purification Click_Reaction Click Reaction (CuAAC or SPAAC) Alkyne_Protein->Click_Reaction Azide_Probe Azide-Probe (e.g., Azide-Fluorophore, Azide-Biotin) Azide_Probe->Click_Reaction Labeled_Conjugate Final Labeled Conjugate Click_Reaction->Labeled_Conjugate Purification SDS_PAGE SDS-PAGE Analysis Labeled_Conjugate->SDS_PAGE Mass_Spec Mass Spectrometry (MALDI-TOF or ESI-MS) Labeled_Conjugate->Mass_Spec Functional_Assay Functional Assay Labeled_Conjugate->Functional_Assay

Caption: Workflow for labeling and characterization.

Protocol 1: Labeling of a Protein with this compound via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to a protein containing accessible carboxyl groups.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., MES)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-5 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMSO or DMF.[19]

    • Add a 10- to 50-fold molar excess of EDC and Sulfo-NHS to the protein solution.[11]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[10]

  • Conjugation with this compound:

    • Add a 20- to 100-fold molar excess of this compound to the activated protein solution.

    • Adjust the pH of the reaction mixture to 7.2-8.5 using the Coupling Buffer.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[19]

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction.[19] Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Alkyne-Labeled Protein

This protocol details the conjugation of an azide-containing probe (e.g., a fluorescent dye or biotin) to the alkyne-labeled protein.

Materials:

  • Alkyne-labeled protein (from Protocol 1)

  • Azide-containing probe

  • Copper(II) sulfate (CuSO₄)

  • Copper-stabilizing ligand (e.g., THPTA)[20]

  • Reducing agent (e.g., Sodium Ascorbate, prepare fresh)[21][22][23]

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the alkyne-labeled protein (final concentration 1-10 mg/mL) and the azide-probe (10- to 50-fold molar excess over the protein) in the Reaction Buffer.[2]

  • Prepare Catalyst Premix: In a separate tube, premix CuSO₄ and the THPTA ligand in a 1:5 molar ratio.[2] This helps to stabilize the active Cu(I) ion.[20]

  • Initiate the Reaction:

    • Add the copper catalyst premix to the protein-azide mixture.

    • Immediately add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) state.[21][22][23]

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or 37°C with gentle shaking.[2]

  • Purification: Purify the final labeled conjugate using a desalting column to remove excess reagents.

Characterization of the Labeled Biomolecule

Thorough characterization is essential to confirm successful conjugation, determine the degree of labeling, and ensure the biological activity of the biomolecule is retained.

SDS-PAGE Analysis

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a straightforward method to visualize the successful labeling of a protein.

  • Principle: The attachment of a labeling moiety (especially larger ones like fluorescent dyes or PEG linkers) will result in a noticeable increase in the molecular weight of the protein, which can be observed as a shift in the band position on the gel compared to the unlabeled control.

  • Visualization: If a fluorescent probe was used, the gel can be imaged using a fluorescence scanner before Coomassie staining to confirm that the fluorescence co-localizes with the protein band.

Mass Spectrometry

Mass spectrometry (MS) provides a precise determination of the molecular weight of the labeled biomolecule, allowing for the calculation of the degree of labeling (DOL).

  • Techniques: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI-MS) are commonly used.

  • Data Interpretation: The mass spectrum of the labeled protein will show a mass shift corresponding to the mass of the attached label(s). A distribution of peaks may be observed, representing protein molecules with different numbers of labels attached. This allows for the calculation of the average DOL. For more detailed analysis, the protein can be digested (e.g., with trypsin) and the resulting peptides analyzed by LC-MS/MS to identify the specific sites of modification.[24][25][26]

Functional Assays

It is crucial to verify that the labeling process has not compromised the biological activity of the biomolecule. The choice of assay depends on the function of the protein.

  • Enzymes: Enzyme kinetics assays can be performed to determine if there are any changes in the Michaelis-Menten parameters (Km and Vmax).[]

  • Antibodies/Binding Proteins: Binding assays such as ELISA or surface plasmon resonance (SPR) can be used to measure the affinity of the labeled protein for its target.

  • Receptors: For G-protein coupled receptors (GPCRs), functional assays like cAMP measurement or calcium flux assays can be employed.[28]

Troubleshooting Common Issues

ProblemPossible CauseSolution
Low Labeling Efficiency - Inefficient activation of carboxyl groups.[19]- Presence of amine-containing buffers (e.g., Tris) during EDC/NHS reaction.[29]- Hydrolysis of EDC or NHS esters.[17]- Optimize the molar excess of EDC/NHS and this compound.- Ensure the use of amine-free buffers for the EDC/NHS step.- Use freshly prepared EDC and NHS solutions.[10]
Protein Precipitation - Over-labeling of the protein, leading to changes in solubility.[29]- Protein instability under the reaction conditions.- Reduce the molar excess of labeling reagents.- Optimize reaction time and temperature.[30]
Loss of Biological Activity - Labeling at or near the active site.- Denaturation of the protein during the labeling process.- Reduce the degree of labeling.- If possible, use site-specific mutagenesis to introduce a labeling site away from the active region.- Perform labeling at a lower temperature.[30]
No Staining or Low Signal (for fluorescently labeled proteins) - Low degree of labeling.- Incompatible secondary antibody (if applicable).- Photobleaching.- Confirm labeling by MS.- Ensure the secondary antibody is appropriate for the primary antibody's species.- Use an antifade mounting medium for microscopy.[31]

Conclusion

The use of this compound to introduce a bioorthogonal alkyne handle onto biomolecules offers a powerful and versatile strategy for creating well-defined conjugates. While the initial EDC/NHS coupling step requires careful optimization to ensure efficiency and preserve protein function, the subsequent specificity of click chemistry provides a significant advantage over traditional labeling methods. By following the detailed protocols and characterization workflows outlined in this guide, researchers can confidently generate and validate their labeled biomolecules, paving the way for new discoveries and advancements in their respective fields.

References

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

  • Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. (n.d.). SpringerLink. [Link]

  • Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. (2018). Methods in Molecular Biology. [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). Spherotech. [Link]

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. (n.d.). National Institutes of Health. [Link]

  • EDC/NHS conjugation: Is it possible to activate amine first?. (2022, September 4). ResearchGate. [Link]

  • Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. [Link]

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. (2025, August 9). ResearchGate. [Link]

  • Protein Modification by Strain-Promoted Alkyne-Azide Cycloaddition. (2025, August 7). ResearchGate. [Link]

  • Gifford Bioscience. Functional Assays. [Link]

  • Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. (n.d.). Royal Society of Chemistry. [Link]

  • Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry. (2025, August 9). ResearchGate. [Link]

  • Outline of workflow used to identify alkyne-tagged proteins adducted by.... (n.d.). ResearchGate. [Link]

  • Acid Cleavable Biotin-Alkyne Improves Sensitivity for Direct Detection of Biotin Labeled Peptides in Biorthogonal Noncanonical Amino Acid Tagging Analysis. (2024, December 6). PubMed. [Link]

  • Novel Approaches in Biomolecule Labeling. (2021, December 2). National Institutes of Health. [Link]

  • Biomolecule Labeling An Advanced Guide. (2024, November 26). YouTube. [Link]

  • Direct Detection of Biotinylated Proteins by Mass Spectrometry. (2014, August 13). ACS Publications. [Link]

  • Histograms showing (A) the labelling efficiency for the NHS.... (n.d.). ResearchGate. [Link]

  • Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. (n.d.). PubMed. [Link]

  • Abberior Instruments. Protein labeling protocol. [Link]

  • Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate. (2018, January 31). UCL Discovery. [Link]

  • Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation. (2022, November 17). National Institutes of Health. [Link]

  • (PDF) Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (2025, October 17). ResearchGate. [Link]

  • Long-Term Stabilization of Maleimide–Thiol Conjugates. (n.d.). ACS Publications. [Link]

  • Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. (n.d.). National Institutes of Health. [Link]

  • Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. (n.d.). National Institutes of Health. [Link]

  • Advances in Bioconjugation. (n.d.). National Institutes of Health. [Link]

  • Amine-Reactive Probes. (2005, October 13). The Joseph Lab. [Link]

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The "Click" Workhorse: A Comparative Guide to the Reaction Kinetics of 7-Octyn-1-amine in CuAAC Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug development, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as a cornerstone methodology. Its robustness, high efficiency, and bioorthogonality have made it an indispensable tool for forging stable triazole linkages. Within the diverse arsenal of alkynes available for this powerful transformation, 7-Octyn-1-amine emerges as a particularly intriguing substrate. This guide provides an in-depth technical comparison of the reaction kinetics of this compound in CuAAC reactions, juxtaposing its performance with other commonly employed alkynes and elucidating the mechanistic underpinnings that govern its reactivity.

The Crucial Role of the Alkyne in CuAAC Kinetics

The rate of the CuAAC reaction is a multifactorial equation, heavily influenced by the choice of copper source, ligand, solvent, and the intrinsic properties of both the azide and the alkyne.[1][2] While the azide is an active participant, the structure of the alkyne often plays a more pronounced role in dictating the reaction kinetics.[1] The rate-determining step in many CuAAC reactions is the deprotonation of the terminal alkyne to form the copper-acetylide intermediate.[3] Consequently, the electronic and steric properties of the alkyne, as well as the presence of neighboring functional groups, can significantly modulate the reaction rate.

This compound: An Intrinsically Activated Alkyne

This compound, a linear terminal alkyne bearing a primary amine at the distal end of its C8 carbon chain, presents a unique combination of features that influence its reactivity in CuAAC reactions. While specific second-order rate constants for this compound are not extensively documented in comparative kinetic studies, its structural motifs allow for scientifically grounded inferences regarding its performance relative to other alkynes.

The primary amine functionality is the key to its enhanced reactivity. It is well-established that the inclusion of an amino group adjacent to the ethynyl group can increase CuAAC reactivity.[4] This rate enhancement can be attributed to two primary mechanisms:

  • Internal Base Catalysis: The amine can function as an intramolecular base, facilitating the deprotonation of the terminal alkyne. This proximity effect accelerates the formation of the crucial copper-acetylide intermediate, thereby increasing the overall reaction rate.[3]

  • Copper Chelation: The amine group can chelate to the copper(I) catalyst. This brings the catalyst into close proximity to the alkyne, effectively increasing the local concentration of the reactants and promoting the catalytic cycle.

These activating effects position this compound as a highly efficient substrate for CuAAC reactions, likely outperforming simple, unfunctionalized terminal alkynes.

Comparative Analysis of Alkyne Reactivity in CuAAC

To contextualize the performance of this compound, it is instructive to compare it with other classes of terminal alkynes commonly used in CuAAC reactions. The following table summarizes the relative reactivities, highlighting the structural features that govern their kinetic performance.

Alkyne ClassExampleKey Structural FeatureRelative ReactivityMechanistic Rationale
Amino-alkynes This compound Terminal alkyne with a primary amineHigh The amine group can act as an internal base to facilitate deprotonation of the alkyne and can also chelate the copper catalyst, increasing the reaction rate.[3][4]
Propargyl Compounds Propargyl alcohol, Propargyl etherTerminal alkyne with an adjacent oxygenModerate to High Propargyl compounds are considered reliable and reactive substrates in CuAAC, offering a good balance of reactivity and stability.[1]
Electronically Activated Alkynes PropiolamidesAlkyne conjugated to an electron-withdrawing groupVery High The electron-withdrawing group lowers the pKa of the terminal proton, facilitating its removal and accelerating the formation of the copper-acetylide intermediate.[1][4]
Simple Terminal Alkynes 1-OctyneUnfunctionalized terminal alkyneModerate These serve as a baseline for reactivity, lacking any activating functional groups.
Sterically Hindered Alkynes 3,3-Dimethyl-1-butyneBulky group near the alkyneLow Steric hindrance can impede the approach of the copper catalyst and the azide, slowing down the reaction.

Experimental Workflow for Kinetic Analysis of CuAAC Reactions

A robust understanding of reaction kinetics is predicated on well-designed experiments. The following protocol outlines a general methodology for monitoring the kinetics of a CuAAC reaction, which can be adapted to compare this compound with other alkynes.

G cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_monitoring Kinetic Monitoring cluster_analysis Data Analysis Reactants Prepare stock solutions: - Alkyne (e.g., this compound) - Azide - CuSO4 - Ligand (e.g., THPTA) - Sodium Ascorbate Mix In a reaction vessel, combine: - Buffer - Alkyne - Azide - CuSO4/Ligand premix Reactants->Mix Add to reaction Initiate Initiate the reaction by adding Sodium Ascorbate Mix->Initiate Start reaction Monitor Monitor reaction progress over time using: - HPLC - LC-MS - NMR - Fluorimetry (with a fluorogenic azide) Initiate->Monitor Take aliquots at time points Analyze Plot concentration vs. time to determine the reaction rate and calculate the rate constant (k). Monitor->Analyze Generate data

Experimental workflow for CuAAC kinetic analysis.
Detailed Protocol for a Comparative Kinetic Study:

1. Preparation of Stock Solutions:

  • Alkyne Solutions (10 mM): Prepare 10 mM stock solutions of this compound and other alkynes to be tested (e.g., propargyl alcohol, N-phenylpropiolamide, 1-octyne) in a suitable solvent (e.g., DMSO or water).

  • Azide Solution (10 mM): Prepare a 10 mM stock solution of a model azide (e.g., benzyl azide or a fluorogenic azide for easier monitoring) in the same solvent.

  • Copper(II) Sulfate Solution (50 mM): Prepare a 50 mM stock solution of CuSO₄·5H₂O in water.

  • Ligand Solution (250 mM): Prepare a 250 mM stock solution of a water-soluble ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) in water.

  • Sodium Ascorbate Solution (1 M): Freshly prepare a 1 M stock solution of sodium ascorbate in water.

2. Reaction Setup:

  • In a series of reaction vials, add the following in order:

    • Reaction buffer (e.g., phosphate buffer, pH 7.4)

    • Alkyne stock solution (to a final concentration of 1 mM)

    • Azide stock solution (to a final concentration of 1 mM)

  • Prepare a premix of the copper catalyst by combining the CuSO₄ solution and the THPTA ligand solution in a 1:5 molar ratio.

  • Add the copper/ligand premix to the reaction vials (to a final copper concentration of 100 µM).

3. Reaction Initiation and Monitoring:

  • Initiate the reactions by adding the sodium ascorbate solution (to a final concentration of 5 mM).

  • Immediately start monitoring the reaction progress by taking aliquots at regular time intervals.

  • Quench the reaction in the aliquots if necessary (e.g., by adding EDTA).

  • Analyze the aliquots using a suitable analytical technique (e.g., HPLC to measure the disappearance of reactants and the appearance of the product).

4. Data Analysis:

  • Plot the concentration of the product versus time for each alkyne.

  • Determine the initial reaction rates from the slopes of these curves.

  • Calculate the second-order rate constants to quantitatively compare the reactivity of each alkyne.

Mechanistic Considerations and Causality

The observed differences in reaction kinetics can be rationalized by examining the mechanism of the CuAAC reaction. The catalytic cycle involves several key steps, and the structure of the alkyne can influence the rate of each step.

G cluster_activation Alkyne Activation cluster_cycloaddition Cycloaddition cluster_product_formation Product Formation CuI Cu(I) Cu_Acetylide [Cu]-C≡C-R CuI->Cu_Acetylide + Alkyne - H+ Alkyne R-C≡CH (e.g., this compound) Cu_Triazolide Cu-Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + Azide Azide R'-N3 Product Triazole Product Cu_Triazolide->Product Protonolysis Product->CuI Catalyst Regeneration

Simplified catalytic cycle of the CuAAC reaction.

For this compound, the presence of the amino group directly impacts the initial alkyne activation step. By facilitating deprotonation, it lowers the activation energy for the formation of the copper-acetylide, which is often the slowest step in the overall reaction.[3] In contrast, for an unactivated alkyne like 1-octyne, this step relies solely on the basicity of the reaction medium or the ligand. For electronically activated alkynes like propiolamides, the electron-withdrawing nature of the amide group intrinsically acidifies the terminal proton, leading to rapid deprotonation and consequently, a very fast reaction.[1][4]

Conclusion and Future Perspectives

This compound stands out as a highly effective substrate for CuAAC reactions. Its integrated amino functionality provides a built-in mechanism for rate acceleration, making it a superior choice over simple, unfunctionalized terminal alkynes. While electronically activated alkynes such as propiolamides may exhibit even faster kinetics, they can be susceptible to side reactions like Michael additions, a drawback not associated with this compound.

For researchers and drug development professionals, the choice of alkyne is a critical parameter in the design of efficient and reliable bioconjugation strategies. This compound offers a compelling combination of high reactivity, synthetic accessibility, and stability, making it an excellent candidate for a wide range of applications, from the labeling of biomolecules to the construction of complex drug delivery systems. Further quantitative kinetic studies will undoubtedly provide a more granular understanding of its reactivity profile and solidify its position as a "go-to" reagent in the click chemistry toolbox.

References

  • Kislukhin, A. A., Hong, V. P., & Fokin, V. V. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition. Bioconjugate Chemistry, 24(4), 684–689. [Link]

  • Ghosh, P., Naskar, S., & Patra, G. K. (2021). Azide–Alkyne “Click” Reaction in Water Using Parts-Per-Million Amine-Functionalized Azoaromatic Cu(I) Complex as Catalyst: Effect of the Amine Side Arm. Inorganic Chemistry, 60(23), 18015–18030. [Link]

  • Wang, C., Wang, L., Wang, X., & Wang, B. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1699. [Link]

  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). Copper(I)-Catalyzed Azide–Alkyne “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68. [Link]

  • Presolski, S. I., Hong, V., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. [Link]

  • Benchling. (n.d.). [PROTOCOL-10] Copper-Mediated Azide-Alkyne Click Chemistry. [Link]

  • Cai, C., et al. (2008). Chelation-Assisted, Copper(II)-Acetate-Accelerated Azide−Alkyne Cycloaddition. The Journal of Organic Chemistry, 73(18), 7367-7371. [Link]

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A Senior Application Scientist's Guide to Ligand Efficiency in Copper-Catalyzed Click Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," offers a powerful tool for molecular assembly. The efficiency and success of this reaction, particularly in complex biological environments, are critically dependent on the choice of the copper(I)-stabilizing ligand. This guide provides an in-depth, objective comparison of the performance of different ligand classes for CuAAC reactions, supported by experimental data, to empower you in selecting the optimal ligand for your specific application.

The Pivotal Role of Ligands in CuAAC

The CuAAC reaction involves the copper(I)-catalyzed cycloaddition of a terminal alkyne and an azide to regioselectively form a 1,4-disubstituted 1,2,3-triazole.[1][2] While copper(I) is the active catalytic species, it is prone to disproportionation and oxidation to the inactive copper(II) state, especially in aqueous and aerobic environments. Ligands play a multifaceted role in overcoming these challenges:

  • Stabilization of the Catalytic Cu(I) Oxidation State: Ligands coordinate to the copper(I) ion, protecting it from oxidation and maintaining a sufficient concentration of the active catalyst throughout the reaction.[3][4]

  • Enhancement of Reaction Kinetics: By modulating the electronic properties of the copper center, ligands can significantly accelerate the reaction rate, in some cases by several orders of magnitude compared to the uncatalyzed reaction.[5]

  • Prevention of Catalyst Aggregation: Ligands can prevent the formation of inactive polynuclear copper-acetylide complexes, thereby maintaining the catalytic activity.

  • Improvement of Biocompatibility: In biological applications, ligands are crucial for mitigating the cytotoxicity of copper by chelating the metal ion and preventing its deleterious interactions with cellular components.[6][7]

The selection of a suitable ligand is therefore a critical parameter that influences not only the reaction's speed and yield but also its applicability in sensitive biological systems.

Comparative Analysis of Ligand Performance

The efficiency of a ligand in a CuAAC reaction is a function of its chemical structure, which dictates its solubility, steric and electronic properties, and its coordination chemistry with copper(I). Here, we compare the most prominent classes of ligands used in CuAAC reactions.

Tris(triazolylmethyl)amine Ligands: The Workhorses of Click Chemistry

This class of ligands, built upon a tripodal amine scaffold decorated with triazole moieties, represents the most widely used and well-characterized ligands for CuAAC.

  • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): TBTA was one of the first accelerating ligands developed for CuAAC and remains a popular choice for reactions in organic solvents.[8][9] Its primary drawback is its poor water solubility, which limits its application in biological systems.[3][9]

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): As a water-soluble analog of TBTA, THPTA has become a go-to ligand for bioconjugation reactions in aqueous media.[3][6] It offers good reaction acceleration and improved biocompatibility compared to using copper salts without a ligand.[6][7] However, its catalytic efficiency can be surpassed by newer generation ligands.[6]

  • BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): BTTAA is a highly water-soluble and biocompatible ligand that has demonstrated superior performance in accelerating CuAAC reactions compared to both TBTA and THPTA.[6] The presence of bulky tert-butyl groups is believed to prevent the formation of inactive copper acetylide polymers.

Table 1: Comparative Efficiency of Tris(triazolylmethyl)amine Ligands

LigandCopper (Cu(I)) ConcentrationReaction Time (min)Cycloaddition Product Formed (%)Key Features
BTTAA 50 µM30> 45%High water solubility, excellent biocompatibility, and rapid reaction kinetics.[6]
BTTES 50 µM30< 45%Good water solubility and biocompatibility.[6]
THPTA 50 µM30< 15%High water solubility, good for bioconjugation, but slower kinetics than BTTAA.[6]
TBTA 50 µM30< 15%Effective in organic solvents, but poor water solubility limits biocompatibility.[6][8]
N-Heterocyclic Carbene (NHC) Ligands: Highly Active Catalysts

N-Heterocyclic carbenes are a class of ligands that form very stable complexes with copper(I) and can exhibit exceptional catalytic activity in CuAAC reactions, often at very low catalyst loadings.[10][11][12]

  • Key Advantages: NHC-copper complexes can drive reactions to completion in very short times and are effective for sterically hindered substrates.[1][10] Some NHC ligands have been functionalized to improve water solubility, enabling their use in bioconjugation.[8]

  • Performance: For instance, the NHC-copper complex [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ has been shown to achieve quantitative conversion of benzyl azide and phenylacetylene in just 5 minutes under neat conditions with a 0.5 mol% catalyst loading.[10][11] The catalyst loading can be reduced to as low as 25-50 ppm with increased reaction time or temperature.[10][11]

Table 2: Performance of a Representative NHC-Copper Catalyst

CatalystCatalyst Loading (mol%)Reaction Time (min)Conversion (%)
[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ 0.55100%
[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ 0.0518088%

Data from a benchmark reaction of benzyl azide with phenylacetylene under neat conditions at room temperature.[10][11]

Phosphine Ligands: A Classical but Less Common Choice for CuAAC

Phosphine ligands are widely used in transition metal catalysis; however, their application in CuAAC is less common compared to nitrogen-based ligands, particularly in aqueous media.

  • Challenges: The use of phosphine ligands such as TCEP (tris(2-carboxyethyl)phosphine) as a reducing agent can interfere with the CuAAC reaction due to their copper-binding and azide-reducing properties.[13] In general, the efficiency of phosphine ligands in aqueous CuAAC reactions is considered low compared to TBTA-derived ligands.[14]

  • Applications: Despite these challenges, certain phosphine-copper complexes have been shown to be effective catalysts in organic solvents. For example, the use of monodentate phosphoramidite ligands has been reported to accelerate CuAAC reactions in aqueous media.[15]

Due to the limited direct comparative data under standardized conditions, a quantitative table for phosphine ligands is not presented to avoid misrepresentation. However, for applications in organic synthesis, they remain a viable option to explore.

Mechanistic Insights: How Ligands Dictate Reaction Pathways

The mechanism of the CuAAC reaction is thought to involve the formation of a copper-acetylide intermediate, which then reacts with the azide. Kinetic studies have suggested that the reaction rate can be second order with respect to the copper concentration, implying the involvement of a dinuclear copper intermediate.[5]

CuAAC_Mechanism cluster_0 Catalyst Activation and Alkyne Coordination cluster_1 Cycloaddition Cascade cluster_2 Product Formation and Catalyst Regeneration CuII Cu(II) Ascorbate Ascorbate CuII->Ascorbate Reduction CuI Cu(I)-Ligand Ascorbate->CuI Alkyne R-C≡CH CuI->Alkyne Coordination Cu_Acetylide Ligand-Cu-C≡C-R Alkyne->Cu_Acetylide Deprotonation Azide R'-N₃ Cu_Acetylide->Azide Coordination Dinuclear_Intermediate Dinuclear Cu(I) Intermediate Azide->Dinuclear_Intermediate Metallacycle Six-membered Metallacycle Dinuclear_Intermediate->Metallacycle Cu_Triazolide Copper Triazolide Metallacycle->Cu_Triazolide Ring Contraction Cu_Triazolide->CuI Catalyst Regeneration Proton_Source H⁺ Cu_Triazolide->Proton_Source Protonolysis Triazole 1,4-Disubstituted Triazole Proton_Source->Triazole

Caption: Proposed mechanistic pathway for the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Ligands influence this mechanism in several ways:

  • Nitrogen-based ligands like THPTA and BTTAA are thought to facilitate the formation of catalytically active dinuclear copper species, which can accelerate the cycloaddition step.[5] The steric bulk of ligands like BTTAA can also prevent the formation of unreactive, polymeric copper acetylides.

  • NHC ligands form strong sigma bonds with the copper center, which can enhance the stability and catalytic turnover of the copper complex. The electronic properties of the NHC can be tuned to optimize catalytic activity.

  • Phosphine ligands , being "soft" ligands, can also stabilize the "soft" Cu(I) center. However, their propensity to reduce azides can be a competing, non-productive pathway.[13]

Experimental Protocols

To facilitate the objective comparison of ligand performance, standardized experimental protocols are essential.

Protocol 1: Assessing Ligand Efficiency in a CuAAC Reaction

This protocol describes a general method for comparing the efficiency of different ligands by monitoring the reaction progress over time.

Materials:

  • Azide (e.g., benzyl azide)

  • Alkyne (e.g., phenylacetylene)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Ligand of interest (e.g., TBTA, THPTA, BTTAA)

  • Solvent (e.g., DMSO/water mixture)

  • Analytical instrument (e.g., HPLC, LC-MS, or NMR)

Procedure:

  • Stock Solution Preparation:

    • Prepare stock solutions of the azide, alkyne, CuSO₄, and the ligand in a suitable solvent.

    • Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

  • Reaction Setup:

    • In a reaction vial, combine the azide and alkyne solutions at the desired concentrations.

    • In a separate tube, pre-mix the CuSO₄ and ligand solutions at the desired molar ratio (e.g., 1:2 or 1:5 Cu:ligand). Allow this mixture to stand for a few minutes to allow for complex formation.

  • Reaction Initiation:

    • Add the pre-mixed catalyst-ligand solution to the azide/alkyne mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Monitoring Reaction Progress:

    • At specific time intervals, withdraw aliquots from the reaction mixture.

    • Quench the reaction in the aliquot (e.g., by adding EDTA to chelate the copper).

    • Analyze the quenched aliquots using a suitable analytical technique to determine the concentration of the product or the consumption of the starting materials.

  • Data Analysis:

    • Plot the concentration of the product versus time to obtain a reaction profile.

    • From this data, you can determine initial reaction rates and calculate yields at different time points for each ligand.

Experimental_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Prepare Stock Solutions (Azide, Alkyne, CuSO₄, Ligand, Ascorbate) B Pre-mix CuSO₄ and Ligand A->B D Add Catalyst-Ligand Complex B->D C Combine Azide and Alkyne C->D E Initiate with Ascorbate D->E F Withdraw and Quench Aliquots E->F G Analyze by HPLC/LC-MS/NMR F->G H Plot Product vs. Time G->H I Compare Ligand Performance H->I

Sources

A Comparative Guide to the Stability of the Triazole Linkage from 7-Octyn-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Linker as a Linchpin in Conjugate Design

In the intricate world of drug development and bioconjugation, the success of a complex molecule—be it an antibody-drug conjugate (ADC), a PROTAC, or a fluorescently labeled probe—often hinges on the integrity of its simplest component: the chemical linker. The choice of linkage dictates the stability, pharmacokinetic profile, and ultimately, the efficacy and safety of the final product. An ideal linker must be robust enough to withstand physiological conditions en route to its target, yet in some cases, be designed for specific cleavage upon arrival.

The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized bioconjugation by providing a highly efficient and bioorthogonal method to form an exceptionally stable 1,4-disubstituted 1,2,3-triazole linkage.[1][2] This guide provides an in-depth technical comparison of the stability of the triazole linkage, specifically when formed from an aliphatic terminal alkyne like 7-Octyn-1-amine, against other common bioconjugation linkages. We will delve into the causality behind its stability and provide validated experimental protocols for its assessment.

The 1,2,3-Triazole: A Fortress of a Linkage

The 1,2,3-triazole ring is an aromatic, five-membered heterocycle containing three nitrogen atoms. Its formation from an azide and a terminal alkyne, such as this compound, is remarkably efficient.[3] The resulting triazole is not merely a passive spacer; it is widely recognized as one of the most robust linkages used in bioconjugation.[3]

This exceptional stability is attributed to its aromatic character and high resonance energy.[4] The triazole ring is largely inert to a wide array of chemical and biological conditions that would readily cleave other common functional groups.[5][6][7] It is stable against acidic and basic hydrolysis, oxidative and reductive conditions, and, crucially, enzymatic degradation by proteases.[4][8][9] This metabolic stability makes the triazole an outstanding bioisostere for the amide bond, which is notoriously susceptible to cleavage by endogenous proteases.[9][10][11] While the stability of the triazole core formed via CuAAC is well-documented, it is largely independent of the aliphatic substituents, meaning the stability data for 1,2,3-triazoles is representative for those derived from this compound.[12]

CuAAC_Reaction cluster_reactants Reactants cluster_product Product 7_Octyn_1_amine This compound (Alkyne) Triazole_Product Stable 1,2,3-Triazole Linkage 7_Octyn_1_amine->Triazole_Product + Azide_Molecule R-N₃ (Azide) Azide_Molecule->Triazole_Product Cu(I) Catalyst 'Click Chemistry' Stability_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Incubation (37°C) cluster_analysis 3. Analysis Prep Prepare Stock Solution of Triazole Conjugate Acid Acidic Buffer (e.g., pH 2.0) Prep->Acid Neutral Neutral Buffer (e.g., PBS pH 7.4) Prep->Neutral Base Basic Buffer (e.g., pH 10.0) Prep->Base Enzyme Plasma/Serum or Specific Protease Prep->Enzyme Timepoints Withdraw Aliquots at Time Points (0, 2, 8, 24, 48h) Acid->Timepoints Neutral->Timepoints Base->Timepoints Enzyme->Timepoints Quench Quench Reaction (e.g., cold ACN) Timepoints->Quench Analyze Analyze by HPLC / LC-MS Quench->Analyze Quantify Quantify % Intact Conjugate Analyze->Quantify Stability_Comparison cluster_linkages Linkage Type cluster_stability Relative Stability Triazole Triazole Highest Highest Triazole->Highest Amide Amide High High Amide->High (Hydrolytic) Moderate Moderate Amide->Moderate (Enzymatic) Oxime Oxime Oxime->High Thioether Thioether Thioether->Highest Hydrazone Hydrazone Hydrazone->Moderate Ester Ester Low Low Ester->Low

Sources

Safety Operating Guide

Navigating the Disposal of 7-Octyn-1-amine: A Comprehensive Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in their safe and compliant disposal. 7-Octyn-1-amine, a bifunctional molecule featuring both a primary amine and a terminal alkyne, requires a nuanced approach to its disposal, considering the combined hazards of both functional groups. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is to provide not just a procedure, but a framework for understanding the chemical principles that guide these essential safety measures.

Hazard Identification and Risk Assessment: Understanding the Chemistry of this compound

  • Aliphatic Amine Functionality : Lower molecular weight aliphatic amines are known to be corrosive and can cause severe irritation to the skin, eyes, and respiratory tract.[1] They are also typically flammable.

  • Terminal Alkyne Functionality : Terminal alkynes, such as 1-octyne, are often flammable liquids.[2][3] A significant hazard associated with some alkynes is the potential for aspiration, which can be fatal if the liquid is swallowed and enters the airways.[3]

Based on these characteristics, this compound should be treated as a flammable, corrosive, and potentially toxic substance .

Table 1: Inferred Hazard Profile of this compound

Hazard ClassificationDescriptionPrimary Functional Group Contributor
Flammable Liquid Vapors may form explosive mixtures with air. Keep away from heat, sparks, and open flames.Terminal Alkyne, Aliphatic Amine
Skin and Eye Irritant Can cause irritation or burns upon contact.Aliphatic Amine
Respiratory Irritant Inhalation of vapors may cause respiratory tract irritation.Aliphatic Amine
Aspiration Hazard Potential for serious lung damage if swallowed.Terminal Alkyne
Aquatic Toxicity May be harmful to aquatic life.General Organic Compound

Personal Protective Equipment (PPE): Your First Line of Defense

Given the inferred hazards, stringent adherence to the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling and disposing of this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shield.Protects against splashes of the liquid, which can cause serious eye irritation or damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.Prevents skin contact, which can lead to irritation or chemical burns.
Body Protection Flame-retardant lab coat worn over personal clothing.Provides a barrier against accidental spills and protects from the flammability hazard.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.Minimizes the inhalation of potentially irritating or harmful vapors.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines a safe and compliant method for the disposal of this compound waste. This procedure should be carried out in a designated waste handling area, preferably within a chemical fume hood.

Experimental Protocol: Disposal of this compound

  • Segregation of Waste:

    • Collect all waste containing this compound, including unused material, solutions, and contaminated consumables (e.g., pipette tips, vials), in a dedicated, properly labeled hazardous waste container.

    • The container should be made of a material chemically compatible with amines and flammable organic compounds, such as high-density polyethylene (HDPE).

    • Crucially, do not mix this compound waste with other waste streams, especially acidic waste or strong oxidizing agents, to prevent vigorous and potentially hazardous reactions.

  • Labeling of Waste Container:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.

    • Indicate the primary hazards: "Flammable," "Corrosive," and "Toxic."

    • Record the date when waste was first added to the container.

  • Neutralization of Amine (Optional but Recommended for Small Quantities):

    • This step should only be performed by trained personnel in a chemical fume hood.

    • For small quantities of relatively pure this compound waste, neutralization of the basic amine group can reduce its corrosivity.

    • Prepare a dilute solution of a weak acid, such as citric acid or acetic acid (e.g., 1 M).

    • Slowly and with constant stirring, add the this compound waste to the weak acid solution. This is an exothermic reaction, so the addition must be gradual to control the temperature.

    • Monitor the pH of the resulting solution using pH paper or a calibrated pH meter. The target pH should be between 6 and 8.

    • Even after neutralization, the resulting solution must be disposed of as hazardous chemical waste.

  • Final Disposal:

    • Securely cap the hazardous waste container.

    • Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]

DisposalWorkflow start Start: this compound Waste Generated segregate Segregate Waste in Compatible Container start->segregate label Label Container with Hazards and Contents segregate->label small_quantity Small Quantity? label->small_quantity neutralize Neutralize with Weak Acid (Optional) small_quantity->neutralize Yes store Store in Designated Satellite Accumulation Area small_quantity->store No neutralize->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Sources

A Comprehensive Guide to the Safe Handling of 7-Octyn-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information for the safe handling, use, and disposal of 7-Octyn-1-amine (CAS No: 14502-43-3), moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Dual Functionality of this compound

This compound is a bifunctional molecule, possessing both a primary aliphatic amine and a terminal alkyne. This unique structure dictates its specific hazard profile, which is a composite of the risks associated with both functional groups.

  • The Aliphatic Amine Group: The primary amine group makes this compound caustic. Lower aliphatic amines are known to be severe irritants to the skin, eyes, and mucous membranes.[1] Inhalation of vapors can irritate the nose, throat, and lungs, potentially causing coughing and shortness of breath.[2] Like ammonia, they have a distinct, unpleasant odor.[2]

  • The Terminal Alkyne Group: The terminal alkyne contains an acidic proton, which can lead to specific reactivity.[3] While terminal alkynes are generally stable, they can form explosive metal acetylides with certain metals, a critical consideration for storage and reaction setups.

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4][5]

This specific hazard profile underscores the necessity for stringent personal protective equipment (PPE) and careful handling procedures.

Property Value Source
CAS Number 14502-43-3[5][6]
Molecular Formula C8H15N[4]
Hazard Statements H302, H315, H319, H335[4][5]
Common Hazards Corrosive, Irritant[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is directly dictated by the hazards identified above. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our guiding principle.[4]

A. Eye and Face Protection:

  • Requirement: Chemical safety goggles are mandatory at all times. Due to the severe irritation potential, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing.

  • Causality: The amine functional group can cause severe, potentially irreversible, damage to the cornea. Standard safety glasses do not provide a sufficient seal to protect against vapors and splashes.

B. Skin Protection:

  • Requirement: A flame-retardant lab coat must be worn and kept buttoned. Chemically resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility chart for breakthrough times specific to aliphatic amines. For extended work, consider wearing heavier-duty gloves or double-gloving.

  • Causality: this compound causes skin irritation.[4][5] Prolonged contact can lead to chemical burns. A lab coat protects against incidental splashes, and appropriate gloves prevent direct skin contact.

C. Respiratory Protection:

  • Requirement: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation of vapors. If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an organic vapor cartridge is required.

  • Causality: The compound may cause respiratory irritation (H335).[4][5] The vapors are irritating to the entire respiratory tract.[1]

PPE Selection Workflow

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification & Use Start Assess Task: Handling this compound Hazards Identify Hazards: - Skin/Eye Irritation (H315, H319) - Respiratory Irritation (H335) - Harmful if Swallowed (H302) Start->Hazards Eye Eye Protection: Chemical Goggles & Face Shield Hazards->Eye Mitigates splash/vapor Skin Skin Protection: - Chemically Resistant Gloves - Lab Coat Hazards->Skin Prevents contact Respiratory Respiratory Protection: Work in Fume Hood Hazards->Respiratory Controls inhalation Check Check Glove Compatibility Chart Eye->Check Skin->Check Respiratory->Check Use Proceed with Work Following Safe Handling Protocols Check->Use Confirmed

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.